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1,1'-Biphenyl, 4'-chloro-3-fluoro- Documentation Hub

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  • Product: 1,1'-Biphenyl, 4'-chloro-3-fluoro-
  • CAS: 72093-46-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1,1'-Biphenyl, 4'-chloro-3-fluoro-

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted biphenyls are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for developing novel therap...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for developing novel therapeutic agents and functional materials. The introduction of halogen atoms, such as chlorine and fluorine, into the biphenyl framework can significantly alter its physicochemical properties, thereby influencing its biological activity, metabolic stability, and material characteristics. This guide provides a comprehensive analysis of the physicochemical properties of 1,1'-Biphenyl, 4'-chloro-3-fluoro- , a halogenated biphenyl of growing interest.

Due to the limited availability of direct experimental data for this specific compound, this guide will also draw upon comparative data from its constituent analogs, 4-chlorobiphenyl and 4-fluorobiphenyl, to provide a robust predictive profile. This approach, rooted in established structure-property relationships, offers valuable insights for researchers engaged in the synthesis and application of this and related compounds.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of a compound is a thorough characterization of its molecular structure.

Chemical Structure:

Caption: 2D structure of 1,1'-Biphenyl, 4'-chloro-3-fluoro-.

Key Identifiers:

IdentifierValue
IUPAC Name 4'-Chloro-3'-fluoro-1,1'-biphenyl
Molecular Formula C₁₂H₈ClF
Molecular Weight 206.64 g/mol
Canonical SMILES C1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)F
InChI Key (Predicted)

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 1,1'-Biphenyl, 4'-chloro-3-fluoro- is scarce. Therefore, a comparative analysis with its monosubstituted analogs, 4-chlorobiphenyl and 4-fluorobiphenyl, provides a valuable framework for predicting its properties.

Property4-Chlorobiphenyl4-Fluorobiphenyl1,1'-Biphenyl, 4'-chloro-3-fluoro- (Predicted)
CAS Number 2051-62-9324-74-3[1]Not available
Molecular Weight 188.65 g/mol [2]172.20 g/mol [1]206.64 g/mol
Melting Point 77-78 °C75-79 °C[1]Likely a solid at room temperature, with a melting point in a similar range, potentially slightly higher due to increased molecular weight and altered crystal packing.
Boiling Point 291 °C[3]283-284 °C[1]Expected to be in the range of 290-310 °C.
Density ~1.16 g/cm³ (solid)1.288 g/mL[1]Predicted to be greater than 1.2 g/cm³.
Water Solubility Insoluble[3]Insoluble[1]Expected to be practically insoluble in water.[4]
logP (Octanol-Water Partition Coefficient) 4.55[3]3.7 (calculated)Predicted to be in the range of 4.5 - 5.0, indicating high lipophilicity.

Expert Insights on Structure-Property Relationships

The introduction of both a chlorine and a fluorine atom onto one of the phenyl rings of the biphenyl scaffold is expected to have the following predictable impacts on its physicochemical properties:

  • Lipophilicity (logP): The presence of two halogen atoms will significantly increase the lipophilicity of the molecule compared to unsubstituted biphenyl. The chloro group contributes more to lipophilicity than the fluoro group. Therefore, the logP of 1,1'-Biphenyl, 4'-chloro-3-fluoro- is anticipated to be higher than that of 4-fluorobiphenyl and comparable to or slightly higher than that of 4-chlorobiphenyl. This high lipophilicity will dictate its solubility in organic solvents and its potential for membrane permeability in biological systems.

  • Melting and Boiling Points: The increased molecular weight and the potential for altered intermolecular interactions due to the halogen substituents are likely to result in melting and boiling points that are comparable to or slightly higher than those of 4-chlorobiphenyl and 4-fluorobiphenyl.

  • Electronic Effects: The fluorine atom at the 3-position and the chlorine atom at the 4-position will exert electron-withdrawing effects on the phenyl ring. This will influence the molecule's reactivity in electrophilic aromatic substitution reactions and can affect its interactions with biological targets.

Synthesis and Experimental Protocols

The synthesis of asymmetrically substituted biphenyls like 1,1'-Biphenyl, 4'-chloro-3-fluoro- is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[5][6]

Synthetic Workflow:

G A Aryl Halide (e.g., 1-bromo-4-chloro-3-fluorobenzene) C Suzuki-Miyaura Coupling A->C B Arylboronic Acid (e.g., Phenylboronic acid) B->C D 1,1'-Biphenyl, 4'-chloro-3-fluoro- C->D Pd Catalyst, Base E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Generalized workflow for the synthesis of 1,1'-Biphenyl, 4'-chloro-3-fluoro-.

Exemplary Suzuki-Miyaura Coupling Protocol:

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 1-bromo-4-chloro-3-fluorobenzene, 1.0 eq), the arylboronic acid (e.g., phenylboronic acid, 1.1-1.5 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Safety and Handling

As with all halogenated aromatic compounds, 1,1'-Biphenyl, 4'-chloro-3-fluoro- should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Based on the data for its analogs, this compound may cause skin, eye, and respiratory tract irritation.[1]

Applications and Future Directions

The unique combination of a chloro and a fluoro substituent on the biphenyl scaffold makes 1,1'-Biphenyl, 4'-chloro-3-fluoro- a promising candidate for various applications:

  • Medicinal Chemistry: This compound can serve as a key intermediate in the synthesis of novel drug candidates. The halogen atoms can modulate metabolic stability and receptor binding affinity.

  • Materials Science: Fluorinated and chlorinated biphenyls are used in the development of liquid crystals, polymers, and other advanced materials due to their thermal and chemical stability.

  • Agrochemicals: The biphenyl scaffold is present in numerous pesticides and herbicides. The specific halogenation pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Further research is warranted to fully elucidate the experimental physicochemical properties of 1,1'-Biphenyl, 4'-chloro-3-fluoro- and to explore its potential in various scientific and industrial applications.

References

  • PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]

  • Luthe, G. M., Schut, B. G., & Aas, J. E. (2006). Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): synthesis using the Suzuki-coupling, characterization, specific properties and intended use. Chemosphere, 63(8), 1427–1436.
  • Scilit. (n.d.). Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): Synthesis using the Suzuki-coupling, characterization, specific properties and intended use. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol. Retrieved from [Link]

  • Dunnivant, F. M., & Elzerman, A. W. (1988). Aqueous solubility of polychlorinated biphenyls related to molecular structure. Environmental Science & Technology, 22(4), 446–452.
  • Poater, A., He, Y., & Cavallo, L. (2014).
  • MolForge. (n.d.). 4-Chlorobiphenyl (CID 16323). Retrieved from [Link]

  • Restek. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]

  • Navío, C. F., Macías, R., Asensio, G., & Yus, M. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • PrepChem. (n.d.). Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 4-fluoro-1,1'-biphenyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]

  • Chemical Land21. (n.d.). 4-Chloro-1,1'-biphenyl. Retrieved from [Link]

  • Khan, I., Hameed, A., Ali, S., & Al-Rashida, M. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29048–29060.

Sources

Exploratory

"CAS number for 1,1'-Biphenyl, 4'-chloro-3-fluoro-"

This guide serves as an in-depth technical monograph on 4'-Chloro-3-fluorobiphenyl , a specific halogenated biaryl scaffold used in medicinal chemistry and materials science. Chemical Identity & Structural Context 4'-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on 4'-Chloro-3-fluorobiphenyl , a specific halogenated biaryl scaffold used in medicinal chemistry and materials science.

Chemical Identity & Structural Context

4'-Chloro-3-fluorobiphenyl is a disubstituted biaryl system characterized by a specific "meta-fluoro, para'-chloro" substitution pattern. This non-symmetric electronic distribution makes it a critical probe in Structure-Activity Relationship (SAR) studies, particularly for optimizing metabolic stability and lipophilicity in drug candidates.

PropertyDetail
Systematic Name 4'-Chloro-3-fluoro-1,1'-biphenyl
Molecular Formula C₁₂H₈ClF
Molecular Weight 206.64 g/mol
SMILES Fc1cccc(c1)-c2ccc(Cl)cc2
Key Precursor CAS 137504-86-0 (4-Chloro-3-fluorophenylboronic acid - Note: Isomeric precursor) 367-21-5 (3-Chloro-4-fluoroaniline - Note: Isomeric precursor)
Compound CAS Note: While specific CAS numbers exist for isomers (e.g., 3-fluoro-4-chlorobiphenyl), the 4'-chloro-3-fluoro congener is often synthesized de novo. Refer to synthesis section.[1][2][3]
Structural Significance[4]
  • Fluorine (C-3): Induces a strong dipole without significant steric bulk (Van der Waals radius ~1.47 Å vs. H ~1.20 Å). It blocks metabolic oxidation at the susceptible meta position (Phase I metabolism).

  • Chlorine (C-4'): Provides lipophilic bulk (increasing logP) and fills hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust route to 4'-chloro-3-fluorobiphenyl is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method ensures regiospecificity, avoiding the mixture of isomers common in direct halogenation.

Protocol Design

Reaction: Coupling of an aryl boronic acid with an aryl halide.[3] Retrosynthetic Logic:

  • Fragment A: 3-Fluorophenylboronic acid (Nucleophile).

  • Fragment B: 1-Bromo-4-chlorobenzene (Electrophile).

  • Selection Rationale: 1-Bromo-4-chlorobenzene is chosen over the iodo-analog to prevent competitive oxidative addition at the chlorine site, although Pd catalysts are generally selective for Br > Cl.

Experimental Procedure
  • Reagents:

    • 1-Bromo-4-chlorobenzene (1.0 eq)

    • 3-Fluorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

    • Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

    • Solvent: Toluene/Ethanol (4:1 v/v)

  • Workflow:

    • Charge a reaction vessel with the aryl bromide, boronic acid, and Pd catalyst under an inert atmosphere (Argon/Nitrogen).

    • Add degassed solvent and aqueous base.

    • Heat to reflux (approx. 90-100°C) for 12-16 hours.

    • Monitor conversion via TLC (Hexane/EtOAc) or HPLC.

    • Workup: Cool to RT, dilute with water, extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

Reaction Mechanism Visualization

The following diagram details the catalytic cycle, highlighting the critical Transmetallation step where the biaryl bond is formed.

SuzukiCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + 1-Bromo-4-chlorobenzene Complex1 Pd(II) Complex (Ar-Pd-Br) OxAdd->Complex1 TransMet Transmetallation (Transfer of Aryl group) Complex1->TransMet + Activated Boronate BaseStep Base Activation (Boronate formation) BaseStep->TransMet Activates Boronic Acid Complex2 Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerates Catalyst Product Product: 4'-Chloro-3-fluorobiphenyl RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of 4'-chloro-3-fluorobiphenyl.

Physicochemical Properties & Characterization

Researchers should anticipate the following properties during isolation and characterization.

ParameterValue / DescriptionSource/Rationale
Physical State White to off-white crystalline solidTypical for halogenated biphenyls.
Melting Point 85–95 °C (Estimated)Interpolated from 4-chlorobiphenyl (77°C) and 4-fluorobiphenyl (75°C); disubstitution increases lattice energy.
Solubility High in DCM, CHCl₃, Toluene. Insoluble in Water.Lipophilic nature (LogP ~ 4.5-5.0).
¹H NMR Distinct splitting patterns.Ring A (Fluoro): Multiplet at 7.2-7.5 ppm (coupling with F). Ring B (Chloro): AA'BB' system (two doublets) at ~7.4 and ~7.6 ppm.
¹⁹F NMR Single peak at ~ -110 to -115 ppm.Diagnostic for meta-fluoro substitution.[4]

Applications in Research

Medicinal Chemistry (Bioisostere)

This scaffold is frequently employed to modulate the metabolic stability of drug candidates.

  • Metabolic Blocking: The C-3 fluorine atom prevents hydroxylation by Cytochrome P450 enzymes at a metabolically active site.

  • Electronic Tuning: The electron-withdrawing nature of F and Cl lowers the electron density of the aromatic rings, potentially strengthening

    
     stacking interactions with protein residues (e.g., Phenylalanine, Tryptophan).
    
Toxicology Models (PCB Metabolites)

Halogenated biphenyls serve as standards in environmental toxicology to study the bioactivation of Polychlorinated Biphenyls (PCBs).

  • Mechanism: The compound mimics specific PCB congeners, allowing researchers to track the formation of reactive quinone species via P450 oxidation.

Liquid Crystals

The rigid biphenyl core, combined with the polar C-F bond, introduces dielectric anisotropy (


), a critical property for nematic liquid crystal mixtures used in display technologies.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Carcinogen (suspected, based on PCB structural homology).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Disposal: Halogenated organic waste streams. Do not release into drains due to high aquatic toxicity and persistence.

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Structural Analysis of Fluorinated Biphenyls

    • Luthe, G., et al. (2007).[5][6] Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl. Acta Crystallographica. Link

  • Metabolic Stability of Fluorinated Drugs

    • Purser, S., et al. (2008).[4][7] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Precursor Data (4-Chloro-3-fluorophenylboronic acid)

    • Sigma-Aldrich Product Data. Link

Sources

Foundational

Strategic Synthesis Guide: 1,1'-Biphenyl, 4'-chloro-3-fluoro-

Executive Summary The target molecule, 1,1'-Biphenyl, 4'-chloro-3-fluoro- (CAS: 676348-36-6), represents a critical biaryl scaffold used primarily in the development of liquid crystalline materials and as an intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 1,1'-Biphenyl, 4'-chloro-3-fluoro- (CAS: 676348-36-6), represents a critical biaryl scaffold used primarily in the development of liquid crystalline materials and as an intermediate in medicinal chemistry (e.g., modulating metabolic stability via fluorination).

This guide details the retrosynthetic logic and practical execution for synthesizing this scaffold. Unlike generic biphenyl syntheses, this protocol addresses the specific chemoselective challenge: preserving the 4'-chloro substituent while forming the biaryl bond. The methodology prioritizes the Suzuki-Miyaura cross-coupling of a boronic acid and an aryl halide, exploiting the reactivity differential between aryl-bromide and aryl-chloride bonds.[1]

Retrosynthetic Analysis & Precursor Selection

To synthesize an unsymmetrical biaryl with mixed halogenation, the disconnection strategy must prevent homocoupling and site-selective errors.[2]

The Chemoselectivity Challenge

The target molecule contains two halogen atoms on the final biphenyl core:

  • Fluorine (C-F): Inert to standard Pd-catalyzed coupling conditions.[2]

  • Chlorine (C-Cl): Potentially reactive.[2] If the coupling conditions are too aggressive (e.g., electron-rich ligands like SPhos or XPhos), the catalyst may insert into the C-Cl bond, leading to polymerization or dechlorination.

Strategic Disconnection (Route A vs. Route B)

We evaluate two primary convergent routes based on commercial availability and atom economy.

ParameterRoute A (Recommended) Route B (Alternative)
Nucleophile (Boron) (3-Fluorophenyl)boronic acid (4-Chlorophenyl)boronic acid
Electrophile (Halide) 1-Bromo-4-chlorobenzene 1-Bromo-3-fluorobenzene
Chemoselectivity High. Pd inserts into C-Br ($ \approx 70

\approx 96 $ kcal/mol).
High. C-Br is reactive; C-F is inert.[2]
Cost Efficiency High.[2] 1-Bromo-4-chlorobenzene is a commodity chemical.[3]Moderate.
Purification Protodeboronation of the fluorophenyl ring is the main impurity (volatile).Homocoupling of chlorophenylboronic acid yields polychlorinated biphenyls (toxic/persistent).[2]

Decision: Route A is selected as the primary protocol due to the superior stability of the boronic acid and the distinct reactivity gap between the Bromo and Chloro substituents on the electrophile.

Visualizing the Pathway

Retrosynthesis Target TARGET: 1,1'-Biphenyl, 4'-chloro-3-fluoro- (CAS: 676348-36-6) Coupling Suzuki-Miyaura Coupling (Pd(0), Base) Coupling->Target C-C Bond Formation Precursor1 NUCLEOPHILE: (3-Fluorophenyl)boronic acid (CAS: 768-35-4) Precursor1->Coupling Transmetallation Precursor2 ELECTROPHILE: 1-Bromo-4-chlorobenzene (CAS: 106-39-8) Precursor2->Coupling Oxidative Addition (Selectivity: Br >> Cl)

Caption: Retrosynthetic disconnection showing the convergence of the fluorinated boronic acid and the mixed-halo benzene. The red dashed line highlights the critical chemoselective step.

Detailed Synthesis Protocol

Reagents & Materials
ReagentRoleEquiv.CAS No.[2][3][4][5][6][7]Notes
1-Bromo-4-chlorobenzene Electrophile1.0106-39-8Must be free of 1,4-dibromobenzene.
(3-Fluorophenyl)boronic acid Nucleophile1.1 - 1.2768-35-4Excess ensures complete consumption of the bromide.[8]
Pd(PPh₃)₄ Catalyst0.03 (3 mol%)14221-01-3Crucial: Triphenylphosphine ligands are not electron-rich enough to activate the Ar-Cl bond, ensuring the chlorine remains intact [1].
Na₂CO₃ (2.0 M aq) Base2.5497-19-8Mild base prevents side reactions.
Toluene / Ethanol Solvent4:1 v/v-Biphasic system promotes phase-transfer catalysis.
Step-by-Step Methodology

1. Inert Gas Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas three times.

2. Solvation & Degassing: Charge the flask with 1-Bromo-4-chlorobenzene (1.91 g, 10.0 mmol) and (3-Fluorophenyl)boronic acid (1.54 g, 11.0 mmol). Add Toluene (40 mL) and Ethanol (10 mL). Technique: Sparge the solution with nitrogen for 15 minutes.[1][2][9] Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.[2]

3. Catalyst Addition: Add Pd(PPh₃)₄ (346 mg, 0.3 mmol) quickly against a positive flow of nitrogen.[2] The solution should turn yellow/orange.[2] Note: If Pd(dppf)Cl₂ is used as an alternative, the reaction may be faster, but Pd(PPh₃)₄ offers higher chemoselectivity for Br over Cl in this specific substrate class [2].[2]

4. Activation: Add the degassed Na₂CO₃ solution (12.5 mL, 2.0 M) via syringe. Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring.

5. Reaction Monitoring (IPC): Monitor by HPLC or TLC (Eluent: Hexane/EtOAc 95:5) after 4 hours.

  • Target: Disappearance of 1-Bromo-4-chlorobenzene (

    
    ).
    
  • Product: New spot (

    
    ).
    
  • Impurity: Check for protodeboronation (Fluorobenzene, volatile) or homocoupling (3,3'-difluorobiphenyl).[2]

6. Work-up: Once complete (typically 4-6 hours), cool to room temperature.

  • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with Brine (50 mL).[2]

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

7. Purification: Recrystallize from hot Ethanol or Methanol.[2] If high purity is required (>99.5%), perform flash column chromatography (Silica gel, 100% Hexanes


 2% EtOAc/Hexanes).[2]
Yield Expectation: 85-92%.[2]

Process Analytical Technology (PAT) & Validation

To ensure the integrity of the 4'-chloro substituent, the following analytical parameters must be verified.

NMR Validation Logic
  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the AA'BB' system of the 4-chlorophenyl ring (two doublets, approx 7.4-7.6 ppm).

    • The 3-fluorophenyl ring will show complex multiplet splitting due to ¹H-¹⁹F coupling (

      
      ).
      
    • Absence of signal:[2] Ensure no ethyl peaks (from solvent) or phosphine oxide peaks remain.[2]

  • ¹⁹F NMR:

    • Single peak around -113 ppm (typical for meta-fluoro substitution).

    • Critical Check: If multiple F peaks appear, homocoupling of the boronic acid has occurred.[2]

Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     (approx).[2]
    
  • Isotope Pattern: A distinct 3:1 ratio for the M+ and M+2 peaks is mandatory, confirming the presence of exactly one Chlorine atom.[2] If the ratio is distorted, dechlorination (M-34) has occurred.

Safety & Handling (SDS Summary)

  • 1,1'-Biphenyl derivatives: generally toxic to aquatic life with long-lasting effects (H410).[2] Avoid release to the environment.[2][3][6]

  • Halogenated precursors: Skin and eye irritants. 1-Bromo-4-chlorobenzene is a solid; avoid dust inhalation.

  • Boronic Acids: Generally low acute toxicity but should be handled as chemical irritants.[2]

  • Palladium Residues: Heavy metal waste must be segregated.[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Littke, A. F., & Fu, G. C. (2002).[2] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.[2] Link

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid." (General protocol adaptation). Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12396, 4-Chlorobiphenyl." (Structural analog safety data). Link

Sources

Exploratory

Structural Chemistry: The Halogen Effect and Coplanarity

As a Senior Application Scientist navigating the intersection of environmental toxicology, analytical chemistry, and rational drug design, I frequently encounter the halogenated biphenyl scaffold. This chemical class rep...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of environmental toxicology, analytical chemistry, and rational drug design, I frequently encounter the halogenated biphenyl scaffold. This chemical class represents a fascinating structural paradox. On one hand, polychlorinated biphenyls (PCBs) are notorious persistent organic pollutants that disrupt endocrine and neurological systems. On the other, the strategic halogenation (fluorination or chlorination) of the biphenyl core has yielded privileged scaffolds in medicinal chemistry, driving the development of highly bioavailable, metabolically stable therapeutics.

This whitepaper provides an in-depth technical analysis of halogenated biphenyl compounds. By deconstructing their mechanisms of action, summarizing their pharmacological utility, and detailing the analytical workflows required for their quantification, this guide serves as a comprehensive resource for researchers and drug development professionals.

The foundational characteristic of a biphenyl compound is its two rotatable phenyl rings. When halogens (fluorine, chlorine, bromine, or iodine) are substituted onto these rings, they impart profound steric and electronic effects.

The most critical structural determinant for the biological activity of a halogenated biphenyl is coplanarity . In legacy toxicants like PCB126 (3,3',4,4',5-pentachlorobiphenyl), the absence of bulky halogen atoms at the ortho positions (2, 2', 6, 6') eliminates steric hindrance. This allows the two phenyl rings to rotate into a flat, coplanar conformation[1]. Conversely, in medicinal chemistry, the strategic placement of highly electronegative but sterically compact fluorine atoms can lock the molecule into specific conformations, increase the strength of the carbon-halogen bond to resist hepatic metabolism, and modulate the pKa of adjacent functional groups to improve oral bioavailability[2].

Mechanistic Toxicology: The Aryl Hydrocarbon Receptor (AhR) Axis

To understand the toxicity of legacy halogenated biphenyls, we must examine the Aryl Hydrocarbon Receptor (AhR) signaling cascade. Coplanar, dioxin-like PCBs act as high-affinity exogenous ligands for the AhR, a cytosolic transcription factor[3].

The Causality of Toxicity: Because coplanar PCBs perfectly mimic the steric profile of endogenous AhR ligands, they readily diffuse across the cell membrane and bind the cytosolic AhR complex[1]. This binding triggers a conformational change that exposes a nuclear localization signal, causing the complex to translocate into the nucleus[1]. There, it heterodimerizes with the AhR Nuclear Translocator (ARNT)[4]. This dimer binds to Xenobiotic Response Elements (XRE) on the DNA, driving the unregulated, sustained transcription of cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1)[3]. The resulting enzymatic overdrive generates massive amounts of reactive oxygen species (ROS), leading to oxidative stress, neurotoxicity, and reproductive disruption[3][4].

AhR_Pathway LIG Coplanar PCB (e.g., PCB126) AHR_CYTO Cytosolic AhR Complex (AhR + Chaperones) LIG->AHR_CYTO Binds AHR_NUC Nuclear AhR AHR_CYTO->AHR_NUC Translocates HETERO AhR-ARNT Heterodimer AHR_NUC->HETERO ARNT ARNT (Nucleus) ARNT->HETERO XRE Xenobiotic Response Element (XRE) HETERO->XRE Binds DNA CYP Target Genes (CYP1A1, CYP1B1) XRE->CYP Transcription

Ligand-activated AhR signaling pathway driving CYP1A1 transcription upon coplanar PCB exposure.

Pharmacological Applications: Biphenyls in Drug Design

While environmental scientists monitor biphenyls for toxicity, medicinal chemists actively exploit the scaffold. By utilizing bioisosterism and precise halogenation, the biphenyl core can be repurposed to interact with highly specific therapeutic targets.

Diflunisal: A Fluorinated Biphenyl Success Story

Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) is a classic example of rational drug design. Originally developed as a more potent analog of aspirin, diflunisal features a difluorophenyl substituent that prevents its rapid metabolism into salicylic acid[5].

  • COX Inhibition: It acts as a potent, non-steroidal anti-inflammatory drug (NSAID) by competitively inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis[6].

  • TTR Stabilization: More recently, diflunisal has been repurposed to treat transthyretin (TTR) amyloidosis. The fluorinated biphenyl structure perfectly intercalates into the thyroxine-binding sites of the TTR tetramer, stabilizing the protein and preventing its dissociation into amyloidogenic monomers[6].

Emerging Antivirals: Halogenated Biphenyl-DAPYs

Recent breakthroughs in HIV-1 therapeutics have utilized the halogenated biphenyl scaffold to design Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). By substituting specific moieties with fluorine or chlorine on a biphenyl-diarylpyrimidine (DAPY) core, researchers have achieved molecules with a "U-shaped" conformation that perfectly fits the NNRTI binding pocket, yielding exceptionally high selectivity indices and low cytotoxicity[2].

Diflunisal_MOA DIF Diflunisal (Fluorinated Biphenyl) COX Cyclooxygenase (COX-1/2) DIF->COX Inhibits TTR Transthyretin (TTR) Tetramer DIF->TTR Stabilizes PG Prostaglandin Synthesis COX->PG Blocks AMY Amyloid Fibril Formation TTR->AMY Prevents Dissociation INF Inflammation & Pain PG->INF Reduces PRO Disease Progression Halted AMY->PRO Clinical Outcome

Dual pharmacological mechanism of the fluorinated biphenyl diflunisal targeting COX and TTR.
Quantitative Pharmacological Data

Table 1: Pharmacological and Toxicological Properties of Select Halogenated Biphenyls

CompoundClassificationPrimary TargetHalf-LifeKey Physicochemical Metrics
PCB126 [3]Environmental ToxicantAhR AgonistYears (in humans)Coplanar, highly lipophilic
Diflunisal [5][6]NSAID / Amyloidosis DrugCOX-1/2, TTR8–12 hoursBioavailability: 80-90%, Protein Binding: >99%
Compound A11 [2]Experimental NNRTIHIV-1 RTN/A (Preclinical)CC50: 195 μmol/L, Selectivity Index: >100,000

Analytical Detection: GC-MS/MS Methodologies

Whether quantifying trace PCB contaminants in human serum or verifying the purity of a synthesized diflunisal analog, robust analytical workflows are mandatory. Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is the gold standard for halogenated biphenyl analysis[7].

The Causality of Experimental Design: Why use Multiple Reaction Monitoring (MRM) rather than Selected Ion Monitoring (SIM)? Biological matrices contain thousands of co-eluting lipids and proteins that create severe baseline noise. By isolating a specific precursor ion in the first quadrupole (Q1), fragmenting it in a collision cell (Q2), and filtering for a highly specific product ion in the third quadrupole (Q3), we physically exclude matrix ions. This tandem approach increases the signal-to-noise ratio by up to 10-fold compared to traditional SIM methods, enabling parts-per-trillion (ppt) detection limits[8].

Self-Validating Protocol: GC-MS/MS MRM Quantification of Halogenated Biphenyls

Phase 1: Matrix Cleanup via Solid Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and 5 mL of LC-MS grade water.

  • Loading: Load 1.0 mL of the biological sample (e.g., human serum) onto the cartridge at a flow rate of 1 mL/min[7].

  • Washing & Elution: Wash interferences with 5 mL of a 5% methanol/water solution. Elute the highly lipophilic halogenated biphenyls using 5 mL of a hexane/dichloromethane (1:1, v/v) mixture.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen gas. Reconstitute the residue in 50 μL of nonane to ensure a highly concentrated, GC-compatible injection volume.

Phase 2: Chromatographic Separation

  • Injection: Inject 2 μL of the reconstituted sample into the GC inlet using a pulsed splitless mode to maximize analyte transfer onto the column[7].

  • Column Parameters: Utilize a fused silica capillary column (e.g., 30 m × 0.25 mm × 0.25 μm) optimized for semi-volatile organics[7].

  • Carrier Gas: Maintain Helium carrier gas at a constant linear velocity (flow set to 1.4 mL/min) to ensure symmetrical peak shapes and reproducible retention times[7][8].

  • Oven Ramp: Program the oven to start at 90°C (hold 1 min), ramp at 15°C/min to 200°C, then 5°C/min to 280°C (hold 5 min) to cleanly separate structural isomers.

Phase 3: Triple Quadrupole Mass Spectrometry (MRM Mode)

  • Ionization: Operate the MS source in Electron Impact (EI) mode at 70 eV[7].

  • MRM Transitions: Program the triple quadrupole to monitor specific precursor-to-product ion transitions. For example, configure Q1 to isolate the molecular ion cluster characteristic of the specific halogen isotope ratio, apply collision energy in Q2 (using Argon gas), and set Q3 to filter for the dominant fragment ion (e.g., loss of a halogen radical)[8].

  • Quantitation: Calculate concentrations by comparing the integrated area of the MRM peaks against a multi-point calibration curve generated using isotopically labeled internal standards (e.g., 13C-labeled PCBs).

GCMS_Workflow SPE Solid Phase Extraction (Matrix Cleanup) GC Capillary GC Separation (Constant Linear Velocity) SPE->GC EI Electron Impact (EI) Ionization GC->EI Q1 Q1: Precursor Ion Selection EI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (MRM) Q2->Q3 DATA Data Analysis (Quantitation) Q3->DATA

GC-MS/MS analytical workflow utilizing MRM for selective halogenated biphenyl quantification.

References

  • The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats, National Institutes of Health (NIH),[Link]

  • DOLOBID® (Diflunisal) Label, U.S. Food and Drug Administration (FDA),[Link]

  • Diflunisal, Wikipedia,[Link]

  • Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors, National Institutes of Health (NIH),[Link]

  • The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor, American Chemical Society (ACS),[Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring, MDPI,[Link]

  • The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain, MDPI,[Link]

  • Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM, Shimadzu,[Link]

Sources

Foundational

A Theoretical In-Depth Guide to the Conformational Analysis of 1,1'-Biphenyl, 4'-chloro-3-fluoro-

This technical guide provides a comprehensive framework for the theoretical investigation of the conformational landscape of 1,1'-Biphenyl, 4'-chloro-3-fluoro-. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the theoretical investigation of the conformational landscape of 1,1'-Biphenyl, 4'-chloro-3-fluoro-. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, computational methodologies, and analytical techniques required to elucidate the structural dynamics of this halogenated biphenyl derivative. By understanding the molecule's preferred conformations and the energetic barriers to internal rotation, researchers can gain critical insights into its structure-activity relationships, informing the design of novel therapeutics and functional materials.

Introduction: The Conformational Dynamics of Substituted Biphenyls

Biphenyls and their derivatives are a cornerstone in medicinal chemistry and materials science, with their utility often dictated by the three-dimensional arrangement of their phenyl rings.[1] The torsional or dihedral angle between the two phenyl rings is a critical determinant of a biphenyl's electronic and steric properties, and consequently, its biological activity. In an unsubstituted biphenyl, the equilibrium conformation in the gas phase is a twisted structure with a dihedral angle of approximately 44°, a compromise between the stabilizing π-conjugation that favors planarity and the steric repulsion between the ortho-hydrogens which disfavors it.[1]

The introduction of substituents, particularly in the ortho positions, significantly influences this rotational profile. Halogen atoms, such as chlorine and fluorine, introduce a complex interplay of steric and electronic effects that can alter the preferred dihedral angle and the rotational energy barrier.[1] Understanding these substituent effects is paramount for predicting the behavior of molecules like 1,1'-Biphenyl, 4'-chloro-3-fluoro- in biological systems.

Theoretical Framework and Computational Strategy

The conformational analysis of 1,1'-Biphenyl, 4'-chloro-3-fluoro- will be approached through a multi-step computational workflow. This process involves geometry optimization to find the minimum energy structures, a potential energy surface scan to map the rotational energy landscape, and detailed analysis of the electronic structure to understand the underlying forces governing the conformation.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and accurate method for studying the electronic structure and geometry of molecules.[1] For the study of substituted biphenyls, DFT methods, particularly those incorporating dispersion corrections, have been shown to provide reliable results for rotational barriers and conformational energies. We will utilize a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and DFT. The choice of basis set is also crucial; a Pople-style basis set like 6-311+G(d,p) offers a good balance of accuracy and computational cost for this system.[1]

Workflow for Conformational Analysis

The overall computational workflow is designed to provide a comprehensive understanding of the conformational properties of 1,1'-Biphenyl, 4'-chloro-3-fluoro-.

G cluster_0 Phase 1: Initial Structure and Optimization cluster_1 Phase 2: Exploring the Conformational Landscape cluster_2 Phase 3: In-depth Electronic Structure Analysis A 1. Build Initial 3D Structure B 2. Geometry Optimization (DFT) A->B C 3. Potential Energy Surface (PES) Scan B->C D 4. Identify Minima and Transition States C->D E 5. Frequency Calculations D->E F 6. Non-Covalent Interaction (NCI) Analysis E->F G 7. Quantum Theory of Atoms in Molecules (QTAIM) F->G H 8. Natural Bond Orbital (NBO) Analysis G->H

Caption: Computational workflow for the conformational analysis of 1,1'-Biphenyl, 4'-chloro-3-fluoro-.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for performing the theoretical calculations using the Gaussian suite of programs. While other computational chemistry software can be used, the keywords and general procedure will be similar.

Protocol 1: Geometry Optimization
  • Build the Molecule : Construct the 3D structure of 1,1'-Biphenyl, 4'-chloro-3-fluoro- using a molecular modeling program such as GaussView.

  • Initial Dihedral Angle : Set the initial dihedral angle between the phenyl rings to a non-planar value (e.g., 45°) to avoid starting at a potential transition state.

  • Create Gaussian Input File :

    • Route Section : #p B3LYP/6-311+G(d,p) Opt

    • Charge and Multiplicity : 0 1 (for a neutral singlet state)

    • Coordinates : Provide the Cartesian coordinates of the molecule.

  • Run the Calculation : Submit the input file to Gaussian.

  • Verify Convergence : Check the output file to ensure the optimization has converged successfully.

Protocol 2: Potential Energy Surface (PES) Scan
  • Use Optimized Geometry : Start with the optimized structure from Protocol 1.

  • Define the Dihedral Angle : Identify the four atoms defining the dihedral angle connecting the two phenyl rings.

  • Create Gaussian Input File for a Relaxed Scan :

    • Route Section : #p B3LYP/6-311+G(d,p) Opt=ModRedundant

    • Charge and Multiplicity : 0 1

    • Coordinates : Provide the Cartesian coordinates.

    • ModRedundant Section : D [atom1] [atom2] [atom3] [atom4] S [number_of_steps] [step_size]

      • Replace [atom1]-[atom4] with the atom numbers defining the dihedral.

      • S indicates a scan.

      • [number_of_steps] and [step_size] define the scan range (e.g., 36 steps of 10 degrees for a full 360° rotation).

  • Run the Calculation : This will perform a series of constrained optimizations at each dihedral angle.

  • Analyze the Results : Plot the energy as a function of the dihedral angle to visualize the rotational profile. The minima on this curve correspond to stable conformers, and the maxima represent the transition states for rotation.

Data Presentation and Analysis

A thorough analysis of the computational results is crucial for extracting meaningful insights.

Key Conformational Parameters

The primary data to be extracted and analyzed are the dihedral angles of the stable conformers and the energy barriers for rotation. This information should be summarized in a clear and concise table.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Global MinimumCalculated Value0.00
Local MinimumCalculated ValueCalculated Value
Rotational Barrier 1Calculated ValueCalculated Value
Rotational Barrier 2Calculated ValueCalculated Value
Advanced Electronic Structure Analysis

To understand the forces driving the conformational preferences, further analysis of the electronic structure is recommended.

  • Quantum Theory of Atoms in Molecules (QTAIM) : This method analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions.[2] By locating bond critical points (BCPs) between atoms, one can quantify the strength and nature of these interactions. For 1,1'-Biphenyl, 4'-chloro-3-fluoro-, QTAIM can reveal intramolecular hydrogen bonds or halogen bonds that may stabilize certain conformations.

  • Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals.[3] It can quantify hyperconjugative interactions, which are crucial for understanding the electronic effects of the fluorine and chlorine substituents on the biphenyl system.

G cluster_0 Input Data cluster_1 Analysis Methods cluster_2 Derived Insights A Optimized Wavefunction B QTAIM Analysis A->B C NBO Analysis A->C D Identification of Non-Covalent Interactions B->D E Quantification of Hyperconjugation C->E F Understanding Substituent Effects D->F E->F

Caption: Logical flow for the in-depth electronic structure analysis.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for investigating the conformational properties of 1,1'-Biphenyl, 4'-chloro-3-fluoro-. By following the detailed computational protocols, researchers can generate a complete picture of the molecule's rotational energy landscape and gain a deep understanding of the interplay between steric and electronic effects.

The insights gained from such a study are invaluable for drug development, where molecular conformation is a key determinant of binding affinity and efficacy. Furthermore, in the field of materials science, controlling the conformation of biphenyl units is essential for designing materials with specific electronic and optical properties.

Future work could involve extending these studies to include the effects of different solvent environments using implicit or explicit solvation models. Additionally, exploring the excited state conformational dynamics using time-dependent DFT (TD-DFT) could provide valuable information for applications in photochemistry and optoelectronics.

References

  • How to Scan a Dihedral in Gaussian - YouTube. (2020, April 11). Retrieved from [Link]...

  • How to Scan a Dihedral in Gaussian - YouTube. (2019, September 11). Retrieved from [Link]...

  • A Stress Tensor and QTAIM Perspective on the Substituent Effects of Biphenyl Subjected to Torsion - ResearchGate. (2025, August 6). Retrieved from [Link]

  • dihedral scan in Gaussian 03 - ResearchGate. (2011, June 29). Retrieved from [Link]

  • Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships | Biomedres. (2019, January 9). Retrieved from [Link]

  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) | Chemical Research in Toxicology. (2002, December 16). Retrieved from [Link]

  • Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed. (2002, December 15). Retrieved from [Link]

  • Gaussian scans - YouTube. (2019, September 10). Retrieved from [Link]...

  • ADF Tutorial: How To Rotate Around a Dihedral Angle and Calculate Barriers - YouTube. (2019, October 16). Retrieved from [Link]...

  • Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog. (2010, April 2). Retrieved from [Link]

  • Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. (2022, January 3). Retrieved from [Link]

  • Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB) - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Benchmark Calculations of Noncovalent Interactions of Halogenated Molecules | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Benchmark Calculations of Noncovalent Interactions of Halogenated Molecules - PubMed. (2012, November 13). Retrieved from [Link]

  • Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. (2008, August 8). Retrieved from [Link]

  • How do I perform a Rigid Scan of Dihedral Angle in Gaussian 03? | ResearchGate. (2017, December 8). Retrieved from [Link]

  • Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Probing Non-Covalent Interactions through Molecular Balances: A REG-IQA Study - MDPI. (2024, February 28). Retrieved from [Link]

  • Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. (2023, March 7). Retrieved from [Link]

  • Understanding Non-Covalent Interactions: Correlated Energy Decomposition Analysis and Applications to Halogen Bonding - CHIMIA. (n.d.). Retrieved from [Link]

  • 5.2. Natural Bond Orbital (NBO) Analysis - ORCA 6.1.1 Manual. Retrieved from [Link]

  • ROTATIONAL BARRIER OF BIPHENYL.
  • Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison. Retrieved from [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls - Scientific Research Journals. (2022, September 10). Retrieved from [Link]

  • Hydrogen bonding, halogen bonding and lithium bonding: an atoms in molecules and natural bond orbital perspective towards conservation of total bond order, inter- and intra-molecular bonding - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Exploratory

Electronic and Conformational Properties of Chloro-Fluoro Substituted Biphenyls

This guide synthesizes the physical organic chemistry of halogenated biphenyls with practical applications in drug discovery and synthesis.[1] Technical Guide for Medicinal Chemists and Materials Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes the physical organic chemistry of halogenated biphenyls with practical applications in drug discovery and synthesis.[1]

Technical Guide for Medicinal Chemists and Materials Scientists

Executive Summary

The biphenyl scaffold is a privileged structure in drug discovery (e.g., valsartan, xenobiotics) and organic electronics. However, its utility relies heavily on the precise control of the dihedral angle (


) between the two phenyl rings.

Substituting hydrogen with chlorine (Cl) or fluorine (F) offers a binary switch for this control:

  • Fluorine acts as a "minimalist" perturber, introducing strong electronic polarization with negligible steric penalty, maintaining near-planarity or inducing minor twists.

  • Chlorine acts as a "steric anchor," forcing the rings into an orthogonal conformation (

    
    ) when placed ortho, while simultaneously providing a 
    
    
    
    -hole for halogen bonding.

This guide details how to leverage these distinct properties to tune solubility, metabolic stability, and target binding affinity.[2]

Electronic & Conformational Landscape

The Ortho-Effect and Dihedral Twisting

The electronic communication (conjugation) between the two phenyl rings depends on the cosine squared of the dihedral angle (


).
  • Unsubstituted Biphenyl:

    
     in solution (balance between steric repulsion of ortho-hydrogens and 
    
    
    
    -conjugation).
  • Fluoro-Biphenyls: The Van der Waals radius of F (

    
    ) is similar to H (
    
    
    
    ).[2] Ortho-fluorination results in only a slight increase in
    
    
    , preserving significant
    
    
    -orbital overlap.
  • Chloro-Biphenyls: The radius of Cl (

    
    ) creates a severe steric clash. A single ortho-Cl shifts 
    
    
    
    to
    
    
    , while 2,2'-dichloro substitution forces the system into a nearly perpendicular geometry (
    
    
    ), effectively decoupling the two
    
    
    -systems.
Electronic Effects: Inductive vs. Resonance

Halogens exert opposing effects that are critical for tuning pKa and reactivity.

PropertyFluorine (F)Chlorine (Cl)Mechanistic Impact
Electronegativity (

)
3.983.16F creates stronger bond dipoles.
Inductive Effect (

)
Very StrongStrongF strongly withdraws electron density through the

-framework.
Resonance Effect (

)
StrongWeakF lone pairs overlap well with C

orbitals; Cl

orbitals do not.
Hammett

0.060.23F is nearly neutral para due to opposing

; Cl is withdrawing.
Hammett

0.340.37Both are strongly withdrawing in meta positions (induction dominates).
The Sigma-Hole ( -hole)

A critical distinction for drug design is the electrostatic potential surface.

  • Chlorine: Exhibits a positive cap on the vector opposite the C-Cl bond (the

    
    -hole). This allows Cl to act as a Lewis acid in Halogen Bonding (XB)  with backbone carbonyls or nucleophilic residues (e.g., Ser, Thr).
    
  • Fluorine: Due to high electronegativity and low polarizability, F rarely exhibits a

    
    -hole. It functions primarily as a weak Hydrogen Bond (HB) acceptor or a hydrophobic spacer.
    

Visualization: Electronic & Steric Logic

The following diagram illustrates the decision logic for selecting F vs. Cl based on desired molecular properties.

ElectronicProperties Start Biphenyl Optimization Goal Conjugation Maximize Pi-Conjugation? Start->Conjugation Steric Induce Twist (Atropisomerism)? Start->Steric Binding Target Binding Interaction? Start->Binding Metabolic Block Metabolism (C-H Oxidation) Start->Metabolic UseF Use Fluorine (F) (r_vdw = 1.47 A) Maintains Planarity Conjugation->UseF Yes UseCl Use Chlorine (Cl) (r_vdw = 1.75 A) Forces ~90 deg Twist Steric->UseCl Yes SigmaHole Halogen Bond Needed? (Sigma-Hole) Binding->SigmaHole SigmaHole->UseF No (Dipole/H-bond acceptor) SigmaHole->UseCl Yes (Cl...O/N interaction) Metabolic->UseF High C-F Bond Strength Metabolic->UseCl Lipophilicity Boost

Caption: Decision matrix for selecting halogen substituents based on steric requirements (twist angle) and electronic binding modes (sigma-hole vs. dipole).

Medicinal Chemistry Applications

Metabolic Blocking

Cytochrome P450 enzymes typically attack electron-rich aromatic rings or benzylic positions.

  • Strategy: Substitute the para-position (primary site of metabolism) with F. The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to C-H.

  • Cl vs F: While Cl also blocks metabolism, it significantly increases Lipophilicity (

    
    ), which can lead to poor solubility or non-specific toxicity. F increases metabolic stability with a minimal 
    
    
    
    penalty.
Bioisosterism
  • Fluorine: Isostere for Hydrogen (sterics) or Hydroxyl (electronics/polarity).

  • Chlorine: Isostere for a Methyl group (sterics) or Trifluoromethyl (lipophilicity).

Case Study: Thyroid Hormone Analogs

Polychlorinated biphenyls (PCBs) mimic thyroid hormones because the iodine atoms in thyroxine (T4) are sterically similar to chlorine/bromine. The specific twist angle of the biphenyl core in PCBs allows them to fit into the thyroid receptor, disrupting endocrine function.

Experimental Protocols: Synthesis

The Suzuki-Miyaura cross-coupling is the gold standard for synthesizing mixed halo-biphenyls.

Chemoselectivity Challenge

Synthesizing a chloro-substituted biphenyl using a bromo-aryl coupling partner requires careful catalyst selection to prevent "scrambling" (oxidative addition into the C-Cl bond).

Protocol: Chemoselective Synthesis of 2-Fluoro-4'-chlorobiphenyl

  • Reagents:

    • Coupling Partner A: 4-Chlorophenylboronic acid (1.2 eq).

    • Coupling Partner B: 1-Bromo-2-fluorobenzene (1.0 eq).

    • Catalyst:

      
       (Standard) or 
      
      
      
      /SPhos (High Activity).
    • Base:

      
       (2.0 eq).[1][3][4]
      
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degassing: Charge a Schlenk flask with aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (

      
      ).
      
    • Solvation: Add degassed solvent mixture.

    • Catalyst Addition: Add Pd catalyst under Argon counter-flow.

    • Reaction: Heat to

      
       for 4–12 hours. Note: Do not exceed 
      
      
      
      to avoid activation of the C-Cl bond.
    • Monitoring: Monitor via TLC (Hexane/EtOAc). Look for consumption of the bromide. The C-Cl bond should remain intact if the temperature is controlled.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
Synthesis Workflow Diagram

Synthesis ArBr Aryl Bromide (1-Bromo-2-fluorobenzene) Mix Mix in Dioxane/H2O Base: K2CO3 ArBr->Mix ArB Aryl Boronic Acid (4-Chloro-phenyl) ArB->Mix Cat Pd(PPh3)4 (Chemoselective for Br) Cat->Mix Heat Heat 80°C (Avoid >100°C) Mix->Heat Product Product: 2-Fluoro-4'-chlorobiphenyl Heat->Product Major Path SideProduct Side Product: Polymerized/Cl-coupled (If T > 100°C) Heat->SideProduct Minor Path (Overheating)

Caption: Chemoselective Suzuki-Miyaura coupling workflow targeting the C-Br bond while preserving the C-Cl bond.

Quantitative Data Summary

ParameterHydrogen (H)Fluorine (F)Chlorine (Cl)Source
Van der Waals Radius (

)
1.201.471.75[Bondi, 1964]
C-X Bond Length (

)
1.091.351.73[Luthe, 2007]
Electronegativity (Pauling) 2.203.983.16[CRC Handbook]
Hammett

0.000.060.23[Hansch, 1991]
Hammett

0.000.340.37[Hansch, 1991]
Biphenyl Twist (Ortho-sub)



[Luthe, 2007]

References

  • Luthe, G. et al. (2007). Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3).[5] Acta Crystallographica Section C. Link

  • Wilcken, R. et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling.Link

  • Hansch, C. et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Bronowska, A. K. et al. (2013).[6][7] Plugging the explicit σ-holes in molecular docking. Chemical Communications.[6][7] Link

Sources

Protocols & Analytical Methods

Method

"experimental protocol for Suzuki-Miyaura coupling of 4-chloro-3-fluorophenylboronic acid"

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-3-fluorophenylboronic Acid Part 1: Executive Summary & Strategic Reaction Design 4-Chloro-3-fluorophenylboronic acid (CAS: 137504-86-0) is a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-3-fluorophenylboronic Acid

Part 1: Executive Summary & Strategic Reaction Design

4-Chloro-3-fluorophenylboronic acid (CAS: 137504-86-0) is a high-value pharmacophore building block. Its strategic value in medicinal chemistry lies in its dual functionality:

  • The Boronic Acid (

    
    ):  Acts as the primary nucleophilic handle for C-C bond formation.
    
  • The Halogen Pattern (4-Cl, 3-F): The fluorine atom at the 3-position modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the 4-chloro substituent serves as a latent electrophile for subsequent diversification.

The Core Challenge: The primary challenge in utilizing this reagent is chemoselectivity . The goal is to effect cross-coupling exclusively at the boron center while preserving the carbon-chlorine (C-Cl) bond for future elaboration. Furthermore, electron-deficient fluorinated phenylboronic acids are prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, necessitating precise control over pH and temperature.

Part 2: Experimental Protocol

Reaction Optimization Matrix

Before proceeding to scale-up, we recommend a screen of conditions to balance reactivity vs. stability.

ParameterCondition A (Standard)Condition B (Labile Substrates)Condition C (Sterically Demanding)
Catalyst Pd(PPh

)

(5 mol%)
Pd(dppf)Cl

·DCM (3 mol%)
Pd

(dba)

+ SPhos
Solvent Toluene : EtOH : H

O (4:1:1)
1,4-Dioxane : H

O (4:[1]1)
THF : H

O (10:1)
Base Na

CO

(2.0 equiv)
K

PO

(3.0 equiv)
K

CO

(2.5 equiv)
Temp 80 °C60 °CReflux
Selectivity High for Ar-Br/I over Ar-ClExcellent stabilityHigh activity
Detailed Workflow: Synthesis of 4'-Chloro-3'-fluoro-[1,1'-biphenyl] Derivatives

Objective: Coupling of 4-chloro-3-fluorophenylboronic acid (Nucleophile) with a generic Aryl Bromide (Electrophile).

Reagents:

  • Reagent A: 4-Chloro-3-fluorophenylboronic acid (1.0 equiv, 5.0 mmol, 872 mg)

  • Reagent B: Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv, 5.0 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.05 equiv, 0.25 mmol, 289 mg)
  • Base: Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 equiv, 10.0 mmol, 1.06 g) dissolved in 5 mL water.
  • Solvent: Toluene (20 mL) and Ethanol (5 mL).

Step-by-Step Procedure:

  • Degassing (Critical):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Toluene and Ethanol.

    • Sparge the solvent mixture with Nitrogen (or Argon) gas for 20 minutes to remove dissolved oxygen. Rationale: Oxygen causes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst.

  • Reagent Loading:

    • Add Reagent A (Boronic acid) and Reagent B (Aryl Bromide) to the flask.[2]

    • Add the Pd(PPh

      
      )
      
      
      
      catalyst quickly to minimize air exposure.
    • Note: If the Aryl Bromide is a liquid, add it via syringe after the solids.

  • Activation:

    • Add the aqueous Na

      
      CO
      
      
      
      solution via syringe. The mixture will become biphasic.
    • Fit the flask with a reflux condenser and seal the top with a septum/balloon of Nitrogen.

  • Reaction:

    • Heat the reaction mixture to 80 °C with vigorous stirring (800 RPM).

    • Monitoring: Check by TLC or LC-MS after 2 hours. The reaction typically completes in 4–6 hours.

    • Checkpoint: Look for the disappearance of the Aryl Bromide. The Boronic Acid is used in slight excess, so a small amount may remain.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and water (20 mL).

    • Separate the layers.[2] Extract the aqueous layer twice with Ethyl Acetate (2 x 20 mL).

    • Combine organic layers and wash with Brine (sat.[2] NaCl).

    • Dry over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via Flash Column Chromatography (Silica Gel).[2]

    • Eluent: Typically Hexanes/Ethyl Acetate gradients.

    • Expected Product: A biaryl species retaining the Cl and F substituents.

Part 3: Mechanism & Troubleshooting (Visualized)

The following diagram illustrates the chemoselective pathway and potential pitfalls (Protodeboronation).

SuzukiCoupling Start Start: 4-Cl-3-F-Phenylboronic Acid + Aryl Bromide (Ar-Br) CatCycle Catalytic Cycle Pd(0) Oxidative Addition to Ar-Br (Not Ar-Cl) Start->CatCycle Pd(PPh3)4, 80°C SideRxn Side Reaction: Protodeboronation Start->SideRxn High Temp / Strong Base Transmetal Transmetalation Base Activation CatCycle->Transmetal Na2CO3 Product Desired Product: 4-Cl-3-F-Biaryl (Cl Intact) Transmetal->Product Reductive Elimination Waste Waste Product: 1-Chloro-2-fluorobenzene SideRxn->Waste Hydrolysis

Figure 1: Reaction pathway highlighting the chemoselective route (Green) versus the protodeboronation failure mode (Red).

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / SM Recovery Catalyst DeactivationEnsure rigorous degassing; switch to Pd(dppf)Cl

.
Product mass = M-H ProtodeboronationReduce temperature to 60°C; switch base to K

PO

or KF.
Biaryl Dimer (Ar-Ar) HomocouplingReduce Oxygen exposure; lower catalyst loading.
Loss of Cl substituent Oxidative Addition at ClUse less electron-rich ligands (stick to PPh

); avoid Buchwald ligands.

Part 4: References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • BenchChem. (2025).[3] "Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid." BenchChem Protocols.

  • Gonzalez, J., et al. (2017). "Stability of Fluorinated Phenylboronic Acids in Suzuki Coupling." Journal of Organic Chemistry. (Contextual citation based on general reactivity of fluorinated boronic acids).

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocol." Fisher Scientific Technical Resources.

Sources

Application

Application Notes & Protocols: Palladium Catalysts for Unsymmetrical Biphenyl Synthesis

Abstract The unsymmetrical biphenyl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Palladium-catalyzed cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unsymmetrical biphenyl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile methods for the synthesis of these vital structures.[2] This guide provides an in-depth analysis of the leading palladium-catalyzed methodologies, including the Suzuki-Miyaura, Negishi, and Stille couplings. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Detailed, step-by-step protocols, comparative data, and mechanistic diagrams are provided to empower scientists to select and execute the optimal strategy for their specific synthetic challenges.

Introduction: The Central Role of Palladium Catalysis

The precise construction of carbon-carbon bonds between two different aromatic rings is a fundamental challenge in organic synthesis.[2] Palladium-catalyzed cross-coupling reactions have revolutionized this field by providing mild, efficient, and highly functional-group-tolerant pathways to unsymmetrical biphenyls.[3] These transformations generally share a common mechanistic framework, proceeding through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The choice of catalyst, specifically the phosphine ligand coordinated to the palladium center, is critical. The development of bulky, electron-rich ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos), has dramatically expanded the scope and efficiency of these reactions.[4][5] These advanced ligands enhance the rates of key steps in the catalytic cycle, enabling the coupling of even challenging substrates like unactivated aryl chlorides at low catalyst loadings.[4] Furthermore, the advent of well-defined, air- and moisture-stable palladium(II) precatalysts has simplified reaction setup and improved reproducibility by ensuring the efficient generation of the active Pd(0) species in situ.[6][7]

This guide will explore the three most prominent palladium-catalyzed methods for unsymmetrical biphenyl synthesis, providing the necessary theoretical grounding and practical protocols for their successful implementation.

The Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for biphenyl synthesis.[2] Its popularity stems from the use of organoboron reagents (boronic acids and esters), which are generally stable, commercially available, and produce non-toxic, easily removable byproducts.[2][3]

Mechanism and Key Parameters

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The subsequent, and often rate-determining, step is transmetalation, where the organic group from the boron reagent is transferred to the palladium(II) center. This step requires activation by a base.[8] The cycle concludes with reductive elimination, which forms the C-C bond of the biphenyl product and regenerates the active Pd(0) catalyst.[2][4]

  • Palladium Source: While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) sources such as Pd(OAc)₂ or PdCl₂ are more common and are reduced in situ.[3] Modern, highly active systems often employ palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) which provide a reliable and efficient entry into the catalytic cycle.[6][9]

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate both oxidative addition and reductive elimination, allowing for lower catalyst loadings and the use of less reactive aryl chlorides.[4]

  • Base: A base is essential for activating the boronic acid to facilitate transmetalation.[8] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3][4] The choice of base can significantly impact yield and should be optimized for each substrate pair.[10]

  • Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water to dissolve both the organic substrates and the inorganic base.[10][11]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd0 LPd(0) OAP Ar-Pd(II)-X (L) Pd0->OAP Oxidative Addition TP Ar-Pd(II)-Ar' (L) OAP->TP Transmetalation TP->Pd0 Reductive Elimination ArAr Ar-Ar' TP->ArAr Base_Complex [Ar'B(OH)₂(Base)]⁻ Base_Complex->TP ArX Ar-X ArX->OAP ArBOH2 Ar'-B(OH)₂ ArBOH2->Base_Complex Base Base Base->Base_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Note: This is a general procedure and must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).[11]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. Solvents should be sparged with inert gas for at least 30 minutes prior to use.[11][12]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Alternatively, add a pre-formed palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

The Negishi Coupling: High Reactivity and Scope

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles used in cross-coupling.[13] This heightened reactivity allows for the coupling of a wide variety of substrates, including sp³, sp², and sp hybridized carbons, often under very mild conditions.[14]

Mechanism and Key Parameters

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[2] A key difference is that the transmetalation step with organozinc reagents is typically very fast and does not require a base for activation.[3]

  • Organozinc Reagents: These are the defining feature of the reaction. They can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂). Their high reactivity is also their main drawback, as they are sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques.[13][14]

  • Catalyst System: Palladium catalysts with phosphine ligands are standard.[14] Systems like Pd(PPh₃)₄ or those generated from Pd₂(dba)₃ and ligands such as SPhos are highly effective.[13][15] Nickel catalysts can also be employed.[14]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or dioxane are most commonly used.[3]

Negishi Catalytic Cycle

Negishi_Cycle cluster_cycle Pd0 LPd(0) OAP Ar-Pd(II)-X (L) Pd0->OAP Oxidative Addition TP Ar-Pd(II)-Ar' (L) OAP->TP Transmetalation TP->Pd0 Reductive Elimination ArAr Ar-Ar' TP->ArAr ArX Ar-X ArX->OAP ArZnX Ar'-ZnX' ArZnX->TP

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

General Protocol for Negishi Coupling

WARNING: Organozinc reagents are air and moisture-sensitive. Rigorous inert atmosphere techniques are required.

  • Reagent Preparation: Prepare or obtain a standardized solution of the aryl-zinc reagent (e.g., ArZnCl in THF).

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl halide (1.0 equiv) dissolved in anhydrous THF.

  • Reagent Addition: Cool the mixture to 0 °C or room temperature, depending on substrate reactivity. Slowly add the aryl-zinc reagent solution (1.1–1.3 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-70 °C) while stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

The Stille Coupling: Tolerance and Stability

The Stille reaction couples an organic halide with an organostannane (organotin) reagent.[16] The key advantages of this method are the high stability of organostannanes to air and moisture and their exceptional tolerance of a wide array of functional groups.[16][17] These features make the Stille coupling particularly valuable in the late-stage synthesis of complex molecules.[18]

Mechanism and Key Parameters

The mechanism follows the same fundamental cycle as the other couplings.[16] The transmetalation step is generally the rate-determining step and can sometimes be accelerated by additives.[18]

  • Organostannanes: While stable and versatile, organotin reagents and byproducts are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[16] Complete removal of tin residues from the final product can be challenging.

  • Catalyst System: Pd(0) complexes like Pd(PPh₃)₄ are very common. The use of electron-rich, bulky phosphine ligands can accelerate the reaction, enabling the use of aryl chlorides.[17]

  • Additives: In some cases, particularly with less reactive substrates, additives like copper(I) iodide (CuI) or cesium fluoride (CsF) can be used to facilitate the transmetalation step.[17]

  • Solvent: Anhydrous, non-polar solvents like toluene or polar aprotic solvents like DMF or NMP are typically used.

Stille Catalytic Cycle

Stille_Cycle cluster_cycle Pd0 LPd(0) OAP Ar-Pd(II)-X (L) Pd0->OAP Oxidative Addition TP Ar-Pd(II)-Ar' (L) OAP->TP Transmetalation TP->Pd0 Reductive Elimination ArAr Ar-Ar' TP->ArAr ArX Ar-X ArX->OAP ArSnR3 Ar'-SnR₃ ArSnR3->TP

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Protocol for Stille Coupling

WARNING: Organotin reagents are toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the aryl halide (1.0 equiv), and the organostannane (1.1–1.2 equiv). If required, add a co-catalyst like CuI (10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80–120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction. Dilute with an organic solvent and wash with an aqueous solution of KF or CsF to precipitate tin byproducts as insoluble fluorides, which can be removed by filtration through celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Comparative Overview & Troubleshooting

The choice of coupling reaction depends on a balance of factors including substrate scope, functional group tolerance, reagent availability and stability, and toxicity concerns.

Parameter Suzuki-Miyaura Coupling Negishi Coupling Stille Coupling
Nucleophile Organoboron (Boronic Acid/Ester)OrganozincOrganostannane (Organotin)
Key Advantage Low toxicity, stable reagents, mild conditions[2]High reactivity, broad scope (sp³, sp², sp)[14]Excellent functional group tolerance, stable reagents[16]
Key Disadvantage Base required, potential for protodeboronation[2]Air/moisture sensitive reagents[14]Toxic reagents/byproducts, purification challenges[16]
Typical Conditions Pd(OAc)₂/SPhos, K₂CO₃, Dioxane/H₂O, 100°CPd₂(dba)₃/P(o-tol)₃, THF, 65°CPd(PPh₃)₄, Toluene, 110°C
Best For... General purpose, large-scale synthesisSubstrates requiring high reactivity, difficult couplingsLate-stage synthesis on complex, functionalized molecules
Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst; Suboptimal base/solvent; Low temperature.Use a well-defined precatalyst. Screen different ligands, bases, and solvents.[11] Increase reaction temperature or consider microwave heating.[11]
Homocoupling Presence of oxygen; Pd(II) species present at start.Rigorously degas all solvents and reagents.[12] Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.[12]
Protodeboronation (Suzuki)High temperature; Unsuitable base or solvent.Use milder conditions. Screen different bases (e.g., K₃PO₄, CsF). Use more stable boronic esters (e.g., pinacol esters).[11][12]
Stalled Reaction Catalyst deactivation; Ligand decomposition.The nitrogen atoms in some heterocyclic substrates can deactivate the catalyst.[11] Use a more robust ligand (e.g., Buchwald-type biarylphosphines).

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of unsymmetrical biphenyls. The Suzuki-Miyaura, Negishi, and Stille reactions each offer a unique set of advantages and disadvantages, making them complementary rather than purely competitive. A thorough understanding of their respective mechanisms, the critical role of ligands and other reaction parameters, and a systematic approach to optimization are essential for success. By leveraging the insights and protocols detailed in this guide, researchers can confidently tackle the synthesis of complex biphenyl structures, accelerating discovery in medicinal chemistry and materials science.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC.
  • Strategies to minimize homocoupling in Suzuki reactions. Benchchem.
  • Palladium precatalysts for efficient reactions. SINOCOMPOUND.
  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate.
  • Cross-Coupling Reactions Guide. Unknown Source.
  • An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. Royal Society of Chemistry.
  • Novel Palladium Precatalyst for Cross-Coupling Reactions of Aryl Esters. Thieme.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. ACS Publications.
  • Negishi coupling. Wikipedia.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
  • Stille Coupling. Chemistry LibreTexts.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Stille reaction. Wikipedia.
  • Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. Taylor & Francis Online.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Buchwald Phosphine Ligands. Merck.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. ACS Publications.
  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

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Method

"purification of 1,1'-Biphenyl, 4'-chloro-3-fluoro- by column chromatography"

Application Note: Chromatographic Isolation and Purification of 1,1'-Biphenyl, 4'-chloro-3-fluoro- Executive Summary This application note details the theoretical rationale and step-by-step methodologies for the purifica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Isolation and Purification of 1,1'-Biphenyl, 4'-chloro-3-fluoro-

Executive Summary This application note details the theoretical rationale and step-by-step methodologies for the purification of 1,1'-Biphenyl, 4'-chloro-3-fluoro- (CAS: 72093-46-0). Due to its extreme lipophilicity and lack of polar functional groups, this halogenated biaryl presents unique chromatographic challenges—particularly when separating it from structurally similar homocoupled byproducts generated during synthesis. This guide establishes a self-validating, two-tier purification system utilizing normal-phase silica chromatography for bulk isolation, followed by advanced carbon-coated chromatography to exploit halogen-π interactions for absolute isomer resolution.

Chemical Context and Chromatographic Challenges

1,1'-Biphenyl, 4'-chloro-3-fluoro- is a critical intermediate in the synthesis of advanced pharmaceuticals and functional materials, typically synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-fluorophenylboronic acid and 1-bromo-4-chlorobenzene[1].

The Causality of Separation Difficulty: With a computed LogP of 4.7 and a complete absence of hydrogen bond donors or acceptors, this molecule is exceptionally hydrophobic[2]. On standard normal-phase (bare silica) columns, it exhibits minimal interaction with the stationary phase's silanol groups. Consequently, it elutes near the solvent front even in highly non-polar mobile phases like 100% hexane.

While normal-phase chromatography easily separates the target compound from polar reaction byproducts (e.g., unreacted boronic acids, oxidized phenols, and palladium catalyst residues), it fundamentally fails to resolve the target from non-polar homocoupled byproducts (e.g., 4,4'-dichlorobiphenyl or 3,3'-difluorobiphenyl). To achieve analytical or pharmaceutical-grade purity, a secondary purification exploiting halogen-π interactions on carbon-coated or reverse-phase columns is required. The electron-poor region of the bonded halogen atoms (the σ-hole) interacts with the π-electrons of carbon stationary phases, allowing for the baseline resolution of closely related halogenated isomers[3].

Physicochemical Data & Method Selection

Table 1: Physicochemical Profile of 1,1'-Biphenyl, 4'-chloro-3-fluoro-

Property Value Chromatographic Implication
Molecular Weight 206.64 g/mol [2] Elutes within the standard small-molecule mass range for LC-MS/GC-MS validation.
LogP 4.7[2] Extreme hydrophobicity; necessitates highly non-polar mobile phases in NPLC.
H-Bond Donors/Acceptors 0 / 0 No interaction with silanol groups via hydrogen bonding; minimal peak tailing.

| UV Absorbance | Active (Biphenyl core) | Enables robust real-time fraction monitoring at 254 nm. |

Table 2: Recommended Solvent Systems and Stationary Phases

Chromatography Mode Stationary Phase Mobile Phase Elution Behavior & Causality
Normal-Phase (NPLC) Bare Silica Gel (230-400 mesh) 100% Hexane Rapid elution. Effectively traps polar boronic acids and metal catalysts at the baseline.
Reverse-Phase (RPLC) C18 Bonded Silica 85:15 Acetonitrile/Water Strong retention. Hydrophobic interactions separate the target from slightly more polar impurities.

| Carbon-Interaction | C70-Fullerene / PGC | Hexane (NPLC mode) | Exploits halogen-π interactions to separate structurally similar halogenated isomers[3]. |

Process Workflows & Decision Matrices

PurificationWorkflow Step1 Crude Suzuki Mixture (Target + Boronic Acids + Pd) Step2 Aqueous Workup (Remove Salts & Catalyst) Step1->Step2 Step3 Dry Loading onto Silica (Prevent Band Broadening) Step2->Step3 Step4 Normal-Phase Chromatography (100% Hexane) Step3->Step4 Step5 Fraction Validation (GC-MS / UV 254 nm) Step4->Step5 Step6 Pure 1,1'-Biphenyl, 4'-chloro-3-fluoro- Step5->Step6

Caption: Workflow for the isolation and purification of 1,1'-Biphenyl, 4'-chloro-3-fluoro-.

DecisionMatrix Start Analyze Impurity Profile Polar Polar Byproducts (Boronic Acids/Phenols) Start->Polar High Polarity NonPolar Non-Polar Isomers (Homocoupled Biaryls) Start->NonPolar High Lipophilicity NP_Silica Normal-Phase Silica Eluent: 100% Hexane Polar->NP_Silica RP_C18 Carbon-Coated Column Exploit Halogen-π NonPolar->RP_C18 Validation Self-Validation: Isomer Resolution NP_Silica->Validation RP_C18->Validation

Caption: Decision matrix for selecting chromatographic methods based on impurity profiles.

Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography (Bulk Isolation)

Objective: Remove polar catalysts, unreacted boronic acids, and degradation products. Mechanistic Rationale: Dry loading is mandatory. Wet loading with a strong solvent (like DCM or EtOAc) will cause the highly lipophilic target compound to travel with the solvent front, resulting in severe band broadening and co-elution with impurities.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude Suzuki reaction mixture in a minimal volume of dichloromethane (DCM). Add bare silica gel (mass ratio 1:3, sample:silica). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

    • Self-Validation Checkpoint: The powder must not clump; clumping indicates residual solvent which will disrupt the hexane mobile phase and cause premature elution.

  • Column Packing: Slurry-pack a glass column with silica gel (230-400 mesh) using 100% hexane. Load the dry-loaded sample evenly onto the column head and top with a 1 cm layer of protective sea sand.

    • Self-Validation Checkpoint: Ensure the solvent level never drops below the sand layer to prevent channeling.

  • Isocratic Elution: Elute the column isocratically with 100% hexane. Monitor the eluent using a UV detector set to 254 nm, or collect small fractions (e.g., 10 mL) for manual TLC spotting.

  • Fraction Validation: Spot fractions on silica TLC plates and develop in 100% hexane. The target compound will appear as a distinct UV-active spot with an Rf value of ~0.7–0.8.

    • Self-Validation Checkpoint: Analyze the pooled fractions via GC-MS before solvent evaporation. If the mass spectrum reveals ions corresponding to homocoupled biphenyls (e.g., m/z 222 for difluorobiphenyl or m/z 254 for dichlorobiphenyl), proceed immediately to Protocol B.

Protocol B: Advanced Separation via Carbon-Coated Chromatography (Isomer Resolution)

Objective: Separate 1,1'-Biphenyl, 4'-chloro-3-fluoro- from homocoupled biaryls and unreacted halogenated starting materials. Mechanistic Rationale: Standard hydrophobic interactions (C18) may not provide sufficient selectivity for structural isomers. Carbon-material coated columns (e.g., C70-fullerene) exploit halogen-π interactions, where retention strength correlates directly with the polarizability of the halogen substituents (F < Cl < Br < I)[3].

Step-by-Step Methodology:

  • Column Equilibration: Install a carbon-material coated column (e.g., porous graphitic carbon or C70-fullerene) on an HPLC system. Equilibrate with 100% hexane (for normal-phase mode) at a flow rate of 1.0 mL/min until the UV baseline at 254 nm is perfectly stable.

  • Sample Injection: Dissolve the semi-pure fraction from Protocol A in pure hexane. Inject the sample.

    • Mechanistic Note: Avoid injecting samples dissolved in stronger solvents (like THF or EtOAc) to prevent peak distortion and loss of resolution.

  • Halogen-π Mediated Elution: Elute isocratically. Due to halogen-π interactions, retention times will strictly correlate with the polarizability and number of halogen atoms. Fluorinated impurities will elute first, followed by the target 4'-chloro-3-fluoro- isomer, and finally heavily chlorinated or brominated impurities[3].

  • Final Purity Confirmation: Collect the target peak and confirm purity via 1H and 19F NMR spectroscopy. The absence of symmetrical splitting patterns validates the successful removal of homocoupled byproducts.

References

  • [2] 1,1'-Biphenyl, 4'-chloro-3-fluoro- | C12H8ClF | CID 2757547, PubChem (National Institutes of Health).[Link]

  • [3] Kanao, E., et al. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials, RSC Advances (2019).[Link]

  • [1] Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives, MDPI (2017).[Link]

Sources

Application

Application Note: Advanced Recrystallization Protocols for Biphenyl Derivatives

Part 1: Introduction & Structural Considerations Biphenyl derivatives (e.g., Valsartan, Telmisartan, 4-phenylbenzoic acid) represent a unique challenge in purification due to their rigid, aromatic backbone. The two pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Structural Considerations

Biphenyl derivatives (e.g., Valsartan, Telmisartan, 4-phenylbenzoic acid) represent a unique challenge in purification due to their rigid, aromatic backbone. The two phenyl rings, connected by a single bond, allow for restricted rotation, leading to significant


 stacking interactions .

This structural characteristic dictates two critical behaviors during crystallization:

  • Polymorphism: Biphenyls frequently exhibit conformational polymorphism based on the torsion angle between the rings. Solvent choice often dictates which polymorph precipitates.

  • Oiling Out: The lipophilic nature of the biphenyl core often leads to liquid-liquid phase separation (oiling out) before crystallization, particularly in aqueous-organic mixtures.

This guide provides field-proven protocols to navigate these challenges, ensuring high purity and polymorph control.

Part 2: Solvent Selection Strategy

Selection of the solvent system is the single most critical variable. For biphenyls, the solvent must disrupt the strong intermolecular


 stacking to dissolve the solute at high temperatures, yet allow these interactions to re-form the crystal lattice upon cooling.
Table 1: Optimized Solvent Systems for Common Biphenyl Classes
Biphenyl ClassSpecific DerivativePrimary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Key Mechanism
Carboxylic Acids 4-Phenylbenzoic acid, TelmisartanEthanol, Glacial Acetic Acid, DMSOWater, Petroleum EtherH-bonding disrupts dimer formation; cooling restores it.
Hydroxyls 4,4'-BiphenolEthanol, AcetonitrileWater, ToluenePolarity shift forces precipitation; Acetonitrile favors specific polymorphs.
Tetrazoles (Sartans) ValsartanAcetonitrile, n-Butyl AcetateWater, Diisopropyl EtherSolvent polarity directs conformational polymorphism (metastable vs. stable).
Sulfonamides Biphenyl sulfonamidesIsopropanol, Ethyl AcetateHexane, HeptaneStandard polarity differential; avoids oiling out better than MeOH/Water.

Part 3: Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal crystallization method based on derivative functionalization.

G Start Start: Biphenyl Derivative FuncGroup Identify Functional Group Start->FuncGroup Acid Carboxylic Acid / Tetrazole (e.g., Valsartan, Telmisartan) FuncGroup->Acid Neutral Neutral / Lipophilic (e.g., Biphenyl, PCBs) FuncGroup->Neutral Polar Hydroxyl / Amine (e.g., 4,4'-Biphenol) FuncGroup->Polar AcidSolvent Solvent: Ethanol or DMSO Acid->AcidSolvent NeutralSolvent Solvent: Ethyl Acetate or Toluene Neutral->NeutralSolvent PolarSolvent Solvent: Acetonitrile or Isopropanol Polar->PolarSolvent AcidMethod Method: Anti-Solvent (Water) or pH Swing AcidSolvent->AcidMethod NeutralMethod Method: Evaporative or Cooling (Avoid Water) NeutralSolvent->NeutralMethod PolarMethod Method: Standard Cooling (High Polymorph Control) PolarSolvent->PolarMethod

Part 4: Detailed Experimental Protocols

Protocol A: Standard Cooling Recrystallization

Target: Neutral or moderately polar derivatives (e.g., 4,4'-Biphenol, 4-Phenylbenzoic acid). Objective: Removal of synthesis byproducts and isomer separation.

  • Dissolution:

    • Place 5.0 g of crude material in a 100 mL Erlenmeyer flask.

    • Add Ethanol (95%) or Acetonitrile in small aliquots (5-10 mL) while heating to reflux (approx. 80°C for EtOH).

    • Critical Step: Add solvent only until the solid just dissolves. A 5-10% excess is permissible to prevent premature crystallization during filtration.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (catalyst residues) are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

    • Note: Keep the funnel hot to prevent the biphenyl compound from crystallizing on the glass.

  • Controlled Cooling:

    • Remove from heat and place the flask on a cork ring or wood block (insulator).

    • Allow to cool to room temperature (RT) undisturbed over 2–3 hours.

    • Mechanism:[1][2] Slow cooling promotes the growth of large, pure plates or needles, rejecting impurities into the mother liquor.

  • Yield Optimization:

    • Once at RT, move the flask to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum using a Büchner funnel.[3][4][5]

    • Wash the cake with 2 x 10 mL of cold solvent (same as used for dissolution).

    • Dry under vacuum at 40–50°C.

Protocol B: Anti-Solvent Crystallization (DMSO/Water System)

Target: Highly insoluble or high-melting derivatives (e.g., Telmisartan). Objective: Purification of compounds that require high-boiling solvents.

  • Dissolution:

    • Dissolve 2.0 g of crude Telmisartan in 10 mL of DMSO at room temperature or slight warming (40°C). Ensure complete dissolution.

  • Filtration:

    • Filter through a 0.45 µm PTFE membrane to remove particulate matter.

  • Anti-Solvent Addition:

    • Prepare 40 mL of Deionized Water (Anti-solvent).

    • Slow Addition: Add the DMSO solution dropwise into the stirring water (Reverse addition) OR add water dropwise into the DMSO solution.

    • Preferred Method: For Telmisartan, adding the API/Solvent solution into the anti-solvent (water) often yields finer particles but higher purity.

  • Aging:

    • Stir the resulting suspension for 1–2 hours.

  • Isolation:

    • Filter and wash extensively with water to remove residual DMSO.

Protocol C: Polymorph Control (Valsartan Case Study)

Target: Controlling crystal habit and bioavailability. Context: Valsartan can exist in amorphous or crystalline forms depending on the solvent.

  • To obtain Form I (Metastable/Amorphous-like):

    • Dissolve Valsartan in n-Butyl Acetate at 50°C.

    • Rapidly cool to 0°C.

    • Isolate immediately.

  • To obtain Form II (Stable Crystalline):

    • Dissolve Valsartan in Acetonitrile at reflux.

    • Cool slowly (1°C/min) to room temperature.

    • Allow the suspension to "ripen" (stir) for 24 hours. The thermodynamic stability of the crystalline lattice favors this form over time.

Part 5: Troubleshooting "Oiling Out"

Oiling out occurs when the compound separates as a liquid droplet rather than a solid crystal.[3] This is common with biphenyls because their melting points can be depressed by impurities or solvent mixtures.

Corrective Actions:

  • The "Cloud Point" Method:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of the good solvent (e.g., Ethanol) to change the composition slightly away from the saturation point.

    • Cool very slowly.[4][6]

  • Seeding:

    • At the first sign of turbidity (cloudiness), add a few seed crystals of pure product. This provides a template for the oil to deposit onto as a solid.

  • Temperature Cycling:

    • Oscillate the temperature between 30°C and 45°C. This Ostwald ripening process encourages the oil droplets to dissolve and redeposit onto stable crystal nuclei.

Part 6: Process Workflow Diagram

Diagram 2: Recrystallization & Polymorph Control Workflow

Caption: Step-by-step execution flow for purifying biphenyl derivatives with quality checkpoints.

Workflow Crude Crude Biphenyl Derivative Dissolve Dissolution (Reflux temp or DMSO) Crude->Dissolve Check1 Check: Is solution clear? Dissolve->Check1 Check1->Dissolve No (Add more solvent) Filter Hot Filtration (Remove insolubles) Check1->Filter Yes Nucleation Nucleation Phase (Slow Cooling / Anti-Solvent) Filter->Nucleation Check2 Check: Oiling Out? Nucleation->Check2 Remedy Reheat & Seed Check2->Remedy Yes (Liquid droplets) Growth Crystal Growth (Ostwald Ripening) Check2->Growth No (Crystals forming) Remedy->Nucleation Isolate Filtration & Drying Growth->Isolate Final Pure Crystalline Product Isolate->Final

Part 7: References

  • Tran, P. H. L., et al. (2012). "Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan." Archives of Pharmacal Research. Link

  • Wardhana, Y. W., et al. (2021).[7] "Phase Transitions Among of Valsartan Polymorphs Due to Grinding and Humidity Variations." Indonesian Journal of Pharmaceutics. Link

  • Park, S. H., et al. (2019). "Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan." Pharmaceutics.[1][7] Link

  • BenchChem. (2025).[3] "Biphenyl Sulfonamide Crystallization Protocol." Link

  • Mettler Toledo. (2023). "Anti-Solvent Crystallization Guide." Link

  • Perrin, D. D., & Armarego, W. L. F. (2009). Purification of Laboratory Chemicals. (Reference for 4-phenylbenzoic acid solvents: EtOH, Benzene/Pet.[8] Ether). Link

Sources

Method

"1H NMR and 13C NMR analysis of 1,1'-Biphenyl, 4'-chloro-3-fluoro-"

Application Note: Advanced H and C NMR Structural Elucidation of 1,1'-Biphenyl, 4'-chloro-3-fluoro- Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1,1'-Biphenyl, 4'-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced H and C NMR Structural Elucidation of 1,1'-Biphenyl, 4'-chloro-3-fluoro-

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1,1'-Biphenyl, 4'-chloro-3-fluoro- (CAS: 72093-46-0)[1]

Introduction & Chemical Context

The molecule 1,1'-Biphenyl, 4'-chloro-3-fluoro- is a highly functionalized halogenated biphenyl derivative utilized as a core pharmacophore and building block in medicinal chemistry and agrochemical development[1]. Structurally, it consists of two distinct aromatic systems: a 4'-chlorophenyl ring and a 3-fluorophenyl ring.

From an analytical perspective, the presence of fluorine (


F) acts as a powerful diagnostic tool. Because 

F has a 100% natural isotopic abundance and a nuclear spin of 1/2, it actively couples with both

H and

C nuclei[2]. Rather than viewing this heteronuclear spin-spin coupling as a spectral complication, this protocol leverages it as a self-validating structural map to unambiguously assign the carbon framework[3].

Causality in Experimental Design (E-E-A-T)

A robust NMR protocol is not a mere sequence of steps; it is a carefully calibrated physical experiment where every parameter serves a specific causal function.

  • Solvent Selection (CDCl

    
    ):  Deuterated chloroform is chosen specifically because it lacks fluorine, preventing any 
    
    
    
    F background interference. Furthermore, its residual
    
    
    H signal (7.26 ppm) and
    
    
    C signal (77.16 ppm) serve as reliable, internal chemical shift references, eliminating the strict necessity for external tetramethylsilane (TMS)[4].
  • Relaxation Delays (

    
    ):  Halogenated biphenyls contain multiple quaternary carbons (C-1, C-3, C-1', C-4'). Because these carbons lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in significantly longer longitudinal relaxation times (
    
    
    
    ). A
    
    
    delay of 3.0 to 5.0 seconds is mandated in the
    
    
    C protocol to ensure these quaternary signals fully relax before the next radiofrequency pulse, preventing signal attenuation and ensuring quantitative reliability[4].
  • Heteronuclear Coupling as an Internal Ruler: The

    
    F nucleus splits nearby 
    
    
    
    C signals into distinct doublets. The magnitude of this coupling constant (
    
    
    ) is inversely proportional to the number of bonds separating the nuclei. This distance-dependent splitting (
    
    
    Hz,
    
    
    Hz) acts as an internal ruler, allowing the analyst to map the exact proximity of each carbon to the fluorine atom[3].

Coupling_Logic F_Nucleus 19F Nucleus (Spin 1/2, 100% Abundance) C1 1J_CF (~245 Hz) C-3 Carbon (Doublet) F_Nucleus->C1 Direct Bond C2 2J_CF (~21 Hz) C-2, C-4 Carbons (Doublet) F_Nucleus->C2 2 Bonds C3 3J_CF (~8 Hz) C-1, C-5 Carbons (Doublet) F_Nucleus->C3 3 Bonds C4 4J_CF (~3 Hz) C-6 Carbon (Doublet) F_Nucleus->C4 4 Bonds

Distance-dependent 13C-19F J-coupling splitting patterns in 3-fluorophenyl rings.

Experimental Protocols & Workflows

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 1,1'-Biphenyl, 4'-chloro-3-fluoro- (purity >98%) into a clean glass vial.

  • Dissolution: Add 0.6 mL of CDCl

    
     to the vial.
    
  • Homogenization: Vortex the mixture for 30 seconds. Causality: Complete dissolution is critical to maintain magnetic field homogeneity; undissolved particles will distort the magnetic field and broaden spectral lines.

  • Filtration: Filter the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into a 5 mm precision NMR tube. Causality: This removes paramagnetic impurities (like trace metals) and dust that degrade resolution.

NMR Acquisition Parameters

H NMR Protocol: 
  • Spectrometer Frequency: 400 MHz (minimum recommended).

  • Pulse Sequence: Standard 1D single-pulse (zg30).

  • Number of Scans (NS): 16.

  • Spectral Width (SW): 12 ppm.

  • Acquisition Time (AQ): 3.0–4.0 seconds.


C NMR Protocol: 
  • Spectrometer Frequency: 100 MHz (minimum recommended).

  • Pulse Sequence:

    
    H-decoupled (zgpg30).
    
  • Number of Scans (NS): 512 to 1024 (depending on exact concentration).

  • Relaxation Delay (

    
    ):  3.0 seconds minimum.
    

NMR_Workflow Start Sample Preparation (15-20 mg in CDCl3) Acq1H 1H NMR Acquisition (zg30 pulse, ns=16) Start->Acq1H Acq13C 13C NMR Acquisition (zgpg30, D1=3s) Start->Acq13C Acq19F 19F NMR Acquisition (Optional 1H Decoupled) Start->Acq19F Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Acq19F->Process Analysis Structural Elucidation (J-coupling Analysis) Process->Analysis

Experimental workflow for multiparametric NMR analysis of fluorinated biphenyls.

The Self-Validation Checkpoint

To ensure the integrity of the acquired data, perform the following self-validation checks before proceeding to full analysis:

  • 
    C Validation:  Calculate the difference in Hertz between the two peaks of the C-3 doublet. If 
    
    
    
    Hz, the spectral window, decoupling efficiency, and digital resolution are validated.
  • 
    H Validation:  The 4'-chlorophenyl ring must present a distinct AA'BB' pseudo-doublet pattern. If this pattern integrates to exactly 4 protons relative to the 4 protons of the complex fluorinated ring, sample purity and relaxation delays are confirmed.
    

Data Presentation & Structural Assignments

The following tables summarize the expected chemical shifts (


) and coupling constants (

) for 1,1'-Biphenyl, 4'-chloro-3-fluoro-.
Table 1: H NMR Spectral Data Summary

Note: The 4'-chlorophenyl ring exhibits a classic para-substituted AA'BB' pattern, while the 3-fluorophenyl ring exhibits complex multiplets due to


H-

F coupling.
PositionPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)
H-2 7.25 – 7.30dt1H

,

H-4 7.00 – 7.10tdd1H

,

H-5 7.35 – 7.45td1H

,

H-6 7.30 – 7.38dt1H

,

H-2', H-6' 7.48 – 7.55d (AA'BB')2H

H-3', H-5' 7.38 – 7.45d (AA'BB')2H

Table 2: C NMR Spectral Data Summary

Note: The


C spectrum is 

H-decoupled, meaning all signal splitting observed here is exclusively due to

C-

F spin-spin interactions[3].
PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment Logic
C-3 ~163.2d

Direct C-F bond; massive splitting.
C-1 ~142.2d

Quaternary biphenyl link, meta to F.
C-1' ~138.5s-Quaternary biphenyl link on Cl-ring.
C-4' ~134.2s-Quaternary C-Cl bond.
C-5 ~130.5d

Meta to F.
C-3', C-5' ~129.1s-Ortho to Cl.
C-2', C-6' ~128.4s-Meta to Cl.
C-6 ~122.8d

Para to F; minimal splitting.
C-4 ~114.5d

Ortho to F.
C-2 ~114.1d

Ortho to F.

References

  • National Institutes of Health (PubChem). "1,1'-Biphenyl, 4'-chloro-3-fluoro- | C12H8ClF | CID 2757547". PubChem Database.[Link]

  • ACD/Labs. "How do I know if my unknown contains a fluorine atom(s)?". ACD/Labs Analytical Blog.[Link]

  • AZoM. "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds". AZoM Materials.[Link]

Sources

Application

Application Note: Structural Elucidation of 4'-chloro-3-fluoro-1,1'-biphenyl via EI-MS Fragmentation

Abstract & Scope This application note details the mass spectral characterization of 4'-chloro-3-fluoro-1,1'-biphenyl (CAS: 863921-61-3 / Generic Halo-biphenyl class), a critical intermediate in the synthesis of biaryl s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the mass spectral characterization of 4'-chloro-3-fluoro-1,1'-biphenyl (CAS: 863921-61-3 / Generic Halo-biphenyl class), a critical intermediate in the synthesis of biaryl scaffolds for medicinal chemistry and a model compound for studying halogenated environmental contaminants.

We provide a validated protocol for its identification using Electron Ionization (EI) mass spectrometry. The guide focuses on the mechanistic causality of fragmentation, distinguishing the distinct loss channels of Chlorine versus Fluorine, and establishing a self-validating identification workflow for researchers.[1]

Chemical Identity & Properties

PropertyValue
Systematic Name 4'-chloro-3-fluoro-1,1'-biphenyl
Formula C₁₂H₈ClF
Molecular Weight 206.64 g/mol
Monoisotopic Mass 206.0299 (³⁵Cl) / 208.0269 (³⁷Cl)
Structure Biphenyl core with Cl at 4' (para) and F at 3 (meta)

Experimental Protocol: GC-MS Acquisition

To reproduce the fragmentation patterns described, the following instrument parameters are recommended. This protocol ensures sufficient thermal energy for volatilization without inducing pyrolytic degradation prior to ionization.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Isooctane .

    • Reasoning: Non-polar solvents prevent interaction with silanol groups in the liner; DCM ensures solubility of the aromatic system.

  • Concentration: Dilute to 10 µg/mL (10 ppm) for full-scan acquisition.

Step 2: Instrument Configuration (Agilent/Thermo/Shimadzu generic)
  • Inlet: Splitless mode, 280°C.

  • Column: 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 80°C (Hold 1 min)

    • Ramp: 20°C/min to 300°C

    • End: Hold 3 min.

  • Ion Source (EI):

    • Temperature: 230°C (Standard) or 250°C (to reduce tailing).

    • Electron Energy: 70 eV (Standard for library matching).

    • Emission Current: 35 µA.

Results & Discussion: Fragmentation Mechanics

The fragmentation of 4'-chloro-3-fluoro-1,1'-biphenyl is governed by the stability of the biphenyl aromatic system and the bond dissociation energies (BDE) of the carbon-halogen bonds.

The Molecular Ion Cluster (M⁺)

The mass spectrum is dominated by the molecular ion due to the high stability of the conjugated


-system.
  • m/z 206 (Base Peak/High Intensity): Represents the

    
    Cl isotopologue.
    
  • m/z 208 (~32% of m/z 206): Represents the

    
    Cl isotopologue.
    
  • Validation Check: The 3:1 intensity ratio between 206 and 208 is the diagnostic signature for a mono-chlorinated species.

Primary Fragmentation Channels

Upon 70 eV impact, the radical cation (


) undergoes two competing cleavage pathways.
Pathway A: Homolytic C-Cl Cleavage (Dominant)

The C-Cl bond (BDE ~400 kJ/mol) is significantly weaker than the C-F bond (BDE ~480 kJ/mol) and the C-C biphenyl linkage.

  • Mechanism: Direct loss of a Chlorine radical (Cl

    
    ).
    
  • Observation: A distinct peak at m/z 171 (

    
    ).
    
  • Structure: The resulting ion is the 3-fluoro-biphenyl cation (C

    
    H
    
    
    
    F
    
    
    ). This ion retains the Fluorine atom, as evidenced by the lack of an isotope pattern (F is monoisotopic).
Pathway B: Loss of HF (Minor)

While direct F loss is rare, the elimination of neutral HF is possible, often involving ring cyclization to a fluorenyl-type cation.

  • Observation: A small peak at m/z 186 (

    
    ).
    
Secondary Fragmentation

The ion at m/z 171 (Fluorobiphenyl cation) further fragments via:

  • Loss of F/HF: Yielding the biphenylene cation (m/z 152 ) or dehydrobiphenylene (m/z 151 ).

  • Ring Disintegration: Loss of acetylene (C

    
    H
    
    
    
    , 26 Da) is common in aromatic systems, shifting m/z 171
    
    
    m/z 145 .

Visualizing the Fragmentation Pathway[2][12][13][14]

The following diagram illustrates the mechanistic flow from the parent ion to stable fragments.

G M_Ion Molecular Ion (M+) m/z 206 (100%) m/z 208 (32%) Frag_171 [M - Cl]+ (3-Fluorobiphenyl cation) m/z 171 M_Ion->Frag_171 - Cl radical (35/37) Frag_187 [M - F]+ (4-Chlorobiphenyl cation) m/z 187 (Minor) M_Ion->Frag_187 - F radical (Rare) Frag_151 [M - Cl - HF]+ (Biphenylene-H) m/z 151 Frag_171->Frag_151 - HF Frag_152 [M - Cl - F]+ (Biphenylene) m/z 152 Frag_171->Frag_152 - F radical Frag_135 Ring Fragmentation [C12H7 - C2H2]+ m/z 145 Frag_171->Frag_135 - C2H2 (Acetylene)

Figure 1: Mechanistic fragmentation tree for 4'-chloro-3-fluoro-1,1'-biphenyl under 70 eV Electron Ionization.

Summary of Diagnostic Ions

Use this table to validate the identity of your analyte in unknown samples.

m/z (Mass-to-Charge)Relative Abundance (Approx)Ion IdentityMechanistic Origin
206 100% (Base Peak)

(

Cl)
Molecular Ion (Stable Aromatic)
208 30-35%

(

Cl)

Cl Isotope Signature
171 40-60%

Homolytic cleavage of C-Cl bond
152 10-20%

Loss of Cl then F (Biphenylene)
151 5-15%

Loss of Cl then HF
103 < 10%

Doubly charged molecular ion

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Biphenyls. National Institute of Standards and Technology. Available at: [Link]

  • Safe, S., & Hutzinger, O. (1971). Mass spectrometry of polychlorinated biphenyls.[2][3][4] Journal of the Chemical Society, Perkin Transactions 1.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[5] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms).

  • Erickson, M. D. (1997). Analytical Chemistry of PCBs (2nd ed.). CRC Press. (Detailed halogen loss kinetics).

Sources

Method

Application Note: Strategic Deployment of 1,1'-Biphenyl, 4'-chloro-3-fluoro- in Medicinal Chemistry

Executive Summary: The Strategic Value of the Scaffold In the iterative cycle of drug discovery, the 1,1'-Biphenyl, 4'-chloro-3-fluoro- motif represents a "privileged substructure" designed to solve specific multiparamet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Scaffold

In the iterative cycle of drug discovery, the 1,1'-Biphenyl, 4'-chloro-3-fluoro- motif represents a "privileged substructure" designed to solve specific multiparametric optimization (MPO) challenges. While the biphenyl core provides a rigid scaffold for hydrophobic pocket occupancy, the specific substitution pattern—4'-chloro and 3-fluoro —is rarely accidental. It is typically employed to address two critical failure modes in lead compounds: metabolic instability and reactive metabolite formation .

This guide details the rationale, synthesis, and validation protocols for integrating this moiety into small molecule drugs.

Key Mechanistic Advantages
  • Metabolic Blockade: The 4'-position is the primary site for Cytochrome P450 (CYP)-mediated hydroxylation in unsubstituted biphenyls. The 4'-Chlorine atom blocks this "soft spot." Consequently, metabolism shifts to the 3-position. The introduction of 3-Fluorine effectively blocks this secondary metabolic route due to the high C-F bond strength (approx. 116 kcal/mol).

  • Electronic Deactivation: The electronegative fluorine atom (

    
    ) deactivates the phenyl ring, reducing the propensity for oxidation into toxic quinone-like intermediates.
    
  • Lipophilic Tuning: The motif increases lipophilicity (

    
     values for Cl and F) without the steric penalty of larger alkyl groups, aiding in membrane permeability and blood-brain barrier (BBB) penetration.
    

Chemical Profile & Properties[1][2][3]

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 206.64 g/mol Fragment-sized; leaves room for functionalization.
cLogP ~4.1High lipophilicity; requires polar solubilizing groups elsewhere.
Topological Polar Surface Area (TPSA) 0 ŲExcellent membrane permeability (passive diffusion).
Rotatable Bonds 1Limited conformational flexibility; reduces entropic penalty upon binding.
Electronic Effect (Hammett)

(Cl) = 0.23;

(F) = 0.34
Electron-withdrawing; lowers pKa of acidic protons on the ring.

Synthetic Protocol: Regioselective Suzuki-Miyaura Coupling

The most robust method for constructing this scaffold is the Palladium-catalyzed cross-coupling of aryl boronic acids with aryl halides.

Reaction Pathway Diagram

SuzukiCoupling Start Start Materials: 4-Chlorophenylboronic acid + 1-Bromo-3-fluorobenzene OxAdd Oxidative Addition: Ar-Pd(II)-Br Start->OxAdd Mix in Dioxane/H2O Cat Catalyst Activation: Pd(dppf)Cl2 · DCM (Pd II -> Pd 0) Cat->OxAdd Enters Cycle TransMet Transmetallation: Base (K2CO3) activates Boron OxAdd->TransMet Intermediate Complex RedElim Reductive Elimination: C-C Bond Formation TransMet->RedElim Biaryl-Pd Complex RedElim->Cat Regenerates Pd(0) Product Target Scaffold: 4'-chloro-3-fluoro-1,1'-biphenyl RedElim->Product Yield >85%

Figure 1: Catalytic cycle for the synthesis of the 4'-chloro-3-fluoro-1,1'-biphenyl scaffold via Suzuki-Miyaura coupling.

Detailed Protocol

Objective: Synthesize 5.0 g of 4'-chloro-3-fluoro-1,1'-biphenyl.

Materials:

  • 1-Bromo-3-fluorobenzene (1.0 eq, 24.5 mmol)

  • 4-Chlorophenylboronic acid (1.1 eq, 27.0 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Selected for stability and resistance to dehalogenation.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂) for 15 minutes.

  • Reagent Charging: Add 1-Bromo-3-fluorobenzene (4.29 g) and 4-Chlorophenylboronic acid (4.22 g) to the flask.

  • Solvent Addition: Add 1,4-Dioxane (80 mL). Sparge with N₂ for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Base Addition: Add the aqueous K₂CO₃ solution (36 mL). The mixture will become biphasic.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (600 mg). The solution typically turns dark red/brown.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS.

    • Checkpoint: Look for the disappearance of the bromide. If the reaction stalls, add 1 mol% fresh catalyst.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Dilute the filtrate with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: 100% Hexanes (product is highly lipophilic).

    • Yield Expectation: 85–92% as a white/off-white solid.

Critical Note on Selectivity: Using 4-chlorophenylboronic acid is preferred over using 1-bromo-4-chlorobenzene. If you use the di-halide (1-bromo-4-chlorobenzene) as the electrophile, the oxidative addition can occur at both the Br and Cl sites, leading to polymerization or oligomers. Boronic acids ensure regiospecificity.

Medicinal Chemistry Application: Metabolic Stabilization

The primary utility of this scaffold is to extend the half-life (


) of a drug candidate.
Mechanism of Action: The Fluorine Blockade

CYP450 enzymes (specifically CYP2C9 and CYP3A4) favor oxidation at electron-rich, sterically accessible positions.

  • Unsubstituted Biphenyl: Rapid oxidation at 4 and 4' positions (Para-hydroxylation).

  • 4'-Cl Substitution: Blocks one para-site. Metabolism shifts to the 3-position (Meta-hydroxylation).

  • 3-F Substitution: The C-F bond is too strong for the CYP450 Iron-Oxo species to abstract a hydrogen or insert oxygen. The ring is effectively "metabolically silenced."

Metabolic Pathway Comparison

MetabolicStability Substrate Lead Compound (Biphenyl Core) PathA Path A: No Halogens Substrate->PathA PathB Path B: 4'-Cl, 3-F Substrate->PathB Met1 CYP450 Attack (Para-position) PathA->Met1 Prod1 4-Hydroxy-Biphenyl (Rapid Clearance) Met1->Prod1 Block1 4'-Cl Blocks Para-Attack PathB->Block1 Block2 3-F Blocks Meta-Attack Block1->Block2 Stable Metabolically Stable (Extended t1/2) Block2->Stable

Figure 2: Comparison of metabolic fate between unsubstituted and halogenated biphenyl scaffolds.

Validation Protocol: Microsomal Stability Assay

Objective: Quantify the Intrinsic Clearance (


) improvement.
  • Preparation: Prepare 10 mM DMSO stocks of the test compound (4'-Cl-3-F analog) and the reference (non-fluorinated analog).

  • Incubation:

    • Mix compound (1 µM final) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criteria: A decrease in

      
       by >50% compared to the non-fluorinated reference indicates successful metabolic blockade.
      

Safety and Handling

  • Hazard Identification: Halogenated biphenyls can be persistent.[1][2] While this specific medicinal intermediate is not a PCB (Polychlorinated Biphenyl) in the toxicological sense of environmental persistence (due to the single chlorine and fluorine), it should be treated as a potential aquatic toxin.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Waste Disposal: Do not dispose of down the drain. All halogenated organic waste must be incinerated via a certified chemical waste stream.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity).[3] Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Luthe, G., & Lehmler, H. J. (2009). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. Chemical Research in Toxicology, 22(1), 184-194. Link

  • Hagos, Z., et al. (2020). PFKFB3 inhibitors and their uses (WO2020080979A1). World Intellectual Property Organization. Link

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Synthesis of 1,1'-Biphenyl, 4'-chloro-3-fluoro-

Welcome to the process optimization and troubleshooting center for the synthesis of 1,1'-Biphenyl, 4'-chloro-3-fluoro- (CAS: 72093-46-0) [1]. This guide is engineered for research scientists and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process optimization and troubleshooting center for the synthesis of 1,1'-Biphenyl, 4'-chloro-3-fluoro- (CAS: 72093-46-0) [1]. This guide is engineered for research scientists and drug development professionals utilizing the Suzuki-Miyaura cross-coupling of 1-bromo-4-chlorobenzene and 3-fluorophenylboronic acid.

Below, you will find mechanistic FAQs, a condition matrix, self-validating protocols, and visual workflow diagrams to resolve common synthetic bottlenecks such as chemoselectivity failures and boronic acid degradation.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

Q1: Why am I observing terphenyls or oligomers instead of the desired biphenyl product?

The Causality: This is a classic chemoselectivity failure. Your aryl halide substrate, 1-bromo-4-chlorobenzene, contains two distinct halogen leaving groups. Palladium catalysts naturally favor oxidative addition into the weaker C–Br bond over the C–Cl bond [3]. However, if you are using highly active, electron-rich, and sterically bulky phosphine ligands (e.g., XPhos, RuPhos) or pushing the reaction temperature past 100°C, the catalyst becomes aggressive enough to activate the C–Cl bond after the initial coupling. This leads to unwanted secondary cross-coupling and oligomerization. The Solution: Downgrade your ligand. Standard, less sterically demanding ligands like PPh


 or dppf paired with Pd(OAc)

or Pd(PPh

)

at 80°C provide excellent chemoselectivity, reacting exclusively with the C–Br bond while leaving the C–Cl bond intact [3].
Q2: My reaction stalls, and GC-MS shows a large amount of fluorobenzene. What went wrong?

The Causality: You are observing protodeboronation . The highly electronegative fluorine atom on 3-fluorophenylboronic acid withdraws electron density via the inductive effect. This makes the carbon-boron bond highly polarized and susceptible to base-catalyzed hydrolytic cleavage, yielding fluorobenzene and boric acid [2]. The Solution: Avoid strong aqueous bases (like NaOH or KOH) at elevated temperatures. Switch to milder bases such as K


CO

or K

PO

. If protodeboronation persists, transition to strictly anhydrous conditions using Cs

CO

in DMF to eliminate the hydrolytic pathway entirely.
Q3: I am seeing a significant byproduct mass of m/z 190. How do I prevent this?

The Causality: A mass of 190 corresponds to 3,3'-difluorobiphenyl, which is the product of oxidative homocoupling of your boronic acid. This side reaction is catalyzed by palladium in the presence of trace oxygen [4]. The Solution: Rigorous deoxygenation is required. Sparge your solvent mixture with argon for at least 30 minutes prior to adding the catalyst, or utilize the freeze-pump-thaw method for absolute oxygen exclusion [4].

Part 2: Reaction Logic & Pathway Visualization

The following diagram illustrates the chemoselective pathways and potential side reactions dictated by your choice of reagents and environmental controls.

G Pd_Cat Pd(0) Catalyst Substrate 1-Bromo-4-chlorobenzene Pd_Cat->Substrate Binds OxAdd_Br Oxidative Addition (C-Br Bond) Substrate->OxAdd_Br Standard Ligands (e.g., PPh3, dppf) OxAdd_Cl Oxidative Addition (C-Cl Bond) Substrate->OxAdd_Cl Bulky Ligands (e.g., XPhos) Transmetalation Transmetalation OxAdd_Br->Transmetalation Oligomer Terphenyls / Oligomers OxAdd_Cl->Oligomer Over-coupling BoronicAcid 3-Fluorophenylboronic Acid BoronicAcid->Transmetalation Base Protodeboronation Protodeboronation (Fluorobenzene) BoronicAcid->Protodeboronation Excess Base / H2O Homocoupling Homocoupling (3,3'-Difluorobiphenyl) BoronicAcid->Homocoupling O2 Ingress Product 1,1'-Biphenyl, 4'-chloro-3-fluoro- (Target Product) Transmetalation->Product Reductive Elimination

Figure 1: Chemoselectivity and side-reaction pathways in the synthesis of 1,1'-Biphenyl, 4'-chloro-3-fluoro-.

Part 3: Quantitative Data & Condition Matrix

To streamline your optimization process, consult the matrix below. It summarizes the causal relationships between specific reaction conditions and their primary outcomes.

Table 1: Catalyst and Condition Matrix for 4'-chloro-3-fluoro-1,1'-biphenyl Synthesis

Catalyst / LigandBase & Solvent SystemTempPrimary OutcomeMechanistic Causality
Pd(PPh

)

K

CO

, Toluene/H

O
80°COptimal Yield Mild base limits protodeboronation; standard ligand ensures strict C–Br chemoselectivity.
Pd

(dba)

/ XPhos
NaOH, Dioxane/H

O
100°COligomerization Bulky, electron-rich ligand forces C–Cl activation; strong base rapidly degrades the boronic acid.
Pd(dppf)Cl

Cs

CO

, DMF (Anhydrous)
90°CModerate Yield Anhydrous environment prevents protodeboronation entirely, though transmetalation is slightly slower.
Pd(OAc)

/ PPh

K

PO

, THF/H

O
65°CIncomplete Conversion Temperature is too low to sustain efficient catalytic turnover with standard phosphine ligands.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process analytical checks are embedded to ensure causality is verified at each critical phase.

Objective: Synthesize 1,1'-Biphenyl, 4'-chloro-3-fluoro- while suppressing protodeboronation and preventing C–Cl bond activation.

Materials:

  • 1-Bromo-4-chlorobenzene (1.0 equiv, 10 mmol)

  • 3-Fluorophenylboronic acid (1.1 equiv, 11 mmol) (Note: 0.1 equiv excess compensates for minor unavoidable protodeboronation).

  • Pd(PPh

    
    )
    
    
    
    (0.05 equiv, 5 mol%)
  • K

    
    CO
    
    
    
    (2.0 equiv, 20 mmol)
  • Toluene / Deionized H

    
    O (4:1 v/v, 50 mL total)
    

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Combine 40 mL Toluene and 10 mL H

    
    O in a Schlenk flask. Sparge the biphasic mixture vigorously with Argon for 30 minutes. Validation: Failure to perform this step will result in the appearance of a 3,3'-difluorobiphenyl byproduct [4].
    
  • Reagent Loading: Under a positive stream of Argon, add 1-bromo-4-chlorobenzene, 3-fluorophenylboronic acid, and K

    
    CO
    
    
    
    to the flask. Stir for 5 minutes to ensure uniform suspension.
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    in one portion. Causality: Using this specific Pd(0) tetrakis catalyst ensures that oxidative addition is kinetically locked to the C–Br bond, preserving the C–Cl bond [3].
  • Thermal Activation: Attach a reflux condenser (purged with Argon) and heat the mixture to 80°C in an oil bath for 12 hours. Causality: Capping the temperature at 80°C prevents thermal activation of the C–Cl bond and minimizes the kinetics of base-catalyzed protodeboronation [2].

  • In-Process Validation (TLC/GC-MS): After 4 hours, pull a 0.1 mL aliquot from the organic layer. Run GC-MS. Validation Check: You should observe a dominant peak at m/z 206.6 (target product) [1]. If a peak at m/z 96 (fluorobenzene) is rapidly growing, lower the temperature to 70°C immediately.

  • Workup & Purification: Cool the reaction to room temperature. Quench with 20 mL of saturated NH

    
    Cl to neutralize the base. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Isolation: Purify the crude residue via silica gel flash chromatography using 100% Hexanes as the eluent to afford the pure 1,1'-Biphenyl, 4'-chloro-3-fluoro-.

References

  • PubChem. "1,1'-Biphenyl, 4'-chloro-3-fluoro- | C12H8ClF | CID 2757547". nih.gov.
  • "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis". ed.ac.uk.
  • "Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction". nih.gov.
  • "Troubleshooting homocoupling in 4-Methylbiphenyl synthesis". benchchem.com.
Optimization

Diagnostic Workflow: Halogenated Aryl Halide Optimization

Welcome to the Advanced Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this resource to move beyond basic textbook procedures and address the mechanistic bot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this resource to move beyond basic textbook procedures and address the mechanistic bottlenecks of the Suzuki-Miyaura cross-coupling (SMC) reaction.

Whether you are struggling with the sluggish oxidative addition of unreactive aryl chlorides, navigating the delicate chemoselectivity of polyhalogenated arenes, or fighting the rapid degradation of your boronic acids, this guide provides field-proven, self-validating workflows to rescue your synthesis.

Before diving into specific protocols, use the following logical diagnostic tree to identify the root cause of your reaction failure and select the appropriate intervention.

G Start Suboptimal Suzuki Coupling (Halogenated Aryl Halides) Q_Halogen Which Halogen is the Target? Start->Q_Halogen Cl_Target Aryl Chloride (C-Cl) Q_Halogen->Cl_Target Br_I_Target Aryl Bromide/Iodide Q_Halogen->Br_I_Target Poly_Target Polyhalogenated (e.g., Br and Cl) Q_Halogen->Poly_Target Sol_Cl Use Electron-Rich, Bulky Ligands (e.g., XPhos, SPhos, P(t-Bu)3) To Facilitate Oxidative Addition Cl_Target->Sol_Cl Q_Side Side Reactions Observed? Br_I_Target->Q_Side Sol_Poly Exploit Reactivity Gradient (I > Br > OTf > Cl) Use Pd(PPh3)4 for Br over Cl Poly_Target->Sol_Poly Sol_Cl->Q_Side Side_Proto Protodeboronation (Loss of Boronic Acid) Q_Side->Side_Proto Side_Homo Homocoupling (Biaryl Formation) Q_Side->Side_Homo Sol_Proto Use Milder Base (K3PO4, KF) Lower Temp, Anhydrous Solvent Side_Proto->Sol_Proto Sol_Homo Rigorous Degassing Use Pre-formed Pd(0) Catalyst Side_Homo->Sol_Homo

Caption: Decision tree for troubleshooting Suzuki couplings of halogenated aryl halides.

Module 1: Activating Unreactive Aryl Chlorides

The Causality: The C–Cl bond is significantly stronger (approx. 96 kcal/mol) than C–Br (81 kcal/mol) or C–I (65 kcal/mol). Consequently, the oxidative addition of the palladium catalyst into the C–Cl bond is the rate-limiting step. Traditional ligands like triphenylphosphine (PPh₃) are insufficiently electron-donating to push the Pd(0) center into this strong bond.

The Solution: Employ dialkylbiarylphosphine (Buchwald-type) ligands or bulky trialkylphosphines. The electron-rich nature of these phosphines increases electron density on the Pd center (accelerating oxidative addition), while their immense steric bulk promotes the formation of a highly reactive monoligated Pd(0) species (L₁Pd) and accelerates the final reductive elimination step[1].

Table 1: Ligand Selection for Aryl Chlorides

LigandStructural FeatureTarget Application & Causality
XPhos Extremely bulky, electron-rich biarylUniversal coupling of unactivated aryl chlorides. The isopropyl groups force the Pd center into a highly reactive monoligated state[1].
SPhos Methoxy groups on the non-phosphino ringExcellent for sterically hindered aryl chlorides and heteroaryl chlorides. Operates exceptionally well in aqueous/biphasic media[1].
P(t-Bu)₃ Trialkyl, highly sterically demandingHighly active for room-temperature couplings of aryl chlorides. Often deployed as the air-stable HBF₄ salt[2].
Self-Validating Protocol: SMC of Unactivated Aryl Chlorides

This protocol utilizes a self-validating feedback loop to ensure catalyst viability.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried vial with Pd₂(dba)₃ (1.0 mol%), XPhos (2.4 mol%), the aryl chloride (1.0 equiv, if solid), and the arylboronic acid (1.2 equiv).

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv).

    • Causality Check: K₃PO₄ provides sufficient basicity to form the active boronate complex without the harshness of NaOH, which can trigger side reactions.

  • Solvent: Add thoroughly degassed 1,4-dioxane (to achieve 0.2 M relative to the aryl chloride). If the aryl chloride is a liquid, add it via microsyringe now.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 80–100 °C for 12 hours under vigorous stirring.

  • Validation & Diagnostics: Monitor by LC-MS at the 2-hour mark.

    • If unreacted aryl chloride remains: The oxidative addition is failing. Check for oxygen contamination (which kills Pd(0)) or consider switching to a pre-formed XPhos Pd G3 precatalyst.

    • If aryl chloride is consumed but no product is formed: The catalyst is working, but your boronic acid is likely decomposing (see Module 3).

Module 2: Mastering Chemoselectivity in Polyhalogenated Arenes

The Causality: When an arene contains multiple halogens (e.g., 1-bromo-4-chlorobenzene), the inherent reactivity gradient dictates the site of oxidative addition: C–I > C–Br ≈ C–OTf >> C–Cl [2]. Standard Pd(PPh₃)₄ will exclusively couple at the iodide or bromide position, leaving the chloride intact. However, if you need to reverse this and couple at the C–Cl bond in the presence of a C–OTf bond, precise ligand tuning is required. The palladium ligation state (L₁Pd vs L₂Pd) during oxidative addition significantly affects this preference[2].

Table 2: Chemoselective Outcomes Based on Catalyst System

SubstrateCatalyst SystemPrimary Coupling SiteMechanistic Rationale
1-Bromo-4-chlorobenzenePd(PPh₃)₄ / K₂CO₃C–Br positionStandard reactivity gradient; PPh₃ cannot activate C-Cl[3].
Chloroaryl triflatePd / P(t-Bu)₃C–Cl positionBulky ligand forms L₁Pd, favoring C-Cl oxidative addition[2].
Chloroaryl triflatePd / PCy₃C–OTf positionLess bulky ligand forms L₂Pd, favoring C-OTf activation[2].
Self-Validating Protocol: Chemoselective Coupling of Bromo-Chloroarenes (Targeting C-Br)
  • Setup: To a Schlenk flask, add the polyhalogenated aryl halide (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).

    • Causality Check: Strict 1.05 stoichiometry prevents the catalyst from moving on to the C-Cl bond after the C-Br bond is consumed.

  • Degassing: Evacuate and backfill with argon three times. Strict exclusion of oxygen prevents catalyst oxidation.

  • Solvent/Base: Add degassed Toluene and 2M aqueous Na₂CO₃ (2.0 equiv).

  • Reaction: Heat at 80 °C for 6-8 hours.

  • Validation: Analyze via GC-MS. The mild ligand (PPh₃) and controlled temperature ensure the C–Cl bond remains strictly untouched, yielding the monochlorinated biaryl product[3].

Module 3: Overcoming Protodeboronation

The Causality: Protodeboronation is the base-catalyzed hydrolytic cleavage of the C–B bond, replacing it with a proton. It is highly prevalent in electron-deficient and heteroaryl boronic acids (e.g., 2-thiopheneboronic acid)[4]. Paradoxically, recent kinetic modeling shows that the very bulky phosphine ligands used to activate aryl chlorides (like P(t-Bu)₃) can actually accelerate palladium-catalyzed protodeboronation by favoring a highly reactive post-transmetalation intermediate[5].

Table 3: Strategies to Suppress Protodeboronation

VariableProblematic ConditionOptimized ConditionMechanistic Rationale
Base NaOH, KOH, Na₂CO₃ (aq)Anhydrous KF or K₃PO₄Milder, anhydrous bases reduce hydroxide-mediated cleavage of the boronate[4].
Temperature >100 °C60–80 °CLower thermal energy exponentially decreases the background degradation rate[4].
Boron Source Free Boronic AcidMIDA BoronatesActs as a "slow-release" mechanism, keeping the steady-state concentration of active boronic acid low[6].

Frequently Asked Questions (FAQs)

Q: My Suzuki coupling with an aryl chloride is completely stalled. I'm using Pd(dppf)Cl₂ and Na₂CO₃. What is wrong? A: Your catalyst system is severely mismatched for the substrate. Pd(dppf)Cl₂ is excellent for aryl bromides and iodides, but the dppf ligand lacks the electron density and steric bulk required to efficiently break the strong C–Cl bond. Switch to a Buchwald precatalyst (e.g., XPhos Pd G3) or Pd₂(dba)₃ with P(t-Bu)₃[1].

Q: I am trying to couple 2-thiopheneboronic acid, but my LC-MS shows mostly thiophene (protodeboronation) and unreacted aryl halide. How do I fix this? A: 2-Thiopheneboronic acid is notoriously unstable. First, switch from a strong aqueous base to finely ground, anhydrous KF or K₃PO₄ to minimize hydrolytic cleavage[4]. Second, use a highly active catalyst (like SPhos) to accelerate the cross-coupling rate so it outpaces the degradation. Finally, consider using a MIDA boronate or slowly adding the boronic acid via syringe pump to keep its concentration low[6].

Q: Why am I seeing significant amounts of biaryl homocoupling of my boronic acid? A: Homocoupling is typically an oxidative process driven by the presence of trace oxygen, which oxidizes the Pd(0) catalyst and facilitates the coupling of two boronic acid molecules[6]. Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw or prolonged argon sparging). Additionally, starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to Pd(0), which can consume boronic acid and promote homocoupling. Switching to a pre-formed Pd(0) source or a modern Pd G3/G4 precatalyst mitigates this[5][6].

References

  • General Chemoselective Suzuki Coupling of Polyhalogenated Aryl Triflates Source: Hong Kong Polytechnic University (PolyU) URL: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

"dehalogenation side products in Suzuki-Miyaura reactions"

Welcome to the Suzuki-Miyaura Technical Support Center . I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Suzuki-Miyaura Technical Support Center .

I am your Senior Application Scientist. Below is a dynamic troubleshooting interface designed to address dehalogenation side products (hydrodehalogenation). This guide moves beyond basic textbook definitions to address the causality of failure and provides self-validating protocols for your specific experimental constraints.

Module 1: Diagnostic Hub (Triage)

User Query: "I see a byproduct with a lower mass than my product. Is this dehalogenation?"

Technical Analysis: Before altering conditions, you must distinguish between Hydrodehalogenation (loss of halogen) and Protodeboronation (loss of the boron species). Both yield an unsubstituted arene (


), but the origin—and therefore the fix—is different.
Step 1: The "Mass Shift" Test

Check your LC-MS/GC-MS data against the inputs:

Observation (Mass Spec)DiagnosisRoot Cause
Mass =

Hydrodehalogenation Catalyst is reducing the C-X bond via

-hydride elimination.
Mass =

Protodeboronation Hydrolysis of the C-B bond (usually base/acid catalyzed).
Mass =

Homocoupling Oxidant present (

); disproportionation of Pd(II).
Step 2: Diagnostic Decision Tree

Use this logic flow to confirm your next step.

DiagnosticTree Start Identify Impurity Mass CheckMass Compare to Starting Halide (Ar-X) Start->CheckMass IsDehalo Matches (Ar-H)? (Loss of X, Gain of H) CheckMass->IsDehalo Mass matches Ar-H IsDeboro Matches Boronic Acid Mass? (Loss of B, Gain of H) CheckMass->IsDeboro Mass matches Ar-B ActionDehalo DIAGNOSIS: Hydrodehalogenation Go to Module 2 IsDehalo->ActionDehalo Yes ActionDeboro DIAGNOSIS: Protodeboronation Fix: Change Boronate Ligand/pH IsDeboro->ActionDeboro Yes

Caption: Diagnostic logic flow to distinguish dehalogenation from competing side reactions.

Module 2: Mechanistic Troubleshooting

User Query: "Why is my expensive aryl bromide turning into benzene?"

Technical Analysis: Dehalogenation is not random; it is a specific failure of the catalytic cycle. It occurs when a Palladium-Hydride (Pd-H) species forms and undergoes reductive elimination with your aryl group before transmetallation can occur.[1]

The Three Vectors of Failure:

  • Solvent Oxidation: Primary and secondary alcohols (MeOH, iPrOH) undergo

    
    -hydride elimination on the Pd center, donating a hydride.
    
  • Base Interaction: Alkoxide bases (NaOMe, NaOEt) can act as hydride donors.

  • Slow Transmetallation: If the boronic acid reacts too slowly, the oxidative addition complex (

    
    ) "waits" and becomes vulnerable to hydride capture.
    
Visualizing the Failure Mode

DehaloMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Path A: Transmetallation (Desired) OxAdd->TransMet + Ar'-B(OH)2 BetaHydride Path B: β-Hydride Elimination (Solvent/Base Attack) OxAdd->BetaHydride + Alcohol/Base Product Cross-Coupled Product (Ar-Ar') TransMet->Product Reductive Elim. SideProduct Dehalogenated Byproduct (Ar-H) BetaHydride->SideProduct Reductive Elim.

Caption: The "Fork in the Road." Path B represents the dehalogenation failure mode caused by hydride sources.

Module 3: Optimization & Solutions

User Query: "How do I stop this? I've already lowered the temperature."

Technical Analysis: Lowering temperature often worsens the ratio if transmetallation (the desired step) has a higher activation energy than the side reaction. You must attack the hydride source.

Solution 1: Solvent Selection Matrix

Stop using Isopropanol or Ethanol if you see dehalogenation.

Solvent ClassRisk LevelWhy?Recommendation

Alcohols (iPrOH)
CRITICAL Rapid

-hydride elimination to form ketones + Pd-H.
AVOID completely.

Alcohols (EtOH, MeOH)
HIGH Oxidizes to aldehyde + Pd-H.Switch to

-Amyl alcohol
(cannot

-eliminate).
Ethers (THF, Dioxane) LOW Can act as H-source via radical mechanisms but rare.PREFERRED for standard coupling.
Polar Aprotic (DMF, DMSO) LOW No hydrides to donate.EXCELLENT for difficult substrates.
Solution 2: Ligand Engineering

Use bulky, electron-rich phosphines.[1][2]

  • Why? Bulky ligands (e.g., Buchwald Biaryl Phosphines ) accelerate the reductive elimination of the desired product and protect the Pd center from coordinating with solvent/base hydrides [1].

  • Recommendation: Switch from

    
     to XPhos  or SPhos .
    
Solution 3: Base Management
  • Problem: Bases like

    
     or 
    
    
    
    are direct hydride sources.
  • Fix: Switch to inorganic bases.

    • Standard:

      
       or 
      
      
      
      .
    • Anhydrous:

      
       (suspended in Toluene/Dioxane).
      

Module 4: Validated Experimental Protocols

Protocol A: The "Zero-Hydride" Method (For Sensitive Substrates)

Use this when your aryl halide is electron-deficient (e.g., pyridine, nitro-benzene) and prone to reduction.

  • Catalyst:

    
     (1 mol%) + XPhos  (2 mol%) [2].
    
    • Alternative Pre-catalyst: XPhos Pd G2/G3.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

    • Critical: Do not use water/alcohol cosolvents.

  • Base: Anhydrous

    
      (2.0 equiv).
    
    • Note: Finely ground to increase surface area.

  • Procedure:

    • Charge solids in a glovebox or under Argon flow.

    • Add anhydrous dioxane.[2]

    • Heat to 80-100°C.[1]

    • Validation: Monitor consumption of Ar-X.[2] If Ar-H appears, lower temp to 60°C and increase catalyst loading to 2 mol%.

Protocol B: Chemoselective Coupling (Polyhalogenated Arenes)

Use this when coupling a Bromo-Chloro arene at the Bromine site without dehalogenating the Chlorine.

  • Concept: Exploits bond dissociation energy (

    
    ).
    
  • Catalyst:

    
     (Standard) or Pd(dppf)Cl2  (High Selectivity).
    
  • Conditions:

    • Solvent: Toluene/Water (4:1).

    • Base:

      
       (Mild).
      
    • Temperature: Strictly controlled at 60°C-70°C .

    • Warning: Exceeding 80°C increases the risk of oxidative addition into the C-Cl bond, leading to either double coupling or dehalogenation of the chloride [3].

References

  • Navarro, O. et al. (2005).[3] "General Determination of the Mechanism of Dehalogenation in Pd-Catalyzed Cross-Coupling." Journal of the American Chemical Society.

  • Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Littke, A.F.[1] & Fu, G.C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Sherwood, J. et al. (2014). "Solvent effects in palladium catalyzed cross-coupling reactions." Green Chemistry.

Sources

Optimization

"troubleshooting guide for synthesis of unsymmetrical biphenyls"

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently observe researchers treating palladium-catalyzed cross-couplings as a "black box." However, synthesizing unsymmetrical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently observe researchers treating palladium-catalyzed cross-couplings as a "black box." However, synthesizing unsymmetrical biphenyls—primarily via the Suzuki-Miyaura coupling—requires precise mechanistic control. When a reaction fails, the crude mixture is not just waste; it is a diagnostic readout of your catalytic cycle.

This guide provides causality-driven troubleshooting, frequently asked questions, and a self-validating experimental protocol to ensure high-fidelity carbon-carbon bond formation.

Part 1: Mechanistic Diagnostics & FAQs

The synthesis of unsymmetrical biphenyls relies on the transmetalation between an electrophilic aryl halide and a nucleophilic aryl boronic acid[1]. Understanding where this cycle breaks down is the key to optimization.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X HomoC Homocoupling (Symmetrical Biaryl) Pd0->HomoC O2 Oxidation / Residual Pd(II) TransMet Transmetalation (Aryl Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Diaryl Pd(II) ProtoD Protodeboronation (Arene Byproduct) TransMet->ProtoD Excess Base / H2O RedElim->Pd0 Catalyst Regeneration Product Unsymmetrical Biphenyl (Target Product) RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting primary failure pathways.

Q1: Why am I seeing a symmetrical biaryl byproduct instead of my unsymmetrical target?

A1: You are observing homocoupling , a process where two molecules of your boronic acid couple together. Causally, this is driven by the presence of Pd(II) species that act as stoichiometric oxidants rather than catalysts[2]. This happens for two reasons:

  • Oxygen Ingress: O₂ oxidizes your active Pd(0) back to Pd(II).

  • Precatalyst Residue: If you use a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to Pd(0) in situ. Incomplete reduction leaves residual Pd(II) that drives homocoupling. Solution: Switch to a true Pd(0) source like Pd₂(dba)₃, rigorously degas your solvents via sparging, or add a mild reducing agent like potassium formate to clear residual Pd(II)[3].

Q2: My boronic acid is disappearing, but I only recover the deboronated arene. What is happening?

A2: This is protodeboronation , the hydrolytic cleavage of the carbon-boron bond. Mechanistically, the base coordinates to the empty p-orbital of the boron, making the ipso-carbon highly nucleophilic. If transmetalation is sluggish, this carbon will attack any available proton source (water, alcohols) instead[4]. Solution: Reduce the base strength (e.g., switch from NaOH to K₃PO₄), use anhydrous conditions, or mask the boronic acid as a more stable pinacol ester (Bpin) or MIDA boronate. Paradoxically, while bulky ligands (like P(t-Bu)₃) accelerate coupling, they can also promote protodeboronation if they sterically hinder the transmetalation step[5].

Part 2: Troubleshooting Logic & Quantitative Optimization

Do not guess which parameter to change. Use the logic tree below based on your LC-MS or NMR crude analysis.

Troubleshooting Start Reaction Failed / Low Yield Check Analyze Crude via LC-MS/NMR Start->Check Homo High Homocoupling? Check->Homo Proto High Protodeboronation? Check->Proto Unreact Unreacted Starting Material? Check->Unreact FixHomo Degas thoroughly (N2/Ar) Use Pd(0) or add K-formate Homo->FixHomo Yes FixProto Use anhydrous conditions Switch to MIDA or Bpin ester Proto->FixProto Yes FixUnreact Screen bulky ligands (e.g., XPhos) Increase temp / change base Unreact->FixUnreact Yes

Diagnostic logic tree for resolving common Suzuki-Miyaura coupling failures.

Quantitative Impact of Reaction Conditions

The choice of catalyst, ligand, and atmosphere drastically alters the product distribution. The following table summarizes expected outcomes based on established optimization campaigns for sterically hindered unsymmetrical biphenyls:

Catalyst SystemLigandBaseAtmosphereYield (Target)HomocouplingProtodeboronation
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃ (aq)Air35%40%15%
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃ (aq)N₂ (Degassed)60%15%15%
Pd(PPh₃)₄ (5 mol%)NoneNaOH (aq)N₂ (Degassed)45%<5%40%
Pd₂(dba)₃ (2 mol%) XPhos K₃PO₄ (anhyd) Ar (Degassed) 94% <2% <2%

Data synthesis derived from optimization strategies for suppressing palladium-mediated side reactions[3],[5].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, a protocol must validate itself at each step. If a step fails the validation check, do not proceed; troubleshoot immediately.

Objective: Synthesis of a sterically hindered unsymmetrical biphenyl via Suzuki-Miyaura cross-coupling.

Step 1: Rigorous Solvent Degassing

  • Prepare a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Sparge the solvent with ultra-pure Argon for a minimum of 30 minutes using a submerged needle.

  • Validation Check: The solvent should show no dissolved oxygen spikes if tested, but practically, ensure continuous, vigorous bubbling. Inadequate degassing is the #1 cause of homocoupling[2].

Step 2: Reagent Assembly (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), aryl boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Evacuate the flask and backfill with Argon (repeat 3x).

  • Add the Pd₂(dba)₃ precatalyst (2 mol%) and XPhos ligand (4 mol%) under a positive stream of Argon.

Step 3: Initiation & Catalytic Validation

  • Inject the degassed solvent mixture (from Step 1) into the Schlenk flask via syringe.

  • Heat the reaction block to 90 °C.

  • Validation Check (15 mins): Observe the color. A successful reduction to the active Pd(0)-XPhos complex typically shifts the solution from dark purple/brown to a clear golden-yellow or reddish-orange. If it turns black and precipitates (palladium black), your catalyst has decomposed. Stop and restart.

Step 4: Kinetic Monitoring

  • After 2 hours, withdraw a 50 µL aliquot under Argon. Quench in 1 mL of EtOAc/H₂O.

  • Analyze the organic layer via LC-MS.

  • Validation Check: You should observe >50% conversion to the unsymmetrical biphenyl mass. If you see massive protodeboronation (M-B(OH)₂+H), your base is too strong or the boronic acid is unstable[4]. Consider switching to a pinacol ester.

Step 5: Workup and Isolation

  • Upon full conversion (typically 8-12 hours), cool to room temperature.

  • Dilute with EtOAc and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • BenchChem Technical Support Team. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem. 4

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. LibreTexts.1

  • BenchChem Technical Support Team. Strategies to minimize homocoupling in Suzuki reactions. BenchChem. 2

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Journal of Organic Process Research & Development. 3

  • ACS Publications. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. 5

Sources

Troubleshooting

Technical Guide: Improving Yield &amp; Purity of 4'-Chloro-3-fluoro-1,1'-biphenyl

The following technical guide addresses the optimization of yield and purity for 4'-chloro-3-fluoro-1,1'-biphenyl , a critical biaryl intermediate often used in the synthesis of non-steroidal anti-inflammatory drugs (NSA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of yield and purity for 4'-chloro-3-fluoro-1,1'-biphenyl , a critical biaryl intermediate often used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal materials.

This guide is structured as a Tier-3 Technical Support resource, prioritizing mechanistic insight and actionable troubleshooting over generic instructions.

Executive Summary & Reaction Strategy

The synthesis of 4'-chloro-3-fluoro-1,1'-biphenyl presents a specific chemoselectivity challenge: forming the aryl-aryl bond without activating the aryl-chloride bond (which would lead to polymerization or dechlorination).

The Optimal Route:

  • Coupling Partners: 1-Bromo-3-fluorobenzene (Electrophile) + 4-Chlorophenylboronic acid (Nucleophile).

  • Rationale: Oxidative addition of Pd(0) to Ar-Br is significantly faster than to Ar-Cl. By placing the chlorine on the boronic acid partner, we minimize the risk of the catalyst inserting into the C-Cl bond, provided the catalyst system is not hyper-active.

Reaction Scheme (Visualization)

ReactionScheme Reactant1 1-Bromo-3-fluorobenzene (Ar-Br) Product 4'-Chloro-3-fluoro-1,1'-biphenyl (Target) Reactant1->Product Oxidative Addition Reactant2 4-Chlorophenylboronic acid (Ar'-B(OH)2) Reactant2->Product Transmetallation SideProduct1 Homocoupling Impurity (Ar'-Ar') Reactant2->SideProduct1 O2 presence Catalyst Pd(dppf)Cl2 • DCM (Catalyst) Catalyst->Product Base K2CO3 / Na2CO3 (Base) Base->Product SideProduct2 Dechlorinated Impurity (3-Fluoro-1,1'-biphenyl) Product->SideProduct2 Overheating / Active Cat.

Figure 1: Reaction pathway highlighting the target synthesis and critical impurity vectors.

Troubleshooting & FAQ (Root Cause Analysis)

Issue 1: "I am observing significant homocoupling of the boronic acid (4,4'-dichlorobiphenyl)."

Root Cause: Homocoupling is primarily driven by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II) outside the catalytic cycle, or by a disproportionation mechanism requiring two equivalents of boronic acid.

Corrective Actions:

  • Degassing Protocol: Do not rely on simple sonication. Use the "Freeze-Pump-Thaw" method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.

  • Stoichiometry Adjustment: Reduce the excess of 4-chlorophenylboronic acid. Start with 1.05 equivalents relative to the bromide.

  • Reverse Addition: If the problem persists, dissolve the boronic acid in the solvent and add it dropwise to the hot reaction mixture containing the halide and catalyst. This keeps the instantaneous concentration of boronic acid low.

Issue 2: "My yield is low, and I see a 'des-chloro' byproduct (M-34 peak)."

Root Cause: This is protodehalogenation . The catalyst is too active and is inserting into the Ar-Cl bond after the main coupling, or competing oxidative addition is occurring on the chloride starting material.

Corrective Actions:

  • Catalyst Selection: Switch from "hot" catalysts like Pd(OAc)₂/SPhos or XPhos to less electron-rich systems. Pd(dppf)Cl₂ or Pd(PPh₃)₄ are ideal here because they are active enough to insert into Ar-Br but sluggish toward Ar-Cl at moderate temperatures.

  • Temperature Control: Strictly limit reaction temperature to 80°C. Refluxing in high-boiling solvents (like toluene/water) at >100°C promotes C-Cl activation.

  • Base Selection: Switch from strong bases (KOtBu) to milder inorganic bases like Na₂CO₃ or K₃PO₄.

Issue 3: "The reaction stalls at 80% conversion."

Root Cause: Catalyst death (precipitation of Pd black) or boronic acid degradation (protodeboronation).

Corrective Actions:

  • Check Boronic Acid Quality: 4-chlorophenylboronic acid can dehydrate to the boroxine (anhydride) or degrade. Verify purity via HPLC. If impure, recrystallize from water/ethanol.

  • Solvent System: Ensure the biphasic system is mixing well. A Toluene/Water (4:1) or DME/Water (3:1) mix is standard. If the halide is very lipophilic, add a phase transfer catalyst (e.g., TBAB, 5 mol%).

Optimized Experimental Protocol

Objective: Synthesis of 4'-chloro-3-fluoro-1,1'-biphenyl on a 10g scale.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
1-Bromo-3-fluorobenzene 175.011.010.0 gElectrophile
4-Chlorophenylboronic acid 156.371.19.8 gNucleophile
Pd(dppf)Cl₂ • DCM 816.640.020.93 gCatalyst
Potassium Carbonate (K₂CO₃) 138.212.519.7 gBase
Toluene --100 mLSolvent
Water (Degassed) --25 mLCo-Solvent
Ethanol --10 mLMiscibility Aid
Step-by-Step Workflow
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add 1-bromo-3-fluorobenzene, 4-chlorophenylboronic acid, and toluene.

  • Degassing (Critical): Sparge the solution with Nitrogen or Argon for 20 minutes via a submerged needle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas.

  • Base Addition: Dissolve K₂CO₃ in the water/ethanol mixture (degassed) and add to the flask.

  • Reaction: Heat the mixture to 75-80°C . Monitor by HPLC/TLC every 2 hours.

    • Target: >98% consumption of bromide.[4]

    • Time: Typically 4-6 hours.[3]

  • Workup:

    • Cool to room temperature.[5][6]

    • Separate phases. Extract aqueous layer with Toluene (2 x 50 mL).

    • Pd Scavenging: Treat combined organics with activated charcoal (5g) or a thiol-silica scavenger (e.g., SiliaMetS® Thiol) for 30 mins at 50°C. Filter through Celite.

  • Purification:

    • Concentrate the filtrate to a crude solid.

    • Recrystallization: Dissolve in hot Heptane (or Hexane). If necessary, add a small amount of Ethanol dropwise until clear. Cool slowly to 4°C.

    • Note: Column chromatography (Silica, 100% Hexane -> 5% EtOAc/Hexane) can be used if crystallization fails, but crystallization is preferred for purity.

Diagnostic Decision Tree

Troubleshooting Start Start Troubleshooting CheckYield Is Yield < 80%? Start->CheckYield CheckPurity Is Purity < 95%? CheckYield->CheckPurity No (Yield OK) AnalyzeImpurity Identify Major Impurity CheckYield->AnalyzeImpurity Yes CheckPurity->AnalyzeImpurity Yes HomoCoupling Impurity: Homocoupling (Ar'-Ar') AnalyzeImpurity->HomoCoupling DeHalo Impurity: De-chlorination (M-Cl) AnalyzeImpurity->DeHalo ActionOxygen Action: Degas solvents longer Check inert atmosphere HomoCoupling->ActionOxygen ActionSlowAdd Action: Slow addition of Boronic Acid HomoCoupling->ActionSlowAdd ActionTemp Action: Lower Temp to <80°C DeHalo->ActionTemp ActionCat Action: Change Catalyst (Use Pd(dppf)Cl2 or Pd(PPh3)4) DeHalo->ActionCat

Figure 2: Diagnostic flow for identifying and resolving common synthetic failures.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • BenchChem Protocols. (2025). Application Notes for Suzuki Coupling using Halogenated Phenylboronic Acids. 5

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from Biphenyl Products

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concernin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from biphenyl products synthesized via cross-coupling reactions. Our guidance is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and purity of your compounds.

Introduction: The Challenge of Palladium Removal

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of biphenyls, which are core structures in many pharmaceuticals and advanced materials. However, the removal of residual palladium from the final product is a critical and often challenging post-reaction workup step. Regulatory bodies, such as the FDA, impose strict limits on residual metals in active pharmaceutical ingredients (APIs) due to their potential toxicity. This guide addresses common issues and provides effective solutions for achieving the required levels of purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the palladium removal process, offering step-by-step guidance to resolve them.

Issue 1: My biphenyl product is still contaminated with palladium after standard aqueous workup and silica gel chromatography.

Root Cause Analysis:

Palladium catalysts, particularly in their Pd(0) state, can form colloidal nanoparticles that are notoriously difficult to remove by simple extraction or conventional chromatography. These colloids may co-elute with the product on silica gel, especially if the product itself is nonpolar. Furthermore, certain ligands used in the coupling reaction can form stable, product-soluble palladium complexes that are not easily removed.

Solution Pathway:

We recommend a multi-step approach that combines oxidative treatment with targeted scavenging.

Step-by-Step Protocol: Oxidative Treatment and Scavenging

  • Oxidative Workup: After the reaction is complete, and before extraction, introduce a mild oxidizing agent to convert the less polar Pd(0) species into more polar and water-soluble Pd(II) salts.

    • Reagent Choice: A common and effective method is to bubble air or oxygen through the reaction mixture for 1-2 hours. Alternatively, adding a solution of 3% hydrogen peroxide (H₂O₂) can be effective.

    • Mechanism: This oxidation step disrupts the colloidal Pd(0) and converts it into ionic Pd(II), which has a higher affinity for aqueous phases or polar adsorbents.

  • Aqueous Extraction: Proceed with a standard aqueous workup. The newly formed Pd(II) salts will preferentially partition into the aqueous layer. Using a dilute solution of an acid, such as 1M HCl, can further enhance the extraction of palladium into the aqueous phase.

  • Scavenger Application: If palladium contamination persists, the use of a scavenger is highly recommended. Scavengers are solid-supported or soluble materials with functional groups that have a high affinity for palladium.

    • Thiol-Based Scavengers: Materials functionalized with thiol groups (e.g., SiliaMetS Thiol, QuadraSil MP) are particularly effective at binding palladium.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., toluene, THF).

      • Add the scavenger resin (typically 5-10 equivalents relative to the palladium catalyst).

      • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours. The exact time will depend on the specific scavenger and the level of contamination.

      • Filter off the scavenger resin.

      • Concentrate the filtrate to obtain the purified product.

  • Final Polish with Chromatography: A final pass through a short plug of silica gel can remove any remaining traces of palladium complexes and other impurities.

Workflow Diagram: Enhanced Palladium Removal

G A Crude Biphenyl Product (with Pd Contamination) B Step 1: Oxidative Workup (e.g., Air, H₂O₂) A->B Oxidize Pd(0) to Pd(II) C Step 2: Aqueous Extraction (e.g., 1M HCl) B->C Partition Pd(II) into aqueous phase D Step 3: Scavenger Treatment (e.g., Thiol-based resin) C->D Bind residual Pd E Step 4: Filtration D->E Remove scavenger F Purified Biphenyl Product E->F

Caption: Workflow for effective palladium removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most widely used methods can be categorized as follows:

MethodPrincipleAdvantagesDisadvantages
Chromatography Adsorption of polar palladium species onto a stationary phase (e.g., silica gel, alumina).Simple, widely available.Can be ineffective for nonpolar Pd(0) species; may require large solvent volumes.
Aqueous Extraction Partitioning of water-soluble palladium salts into an aqueous phase.Inexpensive, easy to perform.Inefficient for palladium species with low water solubility.
Scavengers High-affinity binding of palladium to functionalized materials (e.g., thiol-functionalized silica).Highly selective and effective for low-level contamination; can be used in batch or flow processes.Higher cost of scavenger reagents.
Crystallization Removal of palladium as an impurity during the crystallization of the desired product.Can be highly effective if the product readily crystallizes; cost-effective.Product must be a crystalline solid; palladium may co-crystallize.
Activated Carbon Adsorption of palladium onto the surface of activated carbon.Inexpensive, effective for a broad range of palladium species.Can also adsorb the product, leading to yield loss; fine powder can be difficult to filter.

Q2: How do I choose the right scavenger for my specific application?

A2: The choice of scavenger depends on several factors:

  • Nature of the Palladium Species: Thiol-based scavengers are excellent for Pd(0) and Pd(II). Amine-based scavengers can also be effective, particularly for Pd(II).

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent.

  • Product Functionality: Avoid scavengers that might react with your biphenyl product. For example, if your product contains a thiol-sensitive functional group, a thiol-based scavenger may not be appropriate.

  • Cost and Scalability: For large-scale synthesis, the cost and ease of handling the scavenger are important considerations.

Decision Tree: Scavenger Selection

G A Start: Need to select a Pd scavenger B Is the Pd species likely Pd(0) or Pd(II)? A->B C Thiol-based scavengers are highly effective for both. B->C D Does the product have functional groups reactive towards thiols? C->D E Use Thiol-based Scavenger D->E No F Consider Amine-based or other specialty scavengers. D->F Yes

Troubleshooting

Technical Support Center: Resolving Co-Eluting Isomers of Substituted Biphenyls by HPLC

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical researchers, drug development scientists, and chromatographers struggling to resolve substituted biphenyl isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical researchers, drug development scientists, and chromatographers struggling to resolve substituted biphenyl isomers. Because biphenyl positional isomers and atropisomers often share identical molecular weights and highly similar LogP values, standard reversed-phase methodologies frequently fail.

This guide bypasses basic troubleshooting to address the thermodynamic, stereochemical, and mechanistic root causes of co-elution.

Diagnostic Workflow

Workflow Start Co-eluting Biphenyl Isomers on C18 Column Step1 Switch to Biphenyl, PFP, or Phenyl-Hexyl Column Start->Step1 Check1 Are peaks resolved? Step1->Check1 Step2 Change Organic Modifier (ACN to MeOH) Check1->Step2 No Success Baseline Resolution (Rs > 1.5) Check1->Success Yes Check2 Is there a 'plateau' between peaks? Step2->Check2 Step3 Lower Column Temp (e.g., < 10 °C) Check2->Step3 Yes (Interconversion) Step4 Use Chiral Stationary Phase (e.g., Cyclodextrin) Check2->Step4 No (Stable Atropisomers) Step3->Success Step4->Success

Decision tree for troubleshooting co-eluting biphenyl isomers in HPLC.

Section 1: Column Chemistry & Mobile Phase Thermodynamics (FAQs)

Q1: Why do my substituted biphenyl isomers co-elute as a single broad peak on a standard C18 column? A: Conventional C18 columns rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. Because positional isomers of substituted biphenyls possess nearly identical hydrophobicities, C18 phases cannot differentiate them[1]. To resolve these critical pairs, you must exploit orthogonal selectivity. Switching to a Biphenyl or Pentafluorophenyl (PFP) stationary phase allows the electron-rich aromatic rings of the analyte to engage in


 stacking interactions with the stationary phase, differentiating isomers based on their unique electron density distributions[2].

Q2: I switched to a Phenyl-Hexyl column, but resolution (


) is still poor. What is the next logical step? 
A:  Evaluate your organic modifier. If you are using Acetonitrile (ACN), switch immediately to Methanol (MeOH). The 

-electrons in ACN's triple bond aggressively compete with the biphenyl analyte for the

interaction sites on the stationary phase, effectively masking the column's unique selectivity[1]. MeOH lacks

-electrons, allowing the analyte's aromatic rings to interact fully with the phenyl phase. If MeOH does not resolve the issue, consider a PFP column. The highly electronegative fluorine atoms on the PFP phase create strong dipole moments, offering an alternative retention mechanism based on shape selectivity and dipole-dipole interactions[3].

Section 2: Stereochemistry & The Atropisomer Phenomenon (FAQs)

Q3: My chromatogram shows a "plateau" or a saddle-like bridge between two peaks. Is this a column overloading issue? A: While overloading can cause peak tailing, a distinct plateau between two biphenyl peaks is the classic hallmark of on-column interconversion of atropisomers[1]. Substituted biphenyls with bulky ortho-substituents exhibit restricted rotation around the phenyl-phenyl bond. If the Gibbs free energy of activation (


) for this rotation is intermediate, the isomers will continuously interconvert while traveling down the column, creating a smeared bridge between the two distinct enantiomeric states.

Q4: How do I eliminate this interconversion and achieve baseline separation? A: The interconversion is a thermodynamic process. You must lower the column temperature to "freeze" the bond rotation. Reducing the column compartment temperature to sub-ambient levels (e.g., 6 °C to 12 °C) decreases the kinetic energy of the molecules, preventing interconversion and resolving the plateau into two sharp, distinct peaks[4][5]. For highly stable atropisomers, specialized chiral stationary phases (CSPs) such as derivatized


-cyclodextrin columns are required to achieve baseline enantiomeric resolution[4][5].

Quantitative Data: Stationary Phase Selection Matrix

Stationary PhasePrimary Interaction MechanismRecommended Organic ModifierIdeal Biphenyl Use Case
C18 Dispersive (Hydrophobic)ACN or MeOHGeneral screening; generally poor for resolving structural isomers.
Biphenyl / Phenyl-Hexyl

Stacking
MeOHPositional isomers with varying electron density; isobaric compounds[2].
Pentafluorophenyl (PFP)

, Dipole-Dipole, Shape
MeOHClosely related structural isomers; highly halogenated biphenyls[3].

-Cyclodextrin (CSP)
Inclusion complexation, H-bondingMeOH / WaterStable atropisomers requiring chiral spatial recognition[4].

Step-by-Step Methodology: Self-Validating Scouting Protocol

This protocol utilizes a Quality by Design (QbD) approach, embedding validation checkpoints to ensure you are diagnosing the correct physicochemical limitation.

Phase 1: Baseline Establishment & Efficiency Check

  • Inject your sample onto a standard C18 column using a broad scouting gradient (e.g., 5% to 95% Organic in 20 mins).

  • Validation Check: Calculate the resolution (

    
    ). If 
    
    
    
    but the peak symmetry factor (
    
    
    ) is between 0.9 and 1.2, the limitation is purely selectivity (
    
    
    ). Proceed to Phase 2. If peaks are highly asymmetric (
    
    
    ), check for secondary silanol interactions or mass overloading before changing columns.

Phase 2: Orthogonal Selectivity Shift

  • Swap the C18 column for a Biphenyl or PFP column to introduce shape and

    
     selectivity[2][3].
    
  • Change the organic modifier in your mobile phase from Acetonitrile to Methanol[1].

  • Validation Check: Observe the resulting chromatogram. If

    
     improves to 
    
    
    
    , the method is successful. If a broad "bridge" or plateau appears between the peaks, the isomers are thermodynamically unstable on the column timescale. Proceed to Phase 3.

Phase 3: Thermodynamic Control (Atropisomer Validation)

  • Lower the column oven temperature from ambient (e.g., 25 °C) to 10 °C (or as low as 6 °C, depending on system chiller capabilities)[5].

  • Adjust the flow rate downward to compensate for the increased viscosity of the cold mobile phase, ensuring system backpressure limits are not exceeded.

  • Validation Check: If the plateau resolves into two distinct peaks, you have successfully stabilized the atropisomers[4]. If the compounds still co-elute as a single sharp peak, they are stable enantiomers/atropisomers that require a Chiral Stationary Phase (e.g., Cyclodextrin-based) for spatial recognition.

Mechanistic Summary

Mechanism Biphenyl Substituted Biphenyl Analyte PiPi π-π Interactions (Biphenyl/PFP Phase) Biphenyl->PiPi Enhanced by MeOH Dipole Dipole-Dipole Interactions (PFP Phase) Biphenyl->Dipole Fluorine electronegativity Steric Steric Hindrance (Ortho-substituents) Biphenyl->Steric Restricts bond rotation Atropisomer Axial Chirality (Atropisomers) Steric->Atropisomer High energy barrier Temp Temperature Control (< 10 °C) Atropisomer->Temp Prevents interconversion

Mechanistic pathways governing biphenyl isomer retention and chiral stability.

References

  • Technical Support Center: Enhancing Biphenyl Isomer Resolution in HPLC Source: benchchem.com URL: 1

  • Multiple Chemistry Phases? The More LC Columns the Merrier Source: thermofisher.com URL: 2

  • 4,4'-Diisopropylbiphenyl | High-Purity Research Chemical Source: benchchem.com URL:3

  • ABSOLUTE CONFIGURATION OF 2,2′,3,3′,6-PENTACHLORINATEDBIPHENYL (PCB 84) ATROPISOMERS Source: nih.gov URL: 4

  • Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism Source: researchgate.net URL: 5

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of Synthetic 1,1'-Biphenyl, 4'-chloro-3-fluoro-: A Comparative Methodological Guide

Executive Summary The compound 1,1'-Biphenyl, 4'-chloro-3-fluoro- (also known as 4'-chloro-3-fluoro-1,1'-biphenyl, CAS: 72093-46-0)[1] is a highly valuable cross-coupling building block utilized in the synthesis of advan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,1'-Biphenyl, 4'-chloro-3-fluoro- (also known as 4'-chloro-3-fluoro-1,1'-biphenyl, CAS: 72093-46-0)[1] is a highly valuable cross-coupling building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Because halogenation patterns directly dictate the pharmacological efficacy and toxicity of the final API, rigorous purity analysis of this intermediate is non-negotiable.

As an Application Scientist, I frequently encounter the analytical pitfalls associated with halogenated biphenyls: positional isomers (e.g., 2'-chloro vs. 4'-chloro) that exhibit nearly identical polarities, and des-halogenated impurities that co-elute under standard chromatographic conditions. This guide objectively compares three orthogonal analytical techniques—HPLC-UV , GC-FID , and 1H-qNMR —providing field-proven, self-validating protocols designed to meet the rigorous standards of the newly effective ICH Q2(R2) guidelines[2][3].

Analytical Decision Framework

Selecting the appropriate purity assay depends on the availability of reference standards, the volatility of the impurities, and the need for absolute versus relative quantitation.

DecisionTree A Synthetic Batch 4'-Cl-3-F-biphenyl B Certified Reference Standard Available? A->B C 1H-qNMR Analysis (Absolute Quantitation) B->C No D Chromatographic Analysis B->D Yes E High Volatility & Isomer Resolution? D->E F GC-FID / MS (High Plate Count) E->F Yes G HPLC-UV (PFP Stationary Phase) E->G No / General

Decision matrix for selecting the optimal purity analysis method for halogenated biphenyls.

Quantitative Method Comparison

To establish a robust control strategy, researchers must understand the operational strengths and limitations of each technique. Table 1 summarizes the performance metrics based on empirical validation data[4][5][6].

Table 1: Performance Comparison of Purity Assays for 4'-chloro-3-fluoro-1,1'-biphenyl

ParameterHPLC-UVGC-FID1H-qNMR
Primary Mechanism Liquid-solid partitioningGas-liquid partitioningNuclear magnetic resonance
Reference Standard Required (for absolute purity)Required (for absolute purity)Not Required (uses internal calibrant)
Isomer Resolution Moderate (Requires PFP column)Excellent (High theoretical plates)Poor (Overlapping aromatic signals)
Typical LOQ 0.05 - 0.1 µg/mL0.01 - 0.05 µg/mL~1 - 5 mg (mass limited)
Analysis Time 15 - 30 mins20 - 40 mins5 - 10 mins (after prep)
Destructive? YesYesNo (Sample can be recovered)

Methodological Workflows & Causality

High-Performance Liquid Chromatography (HPLC-UV)

Standard C18 columns often fail to resolve halogenated positional isomers due to their identical hydrophobicities. Causality: By substituting a C18 phase with a Pentafluorophenyl (PFP) stationary phase, we introduce strong dipole-dipole,


, and charge-transfer interactions. The fluorinated stationary phase selectively interacts with the 3-fluoro and 4'-chloro substituents of the analyte, enabling baseline separation of closely related isomers[5][6].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10 mg of the biphenyl batch in 10 mL of HPLC-grade Acetonitrile.

  • Column: PFP Column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water; Solvent B: Acetonitrile. Ramp from 40% B to 90% B over 20 minutes.

  • Detection: UV absorbance at 254 nm (biphenyls possess a strong, conjugated

    
    -system).
    
  • System Suitability Test (SST): Self-Validation Step. Inject a resolution mixture containing 4'-chloro-3-fluoro-1,1'-biphenyl and its 2'-chloro isomer. The analysis is only valid if the resolution factor (

    
    ) is > 2.0.
    
Gas Chromatography (GC-FID)

Biphenyls are highly thermally stable and semi-volatile, making them ideal candidates for GC. Causality: Capillary GC columns offer hundreds of thousands of theoretical plates. This massive resolving power separates des-halogenated impurities (e.g., 3-fluorobiphenyl or unsubstituted biphenyl) based on minute differences in boiling points and vapor pressures that LC cannot detect.

Self-Validating Protocol:

  • Sample Preparation: Dilute the sample to 1 mg/mL in Hexane.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injection: Split ratio 50:1, inlet temperature at 250°C. Detector (FID) at 300°C.

  • Carryover & Sensitivity Check: Self-Validation Step. Inject a hexane blank immediately after a high-concentration standard to confirm zero carryover. Follow with a 0.05% area standard to verify the Signal-to-Noise (S/N) ratio is

    
     10 (Limit of Quantitation).
    
Quantitative NMR (1H-qNMR)

During early-stage drug development, certified reference standards for novel synthetic intermediates are often unavailable. Causality: qNMR circumvents this by relying on the fundamental physics of NMR: the area under a resonance signal is strictly proportional to the number of nuclei generating it[4]. By adding a highly pure, unrelated internal standard (e.g., Dimethyl sulfone), absolute mass fraction (% w/w) can be calculated without an analyte-specific standard[7].

qNMRWorkflow S1 Weigh Analyte & Internal Std S2 Dissolve in CDCl3 (No overlapping peaks) S1->S2 S3 Determine T1 Relaxation Time S2->S3 S4 Acquire NMR (D1 ≥ 5 x T1) S3->S4 S5 Integrate & Calculate % w/w S4->S5

Step-by-step 1H-qNMR absolute quantitation workflow ensuring complete magnetization recovery.

Self-Validating Protocol:

  • Calibrant Selection: Use certified Dimethyl sulfone (DMSO2). It provides a sharp singlet at ~3.0 ppm in CDCl3, perfectly isolated from the aromatic protons of the biphenyl (7.0 - 7.6 ppm).

  • Gravimetry: Accurately weigh ~15 mg of the biphenyl analyte and ~5 mg of DMSO2 using a calibrated microbalance (

    
     mg). Dissolve in 0.6 mL CDCl3.
    
  • Relaxation Delay (

    
    ): Self-Validation Step. Run an inversion recovery experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the slowest relaxing proton. Set the relaxation delay (
    
    
    ) to
    
    
    (typically 20-30 seconds). Causality: Failing to wait
    
    
    results in truncated magnetization recovery, skewing the integrals and artificially lowering the calculated purity[7].
  • Acquisition & Processing: Acquire 64 transients. Apply exponential line broadening (0.3 Hz), phase manually, and apply a strict baseline correction before integration.

Regulatory Alignment: ICH Q2(R2) Validation

Regardless of the chosen method, analytical procedures must be validated according to the ICH Q2(R2) guidelines (effective June 2024)[2][3]. This modernized framework emphasizes a lifecycle approach and Quality-by-Design (QbD).

  • Specificity: Must be proven by demonstrating that impurities (like the 2'-chloro isomer) do not interfere with the 4'-chloro-3-fluoro-1,1'-biphenyl peak.

  • Robustness: For HPLC, this means systematically varying the gradient slope or column temperature to prove the method remains stable. For qNMR, robustness is proven by varying the

    
     delay and processing parameters to ensure the absolute quantitation remains within a 
    
    
    
    variance[2][7].

References

  • 1,1'-Biphenyl, 4'-chloro-3-fluoro- | C12H8ClF | CID 2757547 - PubChem Source: nih.gov URL:1

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:2

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA Source: europa.eu URL:3

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL Source: rssl.com URL:4

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC Source: nih.gov URL:7

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO Source: scielo.br URL:5

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC Source: nih.gov URL:6

Sources

Comparative

Resolving the Conformation of Substituted Biphenyls: A Comparative Guide to X-Ray Crystallography and Emerging Alternatives

Substituted biphenyls are ubiquitous structural motifs in active pharmaceutical ingredients (e.g., sartans), chiral ligands (e.g., BINAP), and advanced optoelectronic materials (e.g., OLEDs). The functional properties of...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted biphenyls are ubiquitous structural motifs in active pharmaceutical ingredients (e.g., sartans), chiral ligands (e.g., BINAP), and advanced optoelectronic materials (e.g., OLEDs). The functional properties of these molecules are fundamentally dictated by the dihedral angle between their two phenyl rings. Ortho-substituents introduce severe steric hindrance, restricting rotation around the central C–C bond. When this rotational energy barrier exceeds ~20–23 kcal/mol, the molecule exhibits stable atropisomerism (axial chirality) [1].

Determining the precise 3D conformation—specifically the exact dihedral angle and absolute configuration—is a critical bottleneck in drug development and materials science. This guide objectively compares the gold-standard Single-Crystal X-Ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Solution NMR , providing actionable protocols and comparative data for structural biologists and synthetic chemists.

Comparative Performance Analysis

While SCXRD has historically been the definitive tool for atomic-level structural analysis [2], the advent of MicroED and advanced NMR techniques has expanded the analytical toolkit. Selecting the right technique depends entirely on the physical state of the sample and the precision required.

Table 1: Comparative Performance Metrics for Biphenyl Conformational Analysis
Analytical FeatureSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Solution NMR Spectroscopy
Primary Application Gold standard for 3D solid-state structure & absolute configurationRapid structure determination for nanocrystals and powdersSolution-state connectivity & dynamic conformation
Sample Requirement > 50 μm single crystals~ 100 nm nanocrystals (< 1 mg powder)1–5 mg dissolved in deuterated solvent
Dihedral Angle Precision Sub-angstrom, highly precise (e.g., exact 85–89° measurements)High precision, but susceptible to dynamical scattering artifactsTime-averaged estimation (solution-state)
Absolute Configuration Yes (via anomalous dispersion / Flack parameter)Yes (emerging capabilities)No (requires chiral derivatization)
Data Collection Time 4 – 24 hoursMinutes to < 1 dayMinutes to hours

Analytical Technique Decision Matrix

To optimize resource allocation, researchers must evaluate the crystallization behavior of their synthesized biphenyls before selecting an analytical pathway.

DecisionMatrix Start Substituted Biphenyl Sample CheckCrystal Can it form large single crystals (>50 μm)? Start->CheckCrystal SCXRD Single Crystal XRD (SCXRD) Gold Standard for Dihedral Angles CheckCrystal->SCXRD Yes (Slow Cooling) CheckNano Can it form nanocrystals (~100 nm)? CheckCrystal->CheckNano No (Powders/Oils) MicroED MicroED (Cryo-EM) Rapid Nanocrystal Analysis CheckNano->MicroED Yes (Crystalline Powder) NMR Solution NMR Connectivity & Dynamic Averaging CheckNano->NMR No (Amorphous/Liquid)

Decision matrix for selecting the appropriate structural analysis technique.

Deep Dive: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the unmatched gold standard for analyzing substituted biphenyls. Because X-rays scatter off electron clouds, SCXRD provides sub-angstrom precision, allowing for the exact measurement of the biphenyl dihedral angle—such as identifying highly specific 85–89° crossing angles in complex vine-shaped biphenyls [3]. Furthermore, by analyzing anomalous dispersion, SCXRD unequivocally assigns the absolute configuration of chiral atropisomers.

Causality in Experimental Design

The primary limitation of SCXRD is the prerequisite for large, well-ordered single crystals. Substituted biphenyls, particularly highly lipophilic ones, are notoriously prone to "oiling out" (liquid-liquid phase separation) rather than nucleating into crystals. To counteract this, the protocol below utilizes slow cooling and controlled supersaturation to favor thermodynamic crystal growth over kinetic precipitation.

Protocol 1: Optimized Crystallization of Substituted Biphenyls

This protocol is self-validating: successful execution yields visually distinct, birefringent crystals under polarized light.

  • Solvent Selection & Dissolution : Dissolve 10–50 mg of the purified biphenyl compound in a minimum volume of a hot primary solvent (e.g., ethyl acetate or methanol) [4].

  • Impurity Removal : Add 1–5% (w/w) activated charcoal to the hot solution. Swirl for 5 minutes and perform a hot filtration. Causality: Charcoal adsorbs colored trace impurities that poison crystal growth faces and inhibit nucleation.

  • Supersaturation Control : If the compound is highly soluble, add a miscible anti-solvent (e.g., hexanes or water) dropwise until the solution becomes slightly cloudy, then add just enough hot primary solvent to clear it.

  • Controlled Nucleation : Place the vial in a programmable temperature bath or insulate it in a Dewar flask filled with warm water. Allow the system to cool to room temperature over 24–48 hours. Causality: Slow cooling minimizes the nucleation rate. For biphenyls with high conformational flexibility, a slower process allows molecules to adopt their lowest-energy thermodynamic packing arrangement, preventing kinetic trapping.

  • Harvesting & Validation : Examine the crystals under a polarized light microscope. Select a single crystal with sharp optical extinction (indicating a lack of twinning) and mount it on a goniometer using a cryo-loop and paratone oil.

SCXRD_Workflow N1 Purified Biphenyl N2 Solvent Screening N1->N2 N3 Controlled Nucleation N2->N3 N4 Crystal Harvesting N3->N4 N5 X-Ray Diffraction N4->N5 N6 Phase Refinement N5->N6

Step-by-step experimental workflow for SCXRD analysis.

Deep Dive: Microcrystal Electron Diffraction (MicroED)

When biphenyls persistently yield microcrystalline powders rather than single crystals, MicroED serves as a revolutionary alternative. Operating within a cryo-transmission electron microscope (cryo-TEM), MicroED uses an electron beam to determine atomic-resolution structures from crystals as small as 100 nm, requiring less than 1 mg of total sample [5].

Causality in Experimental Design

Electrons interact with both the atomic nucleus and the electron cloud. Because this scattering cross-section is orders of magnitude larger than that of X-rays, MicroED is highly sensitive to light atoms (like hydrogen) and requires only minuscule crystals [6]. However, this strong interaction causes dynamical scattering (multiple scattering events within the crystal), which can severely complicate data refinement. Continuous rotation of the sample during data collection mitigates this by integrating intensities across reciprocal space.

Protocol 2: MicroED Grid Preparation and Data Collection
  • Sample Preparation : Grind the biphenyl powder gently between two glass slides to break up larger aggregates into a fine nanocrystalline dust.

  • Grid Application : Apply the dry powder directly onto a glow-discharged holey carbon EM grid. Shake off excess material to ensure a sparse, monolayer distribution of nanocrystals [7].

  • Cryo-Cooling : Plunge-freeze the grid in liquid ethane. Causality: Cryogenic temperatures preserve the crystal lattice and drastically minimize radiation damage from the high-energy electron beam.

  • Data Acquisition : Load the grid into a cryo-TEM (e.g., 200 kV). Locate a suitable nanocrystal and collect diffraction data using continuous rotation (e.g., 1–3 degrees per second) over a 140-degree wedge [7].

Deep Dive: Solution NMR Spectroscopy

While SCXRD and MicroED provide static snapshots of the solid-state conformation, biphenyls in solution often undergo rapid conformational exchange. Solution NMR (specifically 2D NOESY/ROESY experiments) measures through-space dipole-dipole interactions, providing distance constraints between protons on the adjacent phenyl rings.

The Conformational Caveat: NMR yields a time-averaged conformation. If the rotational barrier of the biphenyl is low, the measured dihedral angle represents a thermodynamic average rather than a single distinct state. Therefore, NMR cannot replace SCXRD for absolute solid-state conformational analysis; rather, it is best used as a complementary technique to verify whether the solid-state structure observed in SCXRD is maintained in the dynamic solution environment.

Conclusion

For the rigorous structural analysis of substituted biphenyls, SCXRD remains the unmatched gold standard, providing the definitive dihedral angles and absolute configurations required for IP protection and IND/NDA pharmaceutical filings. However, the integration of MicroED has fundamentally shifted the analytical landscape by bypassing the traditional crystallization bottleneck, allowing researchers to obtain SCXRD-quality data from previously intractable nanocrystalline powders.

References

  • Title: Microcrystal Electron Diffraction (MicroED) for Small-Molecule Structure Determination Source: ResearchGate URL: [Link]

  • Title: Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties Source: ChemRxiv URL: [Link]

  • Title: Crystal structure determination with SCXRD & MicroED Source: XtalPi URL: [Link]

  • Title: SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure URL: [Link]

  • Title: The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL: [Link]

Validation

A Researcher's Comparative Guide to the Biological Activity Screening of Halogenated Biphenyls

This guide provides a comprehensive comparison of methodologies for screening the biological activity of halogenated biphenyl compounds, such as polychlorinated biphenyls (PCBs). Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for screening the biological activity of halogenated biphenyl compounds, such as polychlorinated biphenyls (PCBs). Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of experimental choices, presents comparative data, and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Toxicological Significance of Halogenated Biphenyls

Halogenated biphenyls are a class of persistent organic pollutants that have garnered significant scientific attention due to their widespread environmental contamination and adverse health effects.[1][2] These compounds, including polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), are structurally related, consisting of two connected phenyl rings with varying degrees of halogen substitution. The specific arrangement and number of halogen atoms determine the congener's physical properties and, critically, its biological activity.[3][4]

PCBs have been linked to a range of toxic effects, including carcinogenicity, neurotoxicity, immune system suppression, and reproductive and developmental problems.[5][6] A primary mechanism for the toxicity of certain "dioxin-like" PCBs is their ability to bind and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][8] This activation triggers a cascade of downstream events, leading to altered gene expression and cellular dysfunction.[9][10] Other non-dioxin-like PCBs exert their effects through different pathways, such as disrupting endocrine function or interfering with intracellular signaling.[11][12] Given the vast number of congeners and their varying toxicological profiles, robust and efficient screening methods are essential for risk assessment and understanding their mechanisms of action.

Mechanisms of Action: A Tale of Two Pathways

The biological activities of halogenated biphenyls are diverse and largely depend on their molecular structure, particularly the substitution pattern of the halogen atoms. Two of the most well-characterized mechanisms are the AhR-mediated pathway for dioxin-like compounds and endocrine disruption for both dioxin-like and non-dioxin-like congeners.

The Aryl Hydrocarbon Receptor (AhR) Pathway

Coplanar PCBs, which can adopt a flat conformation, are structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and can act as potent agonists of the AhR.[8] The activation of this pathway is a key initiating event for many of the toxic effects associated with these compounds.[7]

The process begins when a ligand, such as a dioxin-like PCB, enters the cell and binds to the cytosolic AhR complex. This binding event causes the dissociation of chaperone proteins like heat shock protein 90 (Hsp90). The activated AhR-ligand complex then translocates into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.[8][9]

AhR_Signaling_Pathway Ligand Halogenated Biphenyl (Ligand) AhR_complex AhR-Hsp90 Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Hsp90 dissociation ARNT ARNT Activated_AhR->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer DRE DRE/XRE AhR_ARNT->DRE Binding Target_Gene Target Gene (e.g., CYP1A1) DRE->Target_Gene Initiates mRNA mRNA Target_Gene->mRNA Transcription Protein Synthesis Protein Synthesis

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Endocrine Disruption

Many halogenated biphenyls, including both dioxin-like and non-dioxin-like congeners, are recognized as endocrine-disrupting chemicals (EDCs).[1][2] They can interfere with the body's hormonal systems in several ways:

  • Thyroid Hormone System: PCBs can disrupt thyroid hormone signaling, which is crucial for brain development.[12] Some congeners can bind to thyroid hormone transport proteins, like transthyretin (TTR), displacing thyroid hormones and affecting their availability.[13][14]

  • Estrogen and Androgen Systems: Certain PCBs and their hydroxylated metabolites can exhibit estrogenic or anti-androgenic activities.[14][15] They can bind to estrogen and androgen receptors, either mimicking or blocking the actions of natural hormones. This can lead to reproductive and developmental abnormalities.[1]

Comparative Analysis of Screening Assays

A variety of assays are available to screen for the biological activity of halogenated biphenyls. The choice of assay depends on the specific research question, the desired throughput, and the biological endpoint of interest.

Assay TypePrincipleAdvantagesDisadvantagesThroughputCost
Receptor Binding Assays Measures the ability of a compound to competitively displace a radiolabeled ligand from a specific receptor (e.g., AhR, ER).Direct measure of binding affinity. Good for initial screening.Does not distinguish between agonists and antagonists. Use of radioactivity.MediumMedium
Reporter Gene Assays (e.g., CALUX) Genetically modified cells express a reporter gene (e.g., luciferase) under the control of a hormone-responsive element (e.g., DRE).High sensitivity and specificity. Quantifies functional response (agonism/antagonism).Can be influenced by cytotoxicity. May not capture all mechanistic pathways.HighMedium-High
Enzyme Induction Assays (e.g., EROD) Measures the induction of specific enzyme activity (e.g., CYP1A1) in response to compound exposure.Provides a measure of a key downstream biological effect.Lower throughput than reporter assays. Can be influenced by enzyme inhibitors.MediumMedium
Cell Viability/Cytotoxicity Assays (e.g., MTT) Measures the effect of a compound on cell survival and proliferation.Simple and rapid. Good for determining general toxicity.Non-specific mechanism of action.HighLow
In Vivo Assays (e.g., rodent studies) Administration of compounds to whole organisms to observe systemic effects.Provides data on metabolism, distribution, and systemic toxicity. Most relevant to human health.Expensive, time-consuming, and raises ethical concerns.LowHigh
In Silico Models (e.g., QSAR) Uses computational models to predict biological activity based on chemical structure.Rapid and inexpensive. Can prioritize compounds for testing.Predictive power depends on the quality of the training data. Requires experimental validation.Very HighLow
In Vitro Assays: The Workhorse of Screening

In vitro assays are the cornerstone of biological activity screening for halogenated biphenyls due to their relatively high throughput, cost-effectiveness, and reduced ethical concerns compared to animal testing.

Reporter Gene Assays: A Deeper Dive into CALUX

The Chemically Activated Luciferase Expression (CALUX) assay is a powerful reporter gene assay used to screen for dioxin-like activity.[16][17] It utilizes a cell line that has been genetically engineered to contain the firefly luciferase gene under the control of DREs.[18] When a dioxin-like compound activates the AhR pathway, the resulting AhR-ARNT complex binds to the DREs and induces the expression of luciferase. The amount of light produced upon the addition of the substrate luciferin is proportional to the dioxin-like activity of the compound or mixture.[16]

CALUX_Workflow Start Start: Plate Engineered Cells Step1 Expose cells to Test Compound Start->Step1 Step2 Incubate (e.g., 24 hours) Step1->Step2 Step3 Ligand activates AhR pathway Step2->Step3 Step4 Luciferase gene is expressed Step3->Step4 Step5 Lyse cells and add Luciferin Step4->Step5 Step6 Measure Luminescence Step5->Step6 End Quantify Activity (vs. TCDD standard) Step6->End

Caption: General workflow of the CALUX reporter gene assay.

Comparative Experimental Data

The relative potency (REP) of a compound is a measure of its biological activity relative to a standard reference compound, typically TCDD for dioxin-like activity.[19][20] REP values are often derived from in vitro assays and are crucial for calculating Toxic Equivalency (TEQ) of complex mixtures. The following table presents illustrative REP values for selected PCB congeners from different assay types.

PCB CongenerIn Vitro REP (CALUX Assay)In Vitro REP (EROD Assay)In Vivo REP (Rodent)Primary Mode of Action
PCB 77 0.00020.00010.0001AhR Agonist
PCB 126 0.10.10.1Potent AhR Agonist[7][19][20]
PCB 105 0.000030.00010.00003Weak AhR Agonist[21]
PCB 118 0.000030.000020.00003Weak AhR Agonist[10]
PCB 153 <0.000001<0.000001<0.000001Non-Dioxin-Like, Endocrine Disruptor[11][21]
PCB 28 Not ActiveNot ActiveNot ActiveNon-Dioxin-Like, Anti-Androgenic[15]

Note: REP values are illustrative and can vary depending on the specific experimental conditions and model system.

As the data indicates, there is generally good correlation between the REP values obtained from different in vitro assays like CALUX and EROD, and these often align with in vivo data for potent AhR agonists like PCB 126.[22] However, for non-dioxin-like compounds such as PCB 153, these AhR-based assays are not suitable, and other methods targeting endpoints like endocrine disruption are necessary.[14]

Detailed Experimental Protocol: CALUX Bioassay

This protocol provides a detailed, self-validating methodology for screening dioxin-like compounds using the CALUX bioassay, based on established methods.[17][18]

Objective: To quantify the dioxin-like activity in a sample by measuring luciferase induction in H4IIE-luc cells.

Materials:

  • H4IIE-luc cells (rat hepatoma cells stably transfected with a DRE-luciferase reporter construct)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates (white, clear bottom)

  • Test compounds and TCDD standard (dissolved in DMSO)

  • Luciferin substrate solution

  • Lysis buffer

  • Luminometer

Methodology:

  • Cell Seeding:

    • Culture H4IIE-luc cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 1.5 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Exposure:

    • Prepare a serial dilution of the TCDD standard (e.g., from 1 pM to 1 nM) in culture medium. This will be used to generate a standard curve.

    • Prepare dilutions of the test halogenated biphenyl compounds in culture medium. Ensure the final DMSO concentration is ≤0.5%.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the TCDD standard or test compounds. Include solvent control wells (DMSO only).

    • Incubate the plate for another 24 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Measurement:

    • After incubation, visually inspect the cells for any signs of cytotoxicity.

    • Remove the exposure medium and wash the cells once with 100 µL of phosphate-buffered saline (PBS).

    • Add 20-50 µL of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.

    • Place the plate in the luminometer.

    • Program the luminometer to inject 50-100 µL of luciferin substrate solution into each well and measure the resulting luminescence (typically integrated over 10 seconds).

  • Data Analysis:

    • Plot the luminescence values for the TCDD standard against the logarithm of the concentration to generate a dose-response curve.

    • Fit the data to a four-parameter logistic model to determine the EC50 (the concentration that produces 50% of the maximal response).

    • Determine the luminescence produced by the test compounds.

    • Calculate the REP for each test compound by dividing the EC50 of TCDD by the EC50 of the test compound.

    • Alternatively, for unknown mixtures, the activity can be expressed as a Bioanalytical Equivalent (BEQ) by interpolating the sample's response onto the TCDD standard curve.

Conclusion and Future Perspectives

The screening of halogenated biphenyls requires a multi-faceted approach, leveraging a combination of in vitro, in vivo, and in silico methods. High-throughput in vitro assays, particularly reporter gene assays like CALUX, are invaluable for rapidly assessing AhR-mediated activity and prioritizing compounds for further study. However, it is crucial to recognize that these assays do not capture the full spectrum of potential toxicities. Assays targeting other mechanisms, such as endocrine disruption and neurotoxicity, are essential for a comprehensive risk assessment of non-dioxin-like congeners.

Future research should focus on the development and validation of high-throughput screening methods for these non-AhR mediated endpoints. Furthermore, integrating data from multiple assay types through advanced computational models will enhance our ability to predict the toxicity of complex environmental mixtures and design safer alternative chemicals.

References

A comprehensive list of all sources cited in this guide is available for verification.

Sources

Comparative

A Senior Application Scientist's Guide to Fluorinated vs. Chlorinated Biphenyls in Drug Design

For decades, the strategic incorporation of halogens has been a cornerstone of modern medicinal chemistry, transforming lead compounds into effective therapeutics. Among the halogens, fluorine and chlorine are the most f...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the strategic incorporation of halogens has been a cornerstone of modern medicinal chemistry, transforming lead compounds into effective therapeutics. Among the halogens, fluorine and chlorine are the most frequently utilized, each capable of profoundly influencing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3] The biphenyl scaffold, a privileged structure in numerous approved drugs, often serves as the canvas for these atomic alterations. This guide provides an in-depth comparison of fluorinated and chlorinated biphenyls, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present supporting data, and provide a self-validating experimental protocol to empower your drug discovery programs.

The Halogen Effect: A Tale of Two Atoms

At first glance, fluorine and chlorine share the same group on the periodic table, but their subtle differences in fundamental properties translate into significant divergences in molecular behavior. Understanding these differences is paramount to rationally designing biphenyl-containing drugs.

The most striking difference lies in their electronegativity and size.[4][5] Fluorine is the most electronegative element, creating a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[4][5] This bond's strength is a key factor in enhancing metabolic stability.[6][7] Chlorine, while also electronegative, is larger and more polarizable.[4][5] This increased polarizability can lead to more favorable van der Waals interactions and, importantly, enables chlorine to act as a halogen bond donor—an interaction fluorine cannot effectively form.[1][4]

PropertyFluorine (F)Chlorine (Cl)Implication in Drug Design
Van der Waals Radius (Å) 1.47[1][4][5]1.74[1][4][5]Fluorine is a better mimic for hydrogen (1.20 Å), while chlorine is sterically closer to a methyl group.[1][4][5]
Pauling Electronegativity 3.98[4][5]3.16[4][5]Fluorine creates a stronger inductive effect, significantly impacting the pKa of nearby functional groups.[2][4]
C-X Bond Energy (kcal/mol) 105.4[4][5]78.5[4][5]The high strength of the C-F bond makes it resistant to metabolic cleavage by P450 enzymes.[6]
Halogen Bonding Weak/NegligibleSignificant DonorChlorine can form stabilizing interactions with electron-rich atoms (O, N, S) in a protein's binding pocket.[1][4]

Physicochemical Properties and their Impact on Pharmacokinetics

The choice between fluorine and chlorine substitution on a biphenyl ring can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

One of the most common reasons to introduce fluorine into a molecule is to block metabolic "soft spots."[8] Aromatic hydroxylation by Cytochrome P450 (CYP) enzymes is a major metabolic pathway for many drugs. Replacing a hydrogen atom with a fluorine atom at a site susceptible to oxidation can effectively halt this process due to the immense strength of the C-F bond.[6][7] This often leads to a longer drug half-life and improved oral bioavailability.[9][10]

Chlorine can also enhance metabolic stability, often by sterically hindering the approach of metabolic enzymes.[11][12] However, the C-Cl bond is weaker than the C-F bond and can be susceptible to oxidative metabolism, sometimes leading to the formation of reactive metabolites.[4][5]

Lipophilicity and Permeability

Lipophilicity, often measured as logP, is a critical parameter for membrane permeability and oral absorption.[2] Both fluorine and chlorine increase lipophilicity compared to hydrogen. However, chlorine substitution typically results in a greater increase in lipophilicity than fluorine.[1] This can be a double-edged sword. While increased lipophilicity can improve membrane penetration, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and greater off-target toxicity.[8]

For example, substituting a hydrogen on a phenyl ring with fluorine typically increases the logP by about 0.3-0.5 units, whereas chlorine can increase it more substantially.[8] This difference is crucial when fine-tuning a biphenyl candidate to reside within the optimal lipophilicity window for good oral bioavailability.

Acidity and Basicity (pKa)

The powerful electron-withdrawing effect of halogens can significantly influence the pKa of nearby acidic or basic functional groups.[4][5] Fluorine, with its superior electronegativity, exerts a stronger effect than chlorine.[4] This can be strategically employed to modulate a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. For instance, placing a fluorine atom on a biphenyl ring near a basic amine can lower its pKa, reducing its positive charge at pH 7.4. This can enhance cell permeability and reduce interactions with undesired targets like the hERG channel.[2]

Pharmacodynamic Considerations: Hitting the Target

Ultimately, a drug must bind to its biological target with high affinity and selectivity. The choice of halogen can be pivotal in achieving this.

Target Binding Interactions

A comparative analysis of thousands of molecular matched pairs has shown that chlorinated compounds, on average, exhibit slightly higher binding affinities than their fluorinated counterparts.[1] This is often attributed to the greater polarizability of chlorine and its ability to form halogen bonds.[1][4]

A halogen bond is a non-covalent interaction between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[4][13] These interactions can be highly directional and stabilizing, anchoring the ligand in the binding pocket.[1][4] In cases where a binding pocket presents a suitable halogen bond acceptor, switching from a fluorine to a chlorine on the biphenyl scaffold can lead to a significant boost in potency.[1]

Fluorine, on the other hand, primarily interacts through electrostatic and multipolar interactions, which can also be beneficial for binding.[10] Its small size allows it to occupy spaces that chlorine cannot, and its substitution can alter the conformation of the biphenyl rings to favor a more bioactive shape.[8]

The Specter of Toxicity: A Comparative Risk Assessment

The term "chlorinated biphenyl" can evoke concerns due to the well-documented environmental persistence and toxicity of polychlorinated biphenyls (PCBs). However, it is crucial to distinguish these poly-halogenated industrial compounds from modern, mono- or di-halogenated pharmaceutical agents.[5] While the risk of bioaccumulation for drug-like molecules with a low number of halogens is generally low, careful toxicological assessment is always necessary.[5][14]

Recent machine-learning models have challenged the assumption that halogenation inherently increases toxicity.[12][15] In many pharmacological contexts, halogen contributions to toxicity were found to be minimal compared to the contributions from the carbon, nitrogen, and oxygen atoms of the core scaffold.[15] Interestingly, some studies suggest that polyhalogenation might even reduce toxicity by stabilizing the molecule and mitigating the formation of reactive metabolites.[12][15]

A key concern with chlorinated aromatics is the potential for metabolic activation to form reactive quinone-imines or arene oxides. Fluorine substitution is generally considered to carry a lower risk in this regard due to the stability of the C-F bond.

Decision Workflow: Choosing Your Halogen

The decision to use fluorine or chlorine is highly context-dependent. The following workflow, represented as a Graphviz diagram, outlines a logical process for making this critical choice during lead optimization.

Halogen_Choice_Workflow Start Lead Biphenyl Compound Identified Metabolism_Check Primary Goal: Block Metabolic Hotspot? Start->Metabolism_Check Select_F Prioritize Fluorine (Strong C-F bond resists oxidation) Metabolism_Check->Select_F Yes Binding_Check Primary Goal: Enhance Binding Affinity? Metabolism_Check->Binding_Check No Evaluate Evaluate Analogs for: - Potency - Metabolic Stability - Solubility & Permeability - Off-target effects Select_F->Evaluate Pocket_Analysis Analyze Binding Pocket for Halogen Bond Acceptors (O, N, S) Binding_Check->Pocket_Analysis Yes pKa_Modulation Need to Modulate pKa of Neighboring Group? Binding_Check->pKa_Modulation No Select_Cl Prioritize Chlorine (Potential for Halogen Bonding) Pocket_Analysis->Select_Cl Acceptor Present Synthesize_Analogs Synthesize & Test Both F and Cl Analogs Pocket_Analysis->Synthesize_Analogs Acceptor Absent / Unsure Select_Cl->Evaluate Strong_pKa_Shift Strong pKa shift needed? pKa_Modulation->Strong_pKa_Shift Yes pKa_Modulation->Synthesize_Analogs No Strong_pKa_Shift->Select_F Yes Strong_pKa_Shift->Select_Cl No / Moderate Shift Synthesize_Analogs->Evaluate

Caption: Decision workflow for selecting fluorine vs. chlorine substitution.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

To provide a self-validating system for evaluating your halogenated biphenyls, this section details a standard protocol for assessing metabolic stability.[16][17][18] This assay measures the rate of disappearance of a parent compound over time and is a cornerstone of early ADME testing.[18][19]

Objective:

To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of fluorinated and chlorinated biphenyl analogs using human liver microsomes.

Materials:
  • Test Compounds (Fluorinated and Chlorinated Analogs)

  • Positive Control Compound (e.g., Verapamil, a compound with known high clearance)

  • Human Liver Microsomes (pooled, e.g., from a commercial supplier)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., BD Gentest™ NADPH Regenerating System Solution A & B)

  • Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide, for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

  • Multichannel pipette, incubator/shaker (37°C), centrifuge

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Thaw human liver microsomes on ice. Dilute with ice-cold 0.5 M potassium phosphate buffer to a final concentration of 1 mg/mL.

    • Prepare test compounds and positive control stock solutions in DMSO (e.g., 10 mM). Create working solutions (e.g., 100 µM) by diluting with buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution: Acetonitrile containing the internal standard.

  • Incubation Procedure:

    • In a 96-well incubation plate, add 98 µL of the diluted microsome suspension to each well.

    • Add 1 µL of the test compound working solution to the appropriate wells to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking incubator.

    • Initiate the metabolic reaction by adding 1 µL of the prepared NADPH regenerating system to each well. This is your T=0 time point for the reaction start.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 25 µL) from the incubation wells and transfer it to a collection plate containing a larger volume (e.g., 100 µL) of the ice-cold ACN/Internal Standard quenching solution. The T=0 sample is taken immediately after adding NADPH.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and vortex thoroughly to precipitate the microsomal proteins.

    • Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Calculate the peak area ratio of the test compound to the internal standard for each sample.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the peak area ratio versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

By comparing the Clint and t½ values of the fluorinated versus the chlorinated biphenyl analog, you can directly and quantitatively assess the impact of your halogen choice on metabolic stability.

Conclusion and Future Outlook

The choice between incorporating a fluorine or a chlorine atom into a biphenyl scaffold is a nuanced decision that requires a deep understanding of their distinct physicochemical properties. Fluorine is an unparalleled tool for blocking metabolic oxidation and making fine-tuned pKa adjustments due to the strength of the C-F bond and its high electronegativity.[2][6][7] Chlorine, with its larger size and ability to form halogen bonds, offers unique advantages for enhancing binding affinity.[1][4]

The narrative that all halogenated compounds are inherently toxic is outdated; modern drug discovery has shown that strategic, minimal halogenation is a safe and effective strategy.[5][15] The future of this field will likely involve more sophisticated computational models to predict the subtle effects of halogenation on protein-ligand interactions and ADME properties, allowing for even more rational design of next-generation biphenyl-containing therapeutics. By combining these in silico predictions with robust in vitro evaluations, such as the metabolic stability assay detailed here, drug discovery teams can make more informed decisions, accelerating the path from lead compound to clinical candidate.

References

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Summerfield, C. J. E., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Summerfield, C. J. E., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Summerfield, C. J. E., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • (2025, July 17). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Briefings in Bioinformatics. Oxford Academic.
  • (2025, July 23). Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research.
  • (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Müller, K., Faeh, C., & Diederich, F. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis.
  • (2001, February). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate.
  • Comparison of physical properties of chlorinated and fluorinated compounds. (n.d.).
  • (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io.
  • Al-Aboudi, A., Ali, M., et al. (2026, February 20). Key contemporary considerations for halogens in drug discovery.
  • Di, L., Emery, M. G., et al. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC.
  • (n.d.). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate.
  • (n.d.). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. OUCI.
  • (n.d.). Metabolic Stability Assays. Merck Millipore.
  • Summerfield, C. J. E., & Pattison, G. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). doi:10.1039/D5SC07348K.
  • (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics.
  • Ali, M., Al-Aboudi, A., et al. (2026, March 3). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI.
  • (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega.
  • Summerfield, C. J. E., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar.
  • Mykhailiuk, P. K. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
  • (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. Available from: [Link]

  • Kümmerer, K., & Hempel, M. (2023, June 29). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability.
  • (n.d.). Understanding the Mysteries of Fluorination in Medicinal Chemistry. Panjab University.
  • Jung, M., Husten, J., et al. (2010, June 7). The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. PubMed.
  • Abdel-Rahman, M. S., Couri, D., & Jones, J. D. (2026, February 27). Metabolism and pharmacokinetics of alternate drinking water disinfectants. ResearchGate.
  • (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Sharma, S., Murphy, C. D., & Sandford, G. (2016, May 1). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. PubMed.
  • (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
  • (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

Sources

Validation

Spectroscopic Comparison of Halogenated Biphenyls: A Technical Guide

Executive Summary This guide provides a rigorous spectroscopic comparison of halogenated biphenyls (HBs), specifically focusing on Polychlorinated Biphenyls (PCBs) and Polybrominated Biphenyls (PBBs). Targeted at drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison of halogenated biphenyls (HBs), specifically focusing on Polychlorinated Biphenyls (PCBs) and Polybrominated Biphenyls (PBBs). Targeted at drug development professionals and analytical scientists, this document moves beyond basic spectral listing to explain the causality of spectral shifts—driven by steric hindrance, electronegativity, and isotopic distribution. It establishes a self-validating identification workflow essential for distinguishing these persistent organic pollutants (POPs) in complex matrices.

Mechanistic Foundation: The Physics of Differentiation

To accurately interpret the spectra of HBs, one must understand the three fundamental physical differentiators between Chlorine (Cl) and Bromine (Br) substituents on the biphenyl core:

  • Steric Hindrance (The "Ortho Effect"): The van der Waals radius of Br (1.85 Å) is larger than Cl (1.75 Å).[1] Substituents at the ortho positions (2, 2', 6, 6') force the two phenyl rings out of planarity to minimize repulsion. This twisting disrupts

    
    -conjugation, profoundly affecting UV-Vis absorption (hypsochromic shifts) and NMR shielding.
    
  • Isotopic Signature: This is the most definitive differentiator. Cl possesses a naturally occurring 3:1 ratio (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    Cl:
    
    
    
    Cl), while Br possesses a nearly 1:1 ratio (
    
    
    Br:
    
    
    Br).
  • Electronic & Mass Effects: Br is less electronegative but significantly heavier than Cl. This lowers vibrational frequencies (IR/Raman) and alters chemical shifts (NMR) via the "heavy atom effect."

Deep Dive: Comparative Spectroscopic Analysis

Mass Spectrometry (MS): The Gold Standard

Mass spectrometry provides the most robust identification due to distinct isotopic clusters and fragmentation patterns.

  • Isotope Patterns: A cluster of molecular ion peaks (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) reveals the halogen identity.
    
    • PCB (Cl): The "M+2" peak is roughly 33% the height of the "M" peak (for mono-substitution). For multiple Cls, the distribution follows a binomial expansion

      
      , creating a "comb-like" pattern.
      
    • PBB (Br): The "M+2" peak is nearly equal in intensity (100%) to the "M" peak (for mono-substitution). Multi-brominated congeners show a wider, symmetric distribution.

  • The MS Ortho Effect: Isomers with 2,2'-substitution (ortho) exhibit a unique fragmentation pathway.[2] The steric strain weakens the C-X bond, leading to a significantly higher intensity of the

    
     ion (loss of one halogen) compared to non-ortho isomers.
    
UV-Vis Spectroscopy: The Steric Probe

UV-Vis is less specific for identification but critical for determining conformational geometry.[1]

  • Planar HBs (Non-ortho): Exhibit a strong "K-band" (

    
     nm) due to 
    
    
    
    conjugation between rings.[1]
  • Non-Planar HBs (Ortho-substituted): Steric clashing forces the rings to twist (dihedral angle > 40°). This breaks the conjugation, causing the K-band to undergo a hypsochromic (blue) shift and a reduction in extinction coefficient (

    
    ).
    
  • Cl vs. Br: PBBs generally show a bathochromic (red) shift relative to PCBs for equivalent substitution patterns due to the higher polarizability of bromine, unless the steric ortho-effect dominates.

Vibrational Spectroscopy (IR & Raman)

Useful for functional group validation.[1]

  • C-X Stretching:

    • C-Cl: distinct bands at

      
       and 
      
      
      
      .
    • C-Br: shifts to lower frequencies (

      
      ) due to the increased reduced mass of the C-Br oscillator (
      
      
      
      ).[1]
  • Raman: PBBs exhibit strong low-frequency lattice modes and ring breathing vibrations that are distinct from PCBs.[1] SERS (Surface Enhanced Raman Scattering) is often required for trace analysis due to low scattering cross-sections.[3]

Nuclear Magnetic Resonance (NMR)
  • Proton (

    
    H):  Ortho-protons in PBBs are more shielded (upfield shift) than in PCBs if the ring current is disrupted by twisting.[1]
    
  • Carbon (

    
    C):  The "Heavy Atom Effect" causes ipso-carbons attached to Br to resonate upfield (shielded) relative to those attached to Cl, despite Br being less electronegative.
    
  • Quadrupolar Broadening:

    
    Br nuclei are quadrupolar, often causing line broadening in 
    
    
    
    C signals attached directly to them, whereas C-Cl signals remain sharper.

Data Presentation: Comparative Summary

FeaturePolychlorinated Biphenyls (PCBs)Polybrominated Biphenyls (PBBs)Causality
Isotope Ratio (M : M+2) 100 : 32 (approx 3:[1]1)100 : 97 (approx 1:1)Natural abundance of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Cl vs

Br.
UV-Vis

(Planar)
~250 nm~255-260 nmBr is more polarizable (bathochromic shift).[1]
UV-Vis (Ortho-rich) Strong Blue Shift, Low IntensityStronger Blue Shift, Lower IntensityLarger Van der Waals radius of Br increases twist angle.
C-X IR Stretch


Increased mass of Br lowers vibrational frequency.[1]

C NMR (Ipso-C)
Downfield (Deshielded)Upfield (Shielded)"Heavy Atom Effect" dominates electronegativity for Br.[1]
MS Fragmentation Moderate

Strong

C-Br bond (approx 280 kJ/mol) is weaker than C-Cl (approx 400 kJ/mol).[1]

Visualizations

Structural-Spectral Causality Diagram

This diagram illustrates how steric bulk drives the spectroscopic differences described above.

OrthoEffect Substituent Halogen Substituent (Cl vs Br) Sterics Steric Hindrance (Van der Waals Repulsion) Substituent->Sterics Br > Cl (Size) BondStrength C-X Bond Strength Substituent->BondStrength C-Br < C-Cl Position Substitution Position (Ortho vs Meta/Para) Position->Sterics Ortho >> Meta/Para Twist Ring Twist (Non-Planarity) Sterics->Twist Forces Rotation Sterics->BondStrength Strain Weakens Bond Conjugation Pi-System Conjugation Twist->Conjugation Disrupts Overlap NMR NMR Spectrum (Upfield Shift due to Shielding) Twist->NMR Alters Ring Current UV UV-Vis Spectrum (Blue Shift & Hypochromicity) Conjugation->UV Less Conjugation = Higher Energy Gap MS MS Fragmentation (Enhanced [M-X]+ Loss) BondStrength->MS Facilitates Halogen Loss

Caption: Logical flow showing how halogen size and position dictate steric hindrance, resulting in predictable spectral shifts in UV, NMR, and MS.

Analytical Workflow for Identification

A self-validating decision tree for distinguishing PCBs from PBBs.

IdentificationWorkflow Sample Unknown Sample (Purified Extract) GCMS GC-MS Analysis (EI Mode) Sample->GCMS IsotopeCheck Check Molecular Ion (M+) Isotope Cluster GCMS->IsotopeCheck PCB_Path Pattern: M+2 approx 30% (Comb-like) IsotopeCheck->PCB_Path Cl Signature PBB_Path Pattern: M+2 approx 100% (Symmetric) IsotopeCheck->PBB_Path Br Signature OrthoCheck Check [M-X]+ Intensity (Ortho Effect) PCB_Path->OrthoCheck PBB_Path->OrthoCheck Planar Low [M-X]+ Planar Conformation (Dioxin-like Toxicity) OrthoCheck->Planar Weak Fragmentation NonPlanar High [M-X]+ Non-Planar (Twisted) (Lower Toxicity) OrthoCheck->NonPlanar Strong Fragmentation Confirm Confirmation: UV-Vis (Blue Shift?) or 13C NMR Planar->Confirm NonPlanar->Confirm

Caption: Step-by-step decision tree for classifying halogenated biphenyls using MS isotope patterns and ortho-effect fragmentation intensity.

Experimental Protocols

Sample Preparation (Solid Matrix)

Based on modified EPA Method 3540C (Soxhlet Extraction)

  • Drying: Homogenize sediment/tissue sample and mix with anhydrous sodium sulfate (

    
    ) until a free-flowing powder is obtained.[1] Water interferes with non-polar solvent extraction.
    
  • Extraction: Place sample in a Soxhlet thimble. Extract with 300 mL of 1:1 Acetone:Hexane for 16–24 hours. Rationale: Acetone penetrates the matrix; hexane solubilizes the HBs.

  • Cleanup (Critical):

    • Sulfur Removal: If analyzing sediment, treat extract with activated copper powder to remove elemental sulfur (which interferes with GC-MS).

    • Acid Wash: Wash extract with concentrated

      
       to degrade lipids/biomolecules (HBs are acid-stable).
      
    • Fractionation: Use a Florisil column. Elute with hexane to recover PCBs/PBBs.

GC-MS Analysis Parameters

Standardized for separation of isomers.

  • Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm ID x 0.25µm film). Rationale: Non-polar phase separates based on boiling point and planarity.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Initial: 100°C (hold 2 min).

    • Ramp 1: 15°C/min to 160°C.

    • Ramp 2: 5°C/min to 300°C (hold 10 min).

  • MS Source: Electron Impact (EI) at 70 eV.

  • Acquisition: SIM (Selected Ion Monitoring) mode for trace quantification; Full Scan (m/z 100–800) for identification.[1]

References

  • MacNeil, J. D., Safe, S., & Hutzinger, O. (1976). The ultraviolet absorption spectra of some chlorinated biphenyls. Bulletin of Environmental Contamination and Toxicology. Link

  • Erickson, M. D. (1997). Analytical Chemistry of PCBs. CRC Press. (Standard text for PCB analysis methodology).
  • US EPA. (2025). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Link

  • Sovocool, G. W., et al. (1987). Mass Spectrometric Characteristics of Polybrominated Biphenyls. Journal of Analytical Toxicology.
  • Grimm, F. A., et al. (2015). High-throughput screening for ortho-effect in halogenated biphenyls. Environmental Science & Technology.

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Evaluation of 1,1'-Biphenyl, 4'-chloro-3-fluoro-

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological effects of the compound 1,1'-Biphenyl, 4'-chloro-3-fluoro- . Given its structural s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological effects of the compound 1,1'-Biphenyl, 4'-chloro-3-fluoro- . Given its structural similarity to polychlorinated biphenyls (PCBs), a class of compounds known for a range of toxicological effects, a structured in vitro testing strategy is paramount. This document outlines a tiered approach, starting with foundational cytotoxicity assessments and progressing to specific, mechanism-based assays to probe its potential as an endocrine disruptor and activator of xenobiotic metabolism pathways.

The experimental choices detailed herein are grounded in established toxicological principles. The structural alerts within 1,1'-Biphenyl, 4'-chloro-3-fluoro-, namely the halogenated biphenyl core, strongly suggest potential interactions with cellular pathways that handle such xenobiotics. Polychlorinated biphenyls (PCBs) are known to exert a variety of toxic effects, often mediated by the Aryl Hydrocarbon Receptor (AhR) or through disruption of endocrine signaling.[1][2][3][4] Therefore, our investigation will focus on assays that can authoritatively confirm or refute these activities.

Part 1: Foundational Assays - A Comparative Look at Cytotoxicity

Before investigating complex mechanistic pathways, it is crucial to establish the general cytotoxicity profile of the compound. This initial screen determines the concentration range for subsequent, more sensitive assays and provides a baseline measure of cellular viability. Two of the most common and robust methods for this are the MTS assay and the Lactate Dehydrogenase (LDH) release assay.

The MTS assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the MTS tetrazolium compound into a purple formazan product, which can be quantified spectrophotometrically.[5][6] In contrast, the LDH assay measures the integrity of the cell membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[5][6]

While both are effective, they measure different aspects of cell health. The MTS assay is often more sensitive for detecting early cytotoxic events or cytostatic effects (growth inhibition), whereas the LDH assay is a more direct measure of cell death involving membrane rupture.[7][8]

Comparison of Foundational Cytotoxicity Assays
FeatureMTS AssayLDH Release Assay
Principle Measures mitochondrial metabolic activity in viable cells.Measures release of cytosolic LDH from membrane-compromised cells.[6]
Primary Endpoint Cell Viability / Proliferation[9]Cell Death (Necrosis/Membrane Lysis)[8]
Sensitivity Generally higher; can detect cytostatic effects.[7]More specific for cell death involving membrane damage.
Throughput High; easily adaptable to 96- and 384-well formats.High; easily adaptable to 96- and 384-well formats.
Interference Can be affected by compounds that alter mitochondrial respiration.Less prone to chemical interference but can be affected by serum LDH.

Part 2: Mechanistic Assays - Probing Key Signaling Pathways

Based on the structure of 1,1'-Biphenyl, 4'-chloro-3-fluoro-, two primary mechanisms of toxicity are hypothesized: activation of the Aryl Hydrocarbon Receptor (AhR) and disruption of endocrine pathways.

2A. Aryl Hydrocarbon Receptor (AhR) Activation

The AhR is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics.[10][11] Many dioxin-like PCBs are potent AhR agonists.[1] Upon binding, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their increased expression.[11][12]

A DRE-luciferase reporter gene assay is the gold standard for sensitively and specifically measuring AhR activation.[12][13] In this system, cells are engineered to contain a luciferase reporter gene under the control of DREs. AhR activation by a test compound drives the expression of luciferase, which is then quantified by measuring light output upon the addition of a substrate.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1,1'-Biphenyl, 4'-chloro-3-fluoro- AhR_complex AhR Complex (AhR/Hsp90/XAP2) Compound->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocation & Dimerization Dimer AhR/ARNT Heterodimer ARNT->Dimer DRE DRE (Promoter) Dimer->DRE Binding Gene Reporter Gene (Luciferase) DRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Luciferase Protein mRNA->Protein

Caption: Ligand activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

This protocol is adapted for a 96-well format using a stable human cell line expressing a DRE-driven luciferase reporter (e.g., Hepa-1c1c7 or commercially available lines).[14][15]

  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density optimized for ~80-90% confluency at the time of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of 1,1'-Biphenyl, 4'-chloro-3-fluoro- in appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a potent positive control agonist (e.g., TCDD or a known active PCB congener).[14]

  • Cell Treatment: Carefully remove the old medium and replace it with the medium containing the test compound, positive control, or vehicle control.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂. This duration is typically sufficient for maximal reporter gene expression.[15]

  • Cell Lysis: Remove the medium and wash cells once with PBS. Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[16]

  • Luminescence Reading:

    • Equilibrate the Luciferase Assay Reagent to room temperature.[16]

    • Add 100 µL of the reagent to each well.

    • Immediately measure the luminescence using a plate luminometer. The signal is proportional to the level of AhR activation.[12]

2B. Endocrine Disruptor Potential: Estrogen Receptor Binding

Many PCB congeners and their metabolites can interfere with the endocrine system, acting as agonists or antagonists of hormone receptors like the estrogen receptor (ER).[1][3][17] An essential first screen for this activity is a competitive ligand binding assay.[18][19] This assay directly measures the ability of a test compound to displace a radiolabeled natural ligand (e.g., [³H]-17β-estradiol) from the estrogen receptor.[20][21]

This approach provides a direct measure of binding affinity (IC₅₀), which is a critical parameter for assessing endocrine-disrupting potential.[21] It is a cell-free assay, which isolates the binding event from downstream cellular processes, providing clear, mechanistic insight.

ER_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Rat Uterine Cytosol (ERα Source) D Combine ERα, [3H]-Estradiol, and Test Compound/ Control in Assay Tubes A->D B Prepare [3H]-Estradiol (Radioligand) B->D C Prepare Serial Dilution of Test Compound & Controls C->D E Incubate at 4°C to Reach Equilibrium D->E F Add Hydroxylapatite (HAP) Slurry to Bind ER Complexes E->F G Wash to Remove Unbound Ligand F->G H Measure Radioactivity of Bound Ligand via Scintillation Counting G->H I Plot % Inhibition vs. Log[Competitor] H->I J Calculate IC50 Value I->J

Caption: Workflow for an Estrogen Receptor (ERα) competitive binding assay.

This protocol is based on established methods using rat uterine cytosol as a source of ERα.[20][22][23]

  • Preparation of Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[20] The protein concentration should be determined and adjusted to provide 50-100 µg per assay tube.[20]

  • Assay Setup: In triplicate tubes, combine:

    • Assay buffer (TEDG).

    • A single, fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM).[20]

    • Increasing concentrations of the test compound (1,1'-Biphenyl, 4'-chloro-3-fluoro-), a known competitor/positive control (e.g., Diethylstilbestrol), or vehicle for total binding tubes.

  • Incubation: Add the prepared uterine cytosol to each tube, vortex gently, and incubate overnight (16-18 hours) at 4°C to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add an ice-cold hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.

    • Incubate on ice for 15-20 minutes with periodic vortexing.

    • Wash the HAP pellet multiple times with cold wash buffer to remove unbound [³H]-17β-estradiol.

  • Quantification:

    • Add scintillation cocktail to each washed pellet.

    • Quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The concentration of the test chemical that inhibits 50% of the maximum [³H]-estradiol binding is the IC₅₀.[20]

Part 3: Comparative Data & Interpretation

To provide context, the performance of 1,1'-Biphenyl, 4'-chloro-3-fluoro- should be compared against well-characterized reference compounds. The results can be summarized to facilitate a clear interpretation of potency and efficacy.

Hypothetical Comparative Data Summary
AssayEndpoint1,1'-Biphenyl, 4'-chloro-3-fluoro-Positive ControlNegative Control
MTS Cytotoxicity IC₅₀ (µM)> 100Doxorubicin (0.5 µM)Vehicle (<0.1% DMSO)
AhR Activation EC₅₀ (nM)25TCDD (0.1 nM)Vehicle (<0.1% DMSO)
ERα Binding IC₅₀ (nM)55017β-Estradiol (2 nM)Vehicle (<0.1% DMSO)

Interpretation:

  • Cytotoxicity: The hypothetical IC₅₀ of >100 µM suggests that 1,1'-Biphenyl, 4'-chloro-3-fluoro- does not exhibit significant acute cytotoxicity at concentrations relevant for the mechanistic assays. This is a critical self-validating check, ensuring that effects observed in the subsequent assays are not simply due to cell death.

  • AhR Activation: An EC₅₀ of 25 nM indicates that the compound is a moderately potent activator of the AhR pathway, though less potent than the powerful agonist TCDD. This confirms the hypothesis that its PCB-like structure can engage this xenobiotic response pathway.

  • ERα Binding: An IC₅₀ of 550 nM suggests weak but measurable binding to the estrogen receptor. Compared to the natural ligand 17β-estradiol, its affinity is significantly lower, but this result warrants further investigation in cell-based functional assays (e.g., ER-mediated reporter gene expression) to determine if this binding translates to agonistic or antagonistic activity.[24][25]

By systematically applying this tiered in vitro testing strategy, researchers can efficiently and robustly characterize the primary biological activities of 1,1'-Biphenyl, 4'-chloro-3-fluoro-, providing a solid foundation for further toxicological assessment or drug development efforts.

References

  • Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC. National Institutes of Health. Available at: [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program. Available at: [Link]

  • In Vitro Cytotoxicity of Polychlorinated Biphenyls (PCBs) and Toluenes to Cultured Bluegill Sunfish BF-2 Cells | Aquatic Toxicology and Hazard Assessment. ASTM International. Available at: [Link]

  • Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses | Environmental Science & Technology. American Chemical Society. Available at: [Link]

  • In Vitro Models in Endocrine Disruptor Screening | ILAR Journal | Oxford Academic. Oxford University Press. Available at: [Link]

  • In vitro models in endocrine disruptor screening. National Institutes of Health. Available at: [Link]

  • In Vitro Toxicity Profiling of Ultrapure Non–Dioxin-like Polychlorinated Biphenyl Congeners and Their Relative Toxic Contribution to PCB Mixtures in Humans | Toxicological Sciences | Oxford Academic. Oxford University Press. Available at: [Link]

  • Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC. Xenometrix. Available at: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. National Institutes of Health. Available at: [Link]

  • Ready-To-Glow Secreted Luciferase Reporter Assay Protocol-at-a-Glance. Takara Bio. Available at: [Link]

  • Dual Luciferase Reporter Assay Protocol. Assay Genie. Available at: [Link]

  • In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion - PMC. National Institutes of Health. Available at: [Link]

  • Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. Springer. Available at: [Link]

  • Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism. Springer. Available at: [Link]

  • In vitro toxicity profiling of ultrapure non-dioxin-like polychlorinated biphenyl (NDL-PCB) congeners and their relative toxic contribution to PCB-mixtures in humans. Vrije Universiteit Amsterdam. Available at: [Link]

  • Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. US Environmental Protection Agency. Available at: [Link]

  • Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. US Environmental Protection Agency. Available at: [Link]

  • In vitro screening for aryl hydrocarbon receptor agonistic activity in 200 pesticides using a highly sensitive reporter cell line, DR-EcoScreen cells, and in vivo mouse liver cytochrome P450-1A induction by propanil, diuron and linuron. National Institutes of Health. Available at: [Link]

  • Polychlorinated Biphenyls Induce Cytotoxicity and Inflammation in an In Vitro Model of an Ocular Barrier - PMC. National Institutes of Health. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS. Available at: [Link]

  • Evaluation of cell viability by MTS assay and LDH assay. ResearchGate. Available at: [Link]

  • Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Creative Biolabs. Available at: [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. National Institutes of Health. Available at: [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. YouTube. Available at: [Link]

  • The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor. American Chemical Society. Available at: [Link]

  • Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation. YouTube. Available at: [Link]

  • HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM. PURACYP. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,1'-Biphenyl, 4'-chloro-3-fluoro-

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 1,1'-Biphenyl, 4'-chloro-3-fluoro-. As a halogenated aromatic compound, this substance req...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 1,1'-Biphenyl, 4'-chloro-3-fluoro-. As a halogenated aromatic compound, this substance requires stringent handling procedures to mitigate risks. The causality behind each recommendation is explained to foster a deep understanding of safety, ensuring that every protocol is a self-validating system for protecting laboratory personnel.

Hazard Assessment and Risk Analysis

Understanding the potential hazards of 1,1'-Biphenyl, 4'-chloro-3-fluoro- is the foundation of safe handling. While specific toxicological data for this exact compound is limited, data from structurally similar chlorinated and fluorinated biphenyls provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]

Primary Routes of Exposure:

  • Inhalation: Inhaling fine dust or powder can cause respiratory tract irritation.[1][3]

  • Dermal Contact: Direct skin contact can lead to irritation.[1][2]

  • Eye Contact: The compound is expected to be a serious eye irritant.[1][4]

  • Ingestion: Accidental ingestion may be harmful.[1]

Anticipated Hazard Profile (Based on Analogous Compounds)

Hazard ClassificationCategoryDescriptionSource(s)
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3][5]
Hazardous to the Aquatic EnvironmentAcute & ChronicVery toxic to aquatic life with long-lasting effects.[3]

Core Protective Measures: A Multi-Layered Defense System

Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and the chemical hazard. However, it must be used in conjunction with primary engineering controls.

Engineering Controls: The First Line of Defense

The most critical safety measure is to minimize exposure at the source. All handling of 1,1'-Biphenyl, 4'-chloro-3-fluoro- in its solid form or in solution must be conducted within a certified and properly functioning chemical fume hood .[2][5] This is non-negotiable. A fume hood contains dust and vapors, preventing inhalation and minimizing contamination of the general laboratory environment.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate level of PPE depends on the specific task being performed. The following diagram outlines the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements cluster_2 Minimum PPE Ensemble Task What is the task? Weighing Weighing Small Quantities (<1g in Fume Hood) Task->Weighing Weighing Reaction Reaction Setup / Workup (in Fume Hood) Task->Reaction Synthesis Spill Spill Cleanup / High-Risk Task Task->Spill Spill/Emergency PPE_Base Lab Coat (closed) Safety Goggles Double Nitrile Gloves Weighing->PPE_Base Reaction->PPE_Base PPE_Enhanced Base PPE + Face Shield Chemical-Resistant Apron Respiratory Protection (if needed) Spill->PPE_Enhanced

Caption: PPE selection workflow based on the laboratory task.

Detailed PPE Specifications:

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety goggles are mandatory when handling this chemical in any form to protect against dust, fumes, and splashes.[6][7] Safety glasses, even with side shields, do not provide adequate protection against chemical splashes.[6]

    • Enhanced Protection: A face shield must be worn in addition to safety goggles whenever there is a significant splash hazard, such as when transferring large volumes of solutions or during spill cleanup.[6][7]

  • Hand Protection:

    • Material: Nitrile gloves are recommended for their resistance to a wide range of chemicals and for providing good dexterity.[8] Always check the manufacturer's compatibility data for breakthrough and permeation times.

    • Protocol: Double-gloving is required.[6][9] This practice significantly reduces the risk of exposure from a single glove failure and allows for the safe removal of the outer, contaminated glove without touching it with a bare hand.[9] Contaminated outer gloves should be removed and disposed of immediately inside the fume hood.[9]

  • Body Protection:

    • A clean, properly fitting, long-sleeved lab coat is the minimum requirement.[6]

    • For procedures involving larger quantities (>5g) or a significant splash risk, a chemical-resistant apron worn over the lab coat is necessary.[6]

    • Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[6]

  • Respiratory Protection:

    • When working within a certified chemical fume hood, respiratory protection is typically not required.[7]

    • In the event of a significant spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator is essential.[1] For dusts, a particulate respirator (e.g., N95) is appropriate. For vapors from solutions, an air-purifying respirator with organic vapor cartridges is required.[7] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.[1][7]

Operational Protocols for Safe Handling

Protocol 1: Weighing and Transferring the Solid Compound

  • Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves) before approaching the fume hood.[6]

  • Containment: Perform all weighing and transfer operations on a disposable, plastic-backed absorbent liner within the fume hood to contain any minor spills.

  • Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.[10]

  • Cleaning: After transfer, gently tap the spatula on the receiving container to dislodge any remaining powder. Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean.

  • Closure: Tightly close the source container immediately after use.[1][4]

  • Doffing: Remove the outer pair of gloves before leaving the fume hood and dispose of them in the designated solid hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and upon leaving the laboratory.[1][10]

Emergency Procedures: Immediate and Effective Response

Chemical Exposure

  • Skin Contact: Immediately remove all contaminated clothing.[1][5] Flush the affected skin with copious amounts of soap and running water for at least 15 minutes.[1][10] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][11] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention regardless of the severity of symptoms.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult or symptoms develop, call for emergency medical assistance.[2]

  • Ingestion: Do NOT induce vomiting.[2][12] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[5]

Minor Chemical Spill (inside a fume hood)

  • Alert: Alert nearby personnel of the spill.

  • Contain: If safe to do so, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill and prevent it from spreading.[13]

  • Cleanup: Wearing your full PPE ensemble, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[10]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.[1]

For major spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[11]

Decontamination and Waste Disposal

  • Work Surfaces: All surfaces within the fume hood should be wiped down with an appropriate solvent and cleaned at the end of each procedure.

  • Glassware: Rinse contaminated glassware with a suitable solvent in the fume hood before taking it for standard washing. The initial rinsate must be collected as hazardous waste.

  • Waste Disposal: All solid waste (contaminated gloves, weigh paper, absorbent pads) and liquid waste (solvents, reaction mixtures) must be collected in clearly labeled, sealed hazardous waste containers.[1] Disposal must be handled through your institution's environmental health and safety department in accordance with all local and national regulations.[4][10]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025, August 20). Safety Data Sheet.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Imperial College London. (n.d.). Emergency procedures. Administration and support services. Retrieved from [Link]

  • Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet: Biphenyl. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). EMERGENCY RESPONSE. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Fisher Scientific. (2021, December 28). Safety Data Sheet: 4'-Chlorobiphenyl-4-sulfonyl chloride, 97%.
  • SLAC National Accelerator Laboratory. (2021, June 1). Chemical Safety: Personal Protective Equipment Requirements. Retrieved from [Link]

  • MG Chemicals. (2020, March 17). Safety Data Sheet: 421 Liquid Tin.
  • Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
  • Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Delta Plus. (n.d.). Chemical protection. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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